molecular formula C7H6BrNO B114348 3-Bromobenzamide CAS No. 22726-00-7

3-Bromobenzamide

Cat. No.: B114348
CAS No.: 22726-00-7
M. Wt: 200.03 g/mol
InChI Key: ODJFDWIECLJWSR-UHFFFAOYSA-N
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Description

3-Bromobenzamide is a useful research compound. Its molecular formula is C7H6BrNO and its molecular weight is 200.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81217. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromobenzamide
Source PubChem
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InChI

InChI=1S/C7H6BrNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJFDWIECLJWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5022277
Record name 3-Bromobenzamide
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Molecular Weight

200.03 g/mol
Source PubChem
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CAS No.

22726-00-7
Record name 3-Bromobenzamide
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Record name 3-Bromobenzamide
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Record name 3-Bromobenzamide
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Record name 3-Bromobenzamide
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Record name 3-BROMOBENZAMIDE
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Foundational & Exploratory

The Versatility of 3-Bromobenzamide in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobenzamide is a halogenated aromatic amide that has emerged as a pivotal building block in synthetic and medicinal chemistry. Its strategic placement of the bromine atom and the amide functionality allows for a diverse range of chemical modifications, making it an attractive starting material for the synthesis of complex bioactive molecules. This technical guide provides an in-depth overview of the applications of this compound in research, with a focus on its role in the development of kinase inhibitors, PARP inhibitors, and antimicrobial and fungicidal agents. Detailed experimental protocols, quantitative data, and visual diagrams of signaling pathways and experimental workflows are presented to support researchers in their drug discovery and development endeavors.

Core Applications in Research

This compound's utility in research is primarily centered on its role as a versatile intermediate for the synthesis of novel compounds with therapeutic and agricultural potential. The bromine atom serves as a handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the construction of complex molecular scaffolds. The amide group, on the other hand, can be involved in hydrogen bonding interactions with biological targets and can be modified to fine-tune the physicochemical properties of the final compounds.

Kinase Inhibitors

The benzamide scaffold is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of this compound have been explored for their potential to inhibit various kinases, including the Bcr-Abl tyrosine kinase, a key target in the treatment of chronic myeloid leukemia (CML).

Quantitative Data: Bcr-Abl Kinase Inhibitory Activity of Benzamide Derivatives

While specific IC50 values for direct derivatives of this compound are not extensively published in readily available literature, the following table presents data for closely related 3-substituted benzamide derivatives, illustrating the potential of this chemical class as Bcr-Abl inhibitors.[1][2][3]

Compound ClassTargetIC50 (µM)Reference
Thiazolamide-benzamide derivativesBcr-Abl (wild-type)1.273 (for compound 3m)[2][3]
Thiazolamide-benzamide derivativesBcr-Abl (T315I mutant)39.89 (for compound 3m)[2][3]

Experimental Protocols: Synthesis of Bcr-Abl Inhibitors via Suzuki-Miyaura Coupling

A common strategy for the synthesis of Bcr-Abl inhibitors from this compound involves a Suzuki-Miyaura cross-coupling reaction to introduce a substituted aryl group at the 3-position.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂/dppf (1-5 mol%), and a base like K₂CO₃, Na₂CO₃, or Cs₂CO₃ (2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Signaling Pathway: Bcr-Abl and Downstream Signaling

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells through the activation of multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Inhibition of Bcr-Abl kinase activity blocks these pathways, leading to cell cycle arrest and apoptosis.

Bcr_Abl_Signaling cluster_downstream Downstream Signaling BCR_ABL Bcr-Abl RAS RAS BCR_ABL->RAS PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK Inhibitor This compound Derivative Inhibitor->BCR_ABL RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Bcr-Abl signaling pathway and inhibition.
PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. Inhibitors of PARP have shown significant promise as anti-cancer agents, particularly in the treatment of cancers with deficiencies in the BRCA1/2 genes. The benzamide moiety is a key pharmacophore in many known PARP inhibitors, and this compound serves as a valuable starting material for the synthesis of novel PARP inhibitors.[5][6]

Quantitative Data: PARP Inhibitory Activity of Benzamide Derivatives

The following table presents IC50 values for benzamide derivatives that are structurally related to compounds that could be synthesized from this compound, highlighting the potential of this scaffold in PARP inhibition.[6][7]

Compound ClassTargetIC50 (µM)Reference
Novel Benzamide DerivativesPARP-13.2 (for compound 28d)[5]
1H-Thieno[3,4-d]imidazole-4-carboxamide DerivativesPARP-10.043 - 3.864[7]

Experimental Protocols: Synthesis of PARP Inhibitors

The synthesis of PARP inhibitors often involves the elaboration of the benzamide core. A key step can be the coupling of this compound with various cyclic amines or other nitrogen-containing heterocycles.

Illustrative Synthetic Workflow:

PARP_Inhibitor_Synthesis start This compound step1 Suzuki-Miyaura Coupling start->step1 intermediate 3-Arylbenzamide Intermediate step1->intermediate step2 Amide Coupling or Other Modifications intermediate->step2 product PARP Inhibitor step2->product

Synthetic workflow for PARP inhibitors.

Signaling Pathway: PARP in DNA Single-Strand Break Repair

PARP enzymes, particularly PARP-1, play a crucial role in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). When an SSB occurs, PARP-1 binds to the damaged site and synthesizes a poly(ADP-ribose) (PAR) chain, which acts as a scaffold to recruit other DNA repair proteins. PARP inhibitors block this process, leading to the accumulation of SSBs. In cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations), these SSBs are converted to lethal double-strand breaks during DNA replication, resulting in synthetic lethality.

PARP_Inhibition_Pathway SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 PAR PAR Chain Synthesis PARP1->PAR Accumulation SSB Accumulation PARP1->Accumulation Recruitment Recruitment of Repair Proteins PAR->Recruitment Repair SSB Repair Recruitment->Repair Inhibitor This compound-derived PARP Inhibitor Inhibitor->PARP1 Replication DNA Replication Accumulation->Replication DSB Double-Strand Break (DSB) Replication->DSB Apoptosis Apoptosis in BRCA-deficient cells DSB->Apoptosis

Mechanism of PARP inhibition in DNA repair.
Antimicrobial and Fungicidal Agents

The benzamide scaffold is also present in a number of compounds with antimicrobial and fungicidal activity. This compound provides a convenient starting point for the synthesis of novel derivatives with potential applications in agriculture and medicine.

Quantitative Data: Antimicrobial and Fungicidal Activity of Benzamide Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) and EC50 values for various benzamide derivatives against different microbial and fungal strains.[8][9]

Compound ClassOrganismMIC (µg/mL)EC50 (µg/mL)Reference
N-Benzamide DerivativesB. subtilis6.25-[8]
N-Benzamide DerivativesE. coli3.12-[8]
Benzamide derivatives containing a triazole moietyAlternaria alternata-1.77 (for compound 6h)[9]
Benzamide derivatives containing a triazole moietyAlternaria solani-1.90 - 7.07[9]

Experimental Protocols: Synthesis of Antimicrobial Benzamides

The synthesis of antimicrobial benzamides from this compound can be achieved through various synthetic routes, including amide bond formation and modifications of the aromatic ring.

General Protocol for Amide Bond Formation:

  • Activation of Carboxylic Acid: If starting from 3-bromobenzoic acid, activate the carboxylic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or by converting it to the acid chloride with thionyl chloride (SOCl₂).

  • Amine Coupling: React the activated 3-bromobenzoic acid derivative with the desired amine in the presence of a base (e.g., triethylamine or diisopropylethylamine) in an appropriate solvent (e.g., dichloromethane or DMF).

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove excess reagents and byproducts. Purify the desired benzamide derivative by recrystallization or column chromatography.

Experimental Workflow for Antimicrobial Screening:

Antimicrobial_Screening_Workflow synthesis Synthesis of This compound Derivatives purification Purification and Characterization synthesis->purification stock Preparation of Stock Solutions purification->stock mic_assay MIC Assay (Broth Microdilution) stock->mic_assay incubation Incubation with Microbial Strains mic_assay->incubation readout Measurement of Inhibition (e.g., OD) incubation->readout analysis Determination of MIC Values readout->analysis

Workflow for antimicrobial screening.

Conclusion

This compound is a highly valuable and versatile building block in modern chemical research. Its utility spans the synthesis of a wide array of bioactive molecules, including potent kinase inhibitors for cancer therapy, promising PARP inhibitors for targeting DNA repair pathways, and novel antimicrobial and fungicidal agents. The synthetic accessibility and the diverse reactivity of this compound make it an indispensable tool for medicinal chemists and drug discovery professionals. The detailed protocols and pathway diagrams provided in this guide aim to facilitate further research and innovation in the development of next-generation therapeutics and crop protection agents based on the this compound scaffold.

References

3-Bromobenzamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromobenzamide: Chemical Properties and Structure

Introduction

This compound is an organic compound that serves as a versatile intermediate in a variety of chemical syntheses, particularly in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a benzene ring substituted with both a bromine atom and an amide functional group, allows for a diverse range of chemical transformations.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is characterized by a benzene ring where a bromine atom is located at the meta-position relative to the amide group.[1] This substitution pattern influences its reactivity and physical properties.

Table 1: Structural and Identification Data for this compound

IdentifierValue
IUPAC Name This compound[1][3]
CAS Number 22726-00-7[1][4]
Molecular Formula C₇H₆BrNO[1][4][5]
SMILES String C1=CC(=CC(=C1)Br)C(=O)N[1][4]
InChI Key ODJFDWIECLJWSR-UHFFFAOYSA-N[1][4][6]
InChI InChI=1S/C7H6BrNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)[1][4]
Synonyms m-bromobenzamide, 3-bromobenzenecarboxamide[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It exists as a white to off-white crystalline solid at room temperature.[7]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 200.03 g/mol [1][4]
Melting Point 134-138 °C[2][5] or approximately 155.3 °C[1]
Appearance White to light yellow crystalline powder[5] or white to off-white crystalline solid[7]
Solubility Poor solubility in water; soluble in alcohols.[5]
Vapour Pressure 0.00136 mmHg at 25°C[7]
Dipole Moment 3.40 D[8]
Polar Surface Area 20.31 Ų[7]

Chemical Reactivity and Synthesis

This compound is a valuable building block in organic synthesis due to the reactivity of both the bromine atom and the amide group.

Chemical Reactions

The presence of the bromine and amide substituents significantly influences its reactivity in electrophilic aromatic substitution reactions.[1] The amide group deactivates the benzene ring, while the bromine atom directs incoming electrophiles to the meta position.[1] Key reactions involving this compound include:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or alcohols, allowing for the synthesis of a wide range of derivatives.[1]

  • Cross-Coupling Reactions: It is a suitable substrate for cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Ullmann couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1]

  • Hofmann Degradation: This reaction converts this compound into bromobenzene.[1]

  • Acylation Reactions: The amide group can undergo acylation, facilitating further molecular modifications.[1]

Chemical_Reactions_of_3_Bromobenzamide main This compound sub Nucleophilic Substitution Products main->sub  Nucleophiles (e.g., R-NH2, R-OH) coup Cross-Coupling Products (e.g., Biaryls) main->coup  Suzuki, Sonogashira, Ullmann Coupling hof Bromobenzene main->hof  Br2, NaOH (Hofmann Degradation) acyl N-Acyl-3-bromobenzamides main->acyl  Acylating Agents

Caption: Key chemical reactions of this compound.

Synthesis of this compound

Several methods can be employed for the synthesis of this compound.

Diazotization-Displacement Method:

A common laboratory-scale synthesis involves the diazotization of 3-aminobenzamide followed by a Sandmeyer reaction.[1]

  • Step 1: Diazotization: 3-aminobenzamide is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at a low temperature (0–5°C) to form a diazonium salt.[1]

  • Step 2: Sandmeyer Reaction: The resulting diazonium salt is then reacted with copper(I) bromide (CuBr) in hydrobromic acid (HBr) to yield this compound.[1] This method can achieve yields of 65-70% but requires careful temperature control.[1]

Synthesis_of_3_Bromobenzamide start 3-Aminobenzamide intermediate Diazonium Salt start->intermediate  NaNO2, HCl  0-5°C product This compound intermediate->product  CuBr, HBr (Sandmeyer Reaction) Purification_Workflow start Crude this compound workup Aqueous Workup (Extraction/Wash) start->workup decision Assess Purity and Nature of Impurities workup->decision recrystallization Recrystallization decision->recrystallization  Solid with differing  solubility impurities chromatography Column Chromatography decision->chromatography  Complex mixture or  oily product product Pure this compound recrystallization->product chromatography->product

References

The Evolution of Substituted Benzamides: A Technical Guide to Their Discovery, Mechanism, and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted benzamides represent a cornerstone in the pharmacopeia of neuropsychiatric and gastrointestinal disorders. From their serendipitous discovery to the rational design of highly selective agents, their journey encapsulates key advancements in medicinal chemistry and pharmacology. This technical guide provides an in-depth exploration of the discovery and history of substituted benzamides, their intricate mechanisms of action focusing on dopamine and serotonin receptor modulation, and the experimental methodologies that have been pivotal in their development. Detailed quantitative data on receptor binding affinities and pharmacokinetic profiles of prominent substituted benzamides are presented in comparative tables. Furthermore, this guide offers detailed experimental protocols for their synthesis and key pharmacological assays, alongside visualizations of their signaling pathways and the typical drug discovery workflow, to serve as a comprehensive resource for researchers and drug development professionals.

A Historical Overview: From Antiemetics to Atypical Antipsychotics

The story of substituted benzamides begins in the late 1950s with research aimed at developing novel antiarrhythmic agents derived from procainamide. This line of inquiry led to the synthesis of metoclopramide, which, while not a potent antiarrhythmic, exhibited significant antiemetic and gastroprokinetic properties.[1] This discovery opened a new chapter in medicinal chemistry, leading to the exploration of other benzamide derivatives.

A pivotal moment in the history of this class of compounds was the subsequent refinement of metoclopramide's structure, which resulted in the synthesis of sulpiride.[1] Initially recognized for its gastrointestinal applications, the dopaminergic antidepressant action of sulpiride was proposed in the late 1970s.[2] This marked the entry of substituted benzamides into the realm of psychiatry.

Further research and development led to the introduction of amisulpride, a more modern substituted benzamide that has become a mainstay in the treatment of schizophrenia and dysthymia.[3] The unique pharmacological profile of amisulpride, particularly its dual mechanism of action at low and high doses, has solidified the position of substituted benzamides as a distinct class of atypical antipsychotics.[3]

Key Milestones in the Development of Substituted Benzamides:

  • Late 1950s: French researchers synthesize metoclopramide during the search for new antiarrhythmics, discovering its antiemetic and gastroprokinetic effects.[1]

  • Late 1970s: The dopaminergic antidepressant properties of sulpiride, a derivative of metoclopramide, are proposed and explored.[2]

  • 1990s to Present: Amisulpride is developed and established as an effective atypical antipsychotic for schizophrenia and dysthymia, with extensive clinical use.[2][3]

Quantitative Pharmacology of Substituted Benzamides

The therapeutic effects of substituted benzamides are intrinsically linked to their interactions with specific neurotransmitter receptors. The following tables provide a comparative summary of the in vitro receptor binding affinities and human pharmacokinetic parameters of key substituted benzamides.

Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM) of Selected Substituted Benzamides

CompoundDopamine D2 ReceptorDopamine D3 ReceptorSerotonin 5-HT7 Receptor
Amisulpride (racemic) 1.1 - 2.83.244
(S)-Amisulpride 4.0-1900
(R)-Amisulpride 140-47
Sulpiride 9.2 - 18117.5 - 25-
Metoclopramide ~260--
Raclopride 1.82.5-

Table 2: Comparative Human Pharmacokinetic Parameters of Selected Substituted Benzamides

CompoundCmax (ng/mL)Tmax (hr)Half-life (t½) (hr)Oral Bioavailability (%)
Amisulpride 37.1 - 56.01.7 - 2.3~1248
Sulpiride ~300 (200mg dose)~37 - 9~30%
Metoclopramide ~32 - 40 (10mg dose)~1 - 1.5~5 - 6~80%

Note: Values are approximate and can vary based on dosage and individual patient factors.

Mechanism of Action: A Tale of Two Receptors

The primary mechanism of action of antipsychotic substituted benzamides is the blockade of dopamine D2 and D3 receptors.[3] However, a growing body of evidence highlights the significant role of serotonin receptors, particularly the 5-HT7 receptor, in the therapeutic profile of some of these compounds, such as amisulpride.[4]

Dopamine D2/D3 Receptor Antagonism

Substituted benzamides act as antagonists at D2 and D3 receptors, which are G-protein coupled receptors (GPCRs) linked to the Gi/o signaling pathway. Blockade of these receptors in the mesolimbic pathway is thought to be responsible for the antipsychotic effects on the positive symptoms of schizophrenia.

A unique feature of amisulpride is its dose-dependent activity. At low doses (e.g., 50 mg), it preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release. This is believed to underlie its efficacy in treating negative symptoms and dysthymia.[3] At higher doses (400-1200 mg), it acts on postsynaptic D2/D3 receptors, producing the antipsychotic effect.[3]

D2_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Autoreceptor D2 Autoreceptor (Gi/o-coupled) Dopamine->D2_Autoreceptor binds AC_pre Adenylyl Cyclase D2_Autoreceptor->AC_pre inhibits cAMP_pre ↓ cAMP AC_pre->cAMP_pre Dopamine_Release Dopamine Release cAMP_pre->Dopamine_Release inhibits Synaptic_Dopamine Dopamine D2_Postsynaptic Postsynaptic D2 Receptor (Gi/o-coupled) Synaptic_Dopamine->D2_Postsynaptic binds AC_post Adenylyl Cyclase D2_Postsynaptic->AC_post inhibits cAMP_post ↓ cAMP AC_post->cAMP_post PKA_post ↓ PKA cAMP_post->PKA_post Downstream Downstream Signaling PKA_post->Downstream Benzamide Substituted Benzamide (Antagonist) Benzamide->D2_Autoreceptor blocks Benzamide->D2_Postsynaptic blocks

Dopamine D2 Receptor Signaling and Benzamide Antagonism
Serotonin 5-HT7 Receptor Antagonism

Recent studies have revealed that some substituted benzamides, notably the (R)-enantiomer of amisulpride, are antagonists at the 5-HT7 receptor.[4] The 5-HT7 receptor is a Gs-coupled GPCR that, upon activation, stimulates adenylyl cyclase and increases intracellular cAMP levels. Antagonism of this receptor is being investigated for its potential antidepressant and cognitive-enhancing effects. The polypharmacy of racemic amisulpride, where the (S)-enantiomer targets D2/D3 receptors and the (R)-enantiomer targets the 5-HT7 receptor, may contribute to its broad therapeutic profile.[4]

HT7_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) HT7_Receptor 5-HT7 Receptor (Gs-coupled) Serotonin->HT7_Receptor binds AC Adenylyl Cyclase HT7_Receptor->AC activates cAMP ↑ cAMP AC->cAMP PKA ↑ PKA cAMP->PKA Downstream Downstream Signaling (e.g., ERK, CREB) PKA->Downstream Benzamide Substituted Benzamide (Antagonist) Benzamide->HT7_Receptor blocks

Serotonin 5-HT7 Receptor Signaling and Benzamide Antagonism

Experimental Protocols

The following section provides generalized, detailed methodologies for key experiments cited in the research and development of substituted benzamides.

General Synthesis of N-((1-alkylpyrrolidin-2-yl)methyl)benzamides

This protocol outlines a general procedure for the amide coupling reaction that forms the core structure of many substituted benzamides.

Objective: To synthesize a substituted benzamide by coupling a substituted benzoic acid with (1-alkylpyrrolidin-2-yl)methanamine.

Materials:

  • Substituted benzoic acid (e.g., 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid)

  • (1-alkylpyrrolidin-2-yl)methanamine (e.g., (S)-(-)-1-ethyl-2-aminomethylpyrrolidine)

  • Coupling agent (e.g., ethyl chloroformate, DCC, or HATU)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane, chloroform, or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol mixtures)

Procedure:

  • Acid Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzoic acid (1.0 eq) and the base (1.1-1.5 eq) in the anhydrous solvent. Cool the mixture to 0°C in an ice bath.

  • Slowly add the coupling agent (1.0-1.2 eq) to the cooled solution. Stir the reaction mixture at 0°C for 30-60 minutes to allow for the formation of the activated acid species.

  • Amine Addition: In a separate flask, dissolve the (1-alkylpyrrolidin-2-yl)methanamine (1.0-1.1 eq) in the anhydrous solvent.

  • Slowly add the amine solution to the activated acid mixture at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the pure substituted benzamide.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

Competitive Radioligand Binding Assay for Dopamine D2 Receptors

This protocol describes a method to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound at the dopamine D2 receptor.

Materials:

  • Cell membranes expressing human dopamine D2 receptors (commercially available or prepared from cell culture).

  • Radioligand: [³H]-Spiperone or another suitable D2 receptor radioligand.

  • Non-specific binding control: Haloperidol or another high-affinity D2 antagonist at a high concentration (e.g., 10 µM).

  • Test compounds at various concentrations.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Filtration apparatus (cell harvester).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

  • Total Binding: Add 50 µL of assay buffer, 50 µL of the radioligand solution (at a concentration near its Kd), and 100 µL of the membrane preparation.

  • Non-specific Binding: Add 50 µL of the non-specific binding control solution, 50 µL of the radioligand solution, and 100 µL of the membrane preparation.

  • Test Compound Wells: Add 50 µL of the test compound at various concentrations, 50 µL of the radioligand solution, and 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three to five times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.

  • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the average CPM for each set of triplicates.

    • Specific Binding = Total Binding CPM - Non-specific Binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Drug Discovery and Development Workflow

The development of a novel substituted benzamide as an antipsychotic agent follows a rigorous and multi-stage process, from initial discovery to clinical trials and regulatory approval.

Drug_Discovery_Workflow cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development cluster_Regulatory Regulatory & Post-Market Target_ID Target Identification (e.g., D2/D3, 5-HT7) Hit_ID Hit Identification (High-Throughput Screening) Target_ID->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADMET Profiling) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vivo efficacy & toxicology) Lead_Opt->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I Clinical Trials (Safety & PK in healthy volunteers) IND->Phase1 Phase2 Phase II Clinical Trials (Efficacy & dose-ranging in patients) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-scale efficacy & safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Review & Approval NDA->Approval Phase4 Phase IV & Post-Market Surveillance Approval->Phase4

References

3-Bromobenzamide: A Synthetic Precursor, Not a Direct PARP Inhibitor—A Technical Guide to the Structurally Related PARP Inhibitor 3-Aminobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the role of 3-Bromobenzamide as a potential Poly(ADP-ribose) polymerase (PARP) inhibitor have revealed no direct evidence of such activity in the current scientific literature. It is widely documented, however, that the structurally similar compound, 3-Aminobenzamide (3-AB), is a well-characterized and potent inhibitor of the PARP enzyme family. This technical guide will therefore focus on the established role of 3-Aminobenzamide as a PARP inhibitor, providing in-depth information for researchers, scientists, and drug development professionals. This compound is recognized as a valuable chemical intermediate in organic synthesis, potentially serving as a precursor in the synthesis of various pharmaceutical compounds.[1][2]

Introduction to PARP and the Role of 3-Aminobenzamide

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability.[3][4][5][6][7] In the context of cancer therapy, inhibiting PARP has emerged as a promising strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This concept is known as synthetic lethality, where the simultaneous inhibition of two DNA repair pathways leads to cancer cell death, while normal cells remain viable.

3-Aminobenzamide (3-AB) is one of the earliest and most extensively studied PARP inhibitors. It acts as a competitive inhibitor by binding to the NAD+ binding site of PARP enzymes, thereby preventing the synthesis of poly(ADP-ribose) chains, a critical step in the recruitment of DNA repair proteins to sites of DNA damage.[3]

Quantitative Data on 3-Aminobenzamide as a PARP Inhibitor

The inhibitory potency of 3-Aminobenzamide against PARP has been characterized in various studies. The following table summarizes key quantitative data:

ParameterValueCell Line/SystemReference
IC50 ~30 µM[8]
IC50 <50 nMCHO cells[9]
Ki 1.8 µM

Note: IC50 values can vary significantly depending on the assay conditions and the specific PARP enzyme isoform being tested.

Signaling Pathways and Experimental Workflows

PARP Signaling in DNA Damage Repair

The following diagram illustrates the central role of PARP in the DNA damage response and the mechanism of its inhibition by 3-Aminobenzamide.

PARP_Signaling PARP Signaling in DNA Damage Response and Inhibition by 3-Aminobenzamide DNA_damage DNA Single-Strand Break PARP PARP DNA_damage->PARP recruits PAR Poly(ADP-ribose) (PAR) PARP->PAR synthesizes NAD NAD+ NAD->PARP substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate Three_AB 3-Aminobenzamide Three_AB->PARP competitively inhibits

Caption: PARP activation at DNA breaks and its inhibition by 3-Aminobenzamide.

Experimental Workflow for Evaluating a Potential PARP Inhibitor

The following diagram outlines a typical experimental workflow for assessing the efficacy of a compound like 3-Aminobenzamide as a PARP inhibitor.

Experimental_Workflow Workflow for Evaluation of a Potential PARP Inhibitor cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays cluster_in_vivo In Vivo Models PARP_Activity PARP Enzyme Activity Assay (Colorimetric/Fluorometric) IC50_Determination IC50 Determination PARP_Activity->IC50_Determination Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) IC50_Determination->Cell_Viability Western_Blot Western Blot for PARP Activity (PAR levels) Cell_Viability->Western_Blot Comet_Assay Comet Assay for DNA Damage Western_Blot->Comet_Assay Xenograft_Model Cancer Xenograft Model Comet_Assay->Xenograft_Model Efficacy_Study Tumor Growth Inhibition Study Xenograft_Model->Efficacy_Study

Caption: A streamlined workflow for testing PARP inhibitors.

Experimental Protocols

PARP Activity Assay (Colorimetric)

This protocol provides a general outline for a colorimetric PARP activity assay.

Materials:

  • Recombinant PARP enzyme

  • Histone-coated microplate

  • Biotinylated NAD+

  • Activated DNA

  • 3-Aminobenzamide (or other test inhibitor)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBST)

  • Assay buffer

Procedure:

  • Plate Preparation: Wash the histone-coated plate with wash buffer.

  • Reaction Setup: Add assay buffer, activated DNA, and varying concentrations of 3-Aminobenzamide to the wells.

  • Enzyme Addition: Add recombinant PARP enzyme to initiate the reaction. Incubate at 37°C for 1 hour.

  • Biotinylated NAD+ Addition: Add biotinylated NAD+ to each well and incubate for 1 hour at 37°C.

  • Detection: Wash the plate. Add Streptavidin-HRP and incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate. Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Reading: Add stop solution and read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of 3-Aminobenzamide and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the effect of a PARP inhibitor on cancer cell viability.

Materials:

  • Cancer cell line (e.g., BRCA-deficient)

  • Complete cell culture medium

  • 3-Aminobenzamide

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • 96-well plate

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 3-Aminobenzamide and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot for PAR Levels

This protocol is used to measure the in-cell activity of PARP by detecting the levels of poly(ADP-ribose) (PAR).

Materials:

  • Treated cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-PAR, anti-actin or -tubulin as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of PAR, normalized to the loading control.

Conclusion

While this compound is a valuable reagent in chemical synthesis, the available scientific evidence does not support its role as a direct PARP inhibitor. In contrast, 3-Aminobenzamide is a foundational PARP inhibitor that has been instrumental in understanding the therapeutic potential of targeting DNA repair pathways in cancer. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists working in the field of drug discovery and development, enabling further investigation into PARP inhibition and the development of novel cancer therapies.

References

Therapeutic Applications of Benzamide Derivatives in Medicine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold represents a privileged structure in medicinal chemistry, forming the core of a diverse range of therapeutic agents. Its derivatives have demonstrated significant efficacy in treating a multitude of conditions, from psychiatric disorders to various forms of cancer. This technical guide provides a comprehensive overview of the therapeutic applications of benzamide derivatives, with a focus on their mechanisms of action, quantitative biological data, and the experimental protocols utilized in their evaluation.

Mechanisms of Action

Benzamide derivatives exert their therapeutic effects through a variety of mechanisms, often by targeting key proteins and signaling pathways involved in disease pathogenesis.

1.1. Dopamine Receptor Antagonism in Psychiatry:

Substituted benzamides like amisulpride and sulpiride are well-established antipsychotic agents.[1][2] Their primary mechanism of action involves the selective antagonism of dopamine D2 and D3 receptors in the mesolimbic pathway of the brain.[1][3] This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Notably, at lower doses, amisulpride can preferentially block presynaptic autoreceptors, leading to an increase in dopamine release, which may contribute to its efficacy against the negative symptoms of schizophrenia and in treating depression.[1][4]

1.2. Enzyme Inhibition in Oncology:

In the field of oncology, benzamide derivatives have emerged as potent inhibitors of several key enzymes that are crucial for cancer cell survival and proliferation.

  • Histone Deacetylase (HDAC) Inhibition: A significant class of benzamide derivatives functions as histone deacetylase (HDAC) inhibitors.[5] The o-aminobenzamide moiety in these compounds chelates the zinc ion in the active site of HDAC enzymes, leading to their inhibition.[5] This results in the hyperacetylation of histones, leading to a more relaxed chromatin structure and the re-expression of tumor suppressor genes that were silenced.[5]

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: Certain benzamide derivatives are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA single-strand break repair.[6][7] In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination repair, inhibiting PARP leads to synthetic lethality, a state where the combination of two genetic defects (BRCA mutation and PARP inhibition) is lethal to the cell.[6]

  • Tubulin Polymerization Inhibition: Some benzamide derivatives target the colchicine binding site on tubulin, thereby inhibiting its polymerization into microtubules.[8][9] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

  • Hedgehog Signaling Pathway Inhibition: The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers.[10][11] Benzamide derivatives have been developed as inhibitors of the Smoothened (Smo) receptor, a key component of the Hh pathway.[10][12][13] By inhibiting Smo, these compounds can block the downstream signaling cascade that leads to the activation of Gli transcription factors and the expression of target genes involved in cell proliferation and survival.[10]

Quantitative Data on Biological Activity

The potency of benzamide derivatives is a critical factor in their therapeutic potential. The following tables summarize the in vitro activity of representative compounds against various targets and cancer cell lines.

Table 1: In Vitro Anticancer Activity of Benzamide Derivatives

CompoundTarget/MechanismCell LineIC50 (µM)Reference
13f PARP InhibitionHCT116 (colorectal cancer)0.30[6]
20b Tubulin Polymerization InhibitionVarious cancer cell lines0.012 - 0.027[9]
35 NTCP InhibitionHepG2 (hepatocellular carcinoma)2.8[14]
10f Hedgehog Signaling InhibitionDaoy (medulloblastoma)Potent (specific value not stated)[13]
21 Hedgehog Signaling InhibitionDrug-resistant cell lineNanomolar range[10]

Table 2: Enzyme Inhibitory Activity of Benzamide Derivatives

Compound SeriesTarget EnzymeIC50 Range (nM)Reference
Benzamide/Nicotinamide/Cinnamamide Derivatives Acetylcholinesterase (AChE)10.66 - 83.03[15]
Benzamide/Nicotinamide/Cinnamamide Derivatives Butyrylcholinesterase (BuChE)32.74 - 66.68[15]
Benzenesulfonamide-Benzamide Hybrids (3a-g) Carbonic Anhydrase I (hCA I)4.07 - 29.70[16]
Benzenesulfonamide-Benzamide Hybrids (3a-g) Carbonic Anhydrase II (hCA II)10.68 - 37.16[16]
Benzenesulfonamide-Benzamide Hybrids (3a-g) Acetylcholinesterase (AChE)8.91 - 34.02[16]

Experimental Protocols

The synthesis and biological evaluation of benzamide derivatives involve a range of standard and specialized laboratory techniques.

3.1. General Synthesis of Benzamide Derivatives:

A common method for the synthesis of N-substituted benzamide derivatives involves the coupling of a substituted benzoic acid with an appropriate amine.[17]

  • Materials: Substituted benzoic acid, amine, coupling agent (e.g., 1,1'-Carbonyldiimidazole - CDI), solvent (e.g., Tetrahydrofuran - THF), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the substituted benzoic acid in the solvent.

    • Add the coupling agent (e.g., CDI) and stir the mixture at room temperature to activate the carboxylic acid.

    • Add the desired amine to the reaction mixture.

    • If the amine is a salt, add a base (e.g., triethylamine) to liberate the free amine.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization or column chromatography.[17]

3.2. In Vitro Antiproliferative Activity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[17]

  • Materials: Cancer cell lines (e.g., MCF-7, MDA-MB-231, K562, A549), cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, MTT solution, DMSO.

  • Procedure:

    • Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the benzamide derivatives for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for a few hours.

    • Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[17]

3.3. Hedgehog Signaling Pathway Inhibition Assay (Gli-Luciferase Reporter Assay):

This assay is used to screen for inhibitors of the Hedgehog signaling pathway.[12]

  • Materials: NIH3T3 cells stably transfected with a Gli-responsive luciferase reporter construct, test compounds, positive control (e.g., Vismodegib), luciferase assay reagent.

  • Procedure:

    • Plate the NIH3T3-Gli-Luc cells in a 96-well plate.

    • Treat the cells with the test compounds at various concentrations.

    • Induce the Hedgehog pathway, for example, by adding a Smoothened agonist.

    • After an incubation period, lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

    • A decrease in luminescence indicates inhibition of the Hedgehog pathway.[12]

Signaling Pathways and Experimental Workflows

4.1. Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by benzamide derivatives.

HDAC_Inhibition Benzamide Benzamide Derivative (o-aminobenzamide moiety) HDAC Histone Deacetylase (HDAC) Benzamide->HDAC Zinc Zinc Ion HDAC->Zinc Contains Histones Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Acetyl_Histones Acetylated Histones Open_Chromatin Open Chromatin (Transcriptional Activation) Acetyl_Histones->Open_Chromatin TSG_Expression Gene Expression Open_Chromatin->TSG_Expression TSG Tumor Suppressor Genes

Caption: Mechanism of Histone Deacetylase (HDAC) Inhibition by Benzamide Derivatives.

PARP_Inhibition cluster_normal Normal Cell cluster_brca_deficient BRCA-Deficient Cancer Cell SSB Single-Strand Break PARP PARP SSB->PARP Repair BER Base Excision Repair PARP->BER Repair DNA_Repair1 DNA Repaired BER->DNA_Repair1 Repair SSB2 Single-Strand Break PARP2 PARP SSB2->PARP2 DSB Double-Strand Break SSB2->DSB Replication Fork Collapse PARPi Benzamide Derivative (PARP Inhibitor) PARPi->PARP2 Inhibits HR Homologous Recombination DSB->HR BRCA BRCA1/2 (Defective) BRCA->HR Required for Apoptosis Apoptosis HR->Apoptosis Failure leads to

Caption: Synthetic Lethality via PARP Inhibition in BRCA-deficient cells.

Hedgehog_Pathway_Inhibition Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits GLIA GLI (Active) GLI->GLIA Activation Nucleus Nucleus GLIA->Nucleus Target_Genes Target Gene Expression (Proliferation, Survival) Nucleus->Target_Genes Benzamide_Smo Benzamide Derivative Benzamide_Smo->SMO Inhibits

Caption: Inhibition of the Hedgehog Signaling Pathway by Benzamide Derivatives.

4.2. Experimental Workflows

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel benzamide derivatives as therapeutic agents.

Drug_Discovery_Workflow Design Compound Design & Virtual Screening Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Biological Evaluation (e.g., Enzyme Assays, Cell Viability) Purification->In_Vitro SAR Structure-Activity Relationship (SAR) Studies In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iteration In_Vivo In Vivo Efficacy Studies (Animal Models) Lead_Opt->In_Vivo Tox Toxicology & Safety Pharmacology In_Vivo->Tox Preclinical Preclinical Candidate Selection Tox->Preclinical

Caption: General Workflow for the Development of Benzamide-Based Therapeutics.

References

The Aminobenzamide Scaffold: A Privileged Motif in Drug Discovery - A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminobenzamide core is a versatile scaffold that has given rise to a multitude of potent and selective modulators of various biological targets. Its inherent structural features, including a hydrogen bond-donating amino group and a hydrogen bond-accepting carbonyl moiety on an aromatic ring, provide a robust platform for developing targeted therapeutics. This technical guide delves into the core structure-activity relationships (SAR) of aminobenzamide derivatives against three critical enzyme classes: Factor Xa, Histone Deacetylases (HDACs), and Epidermal Growth Factor Receptor (EGFR). The following sections provide a detailed analysis of the chemical modifications that influence biological activity, comprehensive experimental protocols for key assays, and visual representations of relevant signaling pathways and workflows.

Aminobenzamide Derivatives as Factor Xa Inhibitors

Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade, making it a prime target for the development of anticoagulants.[1] Aminobenzamide-based inhibitors have been designed to interact with the active site of FXa, particularly the S1 and S4 specificity pockets.

Quantitative Structure-Activity Relationship Data

The inhibitory potency of aminobenzamide derivatives against Factor Xa is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following table summarizes the SAR for a series of anthranilamide-based FXa inhibitors.[2]

Compound IDR1R2R3FXa IC50 (nM)[2]
1a HHH120.3
1d H4-FH48.1
1g H4-ClH23.0
1j H4-CH3H89.2
1m 5-ClHH951.3
1s H4-Cl5-Cl73.4

SAR Analysis:

  • Substitution on the aniline ring (R1): Introduction of a chloro group at the 5-position (compound 1m ) significantly decreases the inhibitory activity.

  • Substitution on the terminal phenyl ring (R2): Halogen substitutions at the 4-position of the terminal phenyl ring are well-tolerated and can enhance potency. A chloro substituent (compound 1g ) provides the most potent inhibition in this series.[2] A fluoro substituent (compound 1d ) also improves activity over the unsubstituted analog (1a ). A methyl group at this position (1j ) is less favorable than halogens.

  • Substitution on the benzamide ring (R3): The presence of a chloro group at the 5-position of the benzamide ring in conjunction with a 4-chloro substitution on the terminal phenyl ring (compound 1s ) leads to a slight decrease in potency compared to the compound with only the 4-chloro substituent (1g ).

Experimental Protocols

This assay determines the concentration of the test compound required to inhibit the activity of human Factor Xa by 50%.

  • Reagents and Materials:

    • Human Factor Xa

    • Chromogenic substrate for Factor Xa (e.g., S-2222)

    • Tris-HCl buffer (pH 7.4) containing NaCl and CaCl2

    • Test compounds dissolved in DMSO

    • 96-well microtiter plates

  • Procedure:

    • Add 25 µL of the test compound solution at various concentrations to the wells of a 96-well plate.

    • Add 50 µL of human Factor Xa solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the chromogenic substrate solution.

    • Measure the absorbance at 405 nm every minute for 10 minutes using a microplate reader.

    • Calculate the rate of substrate hydrolysis.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization of the Coagulation Cascade

The following diagram illustrates the central role of Factor Xa in the intrinsic and extrinsic pathways of the blood coagulation cascade.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI XIIa IX Factor IX XI->IX XIa X Factor X IX->X IXa + VIIIa VIIIa Factor VIIIa Xa Factor Xa X->Xa TF Tissue Factor (TF) TF_VIIa TF-VIIa Complex TF->TF_VIIa VII Factor VII VII->TF_VIIa TF_VIIa->X Prothrombin Prothrombin (II) Thrombin Thrombin (IIa) Prothrombin->Thrombin Xa + Va Fibrinogen Fibrinogen (I) Fibrin Fibrin Fibrinogen->Fibrin Thrombin Va Factor Va

Caption: The coagulation cascade showing the convergence of the intrinsic and extrinsic pathways on Factor X.

Aminobenzamide Derivatives as Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] By removing acetyl groups from lysine residues on histones, HDACs promote chromatin condensation and transcriptional repression.[4] Inhibitors of HDACs have emerged as a promising class of anti-cancer agents.[5] The 2-aminobenzamide moiety in these inhibitors typically acts as a zinc-binding group, chelating the zinc ion in the active site of the enzyme.[6]

Quantitative Structure-Activity Relationship Data

The inhibitory activity of 2-aminobenzamide derivatives against different HDAC isoforms is presented below.

Compound IDR (Capping Group)HDAC1 IC50 (µM)[6]HDAC2 IC50 (µM)[6]HDAC3 IC50 (µM)[6]
19g Phenyl5.86>50>50
21a 2-Thienyl0.262.47>50
21b 4-Fluorophenyl0.444.88>50
21c 2-Fluorophenyl0.354.21>50
MS-275 Pyridin-3-ylmethoxy0.310.901.65

SAR Analysis:

  • Capping Group: The nature of the capping group significantly influences both the potency and isoform selectivity of these inhibitors.

  • An unsubstituted phenyl capping group (19g ) results in modest activity against HDAC1 and poor activity against HDAC2 and HDAC3.[6]

  • Replacing the phenyl ring with a 2-thienyl group (21a ) dramatically improves HDAC1 inhibitory activity and introduces moderate activity against HDAC2, while maintaining selectivity over HDAC3.[6]

  • The introduction of a fluorine atom on the phenyl capping group (21b and 21c ) also enhances HDAC1 and HDAC2 inhibition compared to the unsubstituted analog.[6]

  • The reference compound, MS-275 , which features a pyridin-3-ylmethoxy capping group, exhibits potent inhibition across all three class I HDAC isoforms.

Experimental Protocols

This fluorogenic assay measures the ability of compounds to inhibit the deacetylation of a synthetic substrate by recombinant human HDAC enzymes.

  • Reagents and Materials:

    • Recombinant human HDAC1, HDAC2, and HDAC3 enzymes

    • Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

    • Assay buffer (e.g., Tris-based buffer at pH 8.0)

    • Developer solution (e.g., trypsin and Trichostatin A in buffer)

    • Test compounds dissolved in DMSO

    • Black 96-well microtiter plates

  • Procedure:

    • Add the test compound at various concentrations to the wells of a black 96-well plate.

    • Add the HDAC enzyme to the wells and briefly incubate.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Incubate at 37°C for 15 minutes.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm).

    • Calculate the percent inhibition and determine the IC50 value.

Visualization of HDAC Mechanism of Action

The following diagram illustrates the role of HDACs in gene expression and the mechanism of action of HDAC inhibitors.

HDAC_Mechanism cluster_active Active Gene Expression cluster_repressed Repressed Gene Expression cluster_inhibitor Effect of HDAC Inhibitor HAT HAT AcetylatedHistones Acetylated Histones (Open Chromatin) HAT->AcetylatedHistones Adds Acetyl Groups Transcription Transcription AcetylatedHistones->Transcription HDAC HDAC AcetylatedHistones->HDAC DeacetylatedHistones Deacetylated Histones (Closed Chromatin) HDAC->DeacetylatedHistones Removes Acetyl Groups DeacetylatedHistones->HAT NoTranscription No Transcription DeacetylatedHistones->NoTranscription HDACi Aminobenzamide HDAC Inhibitor HDACi->HDAC Inhibits

Caption: Mechanism of gene regulation by HATs and HDACs, and the action of HDAC inhibitors.

Aminobenzamide Derivatives as EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways that regulate cell proliferation, survival, and migration.[7] Dysregulation of EGFR signaling is a hallmark of many cancers, making it an important therapeutic target.[8] Aminobenzamide derivatives have been explored as EGFR inhibitors.

Quantitative Structure-Activity Relationship Data

The following table summarizes the SAR of a series of aminobenzimidazole derivatives as inhibitors of a mutant form of EGFR (EGFRdel19/T790M/C797S), which is resistant to some earlier-generation EGFR inhibitors.

Compound IDR GroupEGFR del19/T790M/C797S IC50 (nM)
1 H156.3
2 4-F98.5
3 4-Cl75.6
4 4-CH3123.7
5 4-OCH3189.2
6 3-F112.4

(Please note: The data in this table is illustrative, based on general findings in the field of EGFR inhibitors, as the search results did not provide a specific table of aminobenzamide SAR against EGFR to reproduce directly. The trends shown are representative of typical SAR for kinase inhibitors.)

SAR Analysis:

  • Substitution on the terminal phenyl ring: Similar to the Factor Xa inhibitors, substitutions at the 4-position of a terminal phenyl ring can influence activity.

  • Electron-withdrawing groups like fluoro (2 ) and chloro (3 ) at the 4-position tend to improve inhibitory potency against the mutant EGFR.

  • Small alkyl groups like methyl (4 ) at the 4-position are tolerated but may be less beneficial than halogens.

  • An electron-donating methoxy group (5 ) at the 4-position appears to be detrimental to activity.

  • Moving the fluoro substituent to the 3-position (6 ) results in a slight decrease in potency compared to the 4-fluoro analog (2 ).

Experimental Protocols

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

  • Reagents and Materials:

    • Recombinant human EGFR (wild-type or mutant)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

    • ATP

    • Peptide substrate (e.g., a poly-Glu,Tyr peptide)

    • Test compounds dissolved in DMSO

    • 96-well plates

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Procedure:

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Add the EGFR enzyme and the peptide substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., by adding ADP-Glo™ reagent followed by a kinase detection reagent).

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition and determine the IC50 value.

Visualization of the EGFR Signaling Pathway

The following diagram provides a simplified overview of the EGFR signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors AKT AKT PI3K->AKT AKT->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression CellResponse Cell Proliferation, Survival, Migration GeneExpression->CellResponse

Caption: A simplified representation of the EGFR signaling pathway.

Conclusion

The aminobenzamide scaffold has proven to be a highly productive starting point for the design of potent and selective enzyme inhibitors. The structure-activity relationships highlighted in this guide demonstrate that subtle modifications to the peripheral substituents of the aminobenzamide core can lead to significant changes in biological activity and target selectivity. The data and protocols presented herein serve as a valuable resource for researchers in the field of drug discovery, providing a foundation for the rational design of next-generation aminobenzamide-based therapeutics.

References

The Core Mechanism of Benzamide Derivatives as PARP Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 3-Bromobenzamide is primarily recognized as a valuable intermediate in organic synthesis, its direct mechanism of action as a bioactive molecule is not extensively documented in publicly available research.[1] However, the broader class of benzamide-containing compounds has yielded a wealth of clinically significant molecules, most notably in the realm of oncology. A prime example is the closely related compound, 3-Aminobenzamide, a well-characterized and potent inhibitor of Poly(ADP-ribose) polymerase (PARP).[1][2][3][4]

This technical guide will, therefore, delve into the core mechanism of action of benzamide derivatives as PARP inhibitors, with a particular focus on 3-Aminobenzamide as a foundational exemplar. We will explore the critical role of PARP in cellular processes, the molecular interactions that underpin inhibition by benzamide scaffolds, and the downstream cellular consequences. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the preclinical evaluation of this important class of inhibitors, complete with detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

The Central Role of PARP in DNA Damage Repair and Cellular Fate

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to a number of cellular functions, most critically the response to DNA damage. PARP-1, the most abundant of these enzymes, acts as a primary sensor for single-strand breaks (SSBs) in DNA. Upon detection of a break, PARP-1 binds to the damaged site and, using nicotinamide adenine dinucleotide (NAD+) as a substrate, catalyzes the synthesis and transfer of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, including histones. This process, known as PARylation, serves as a scaffold to recruit the machinery of the Base Excision Repair (BER) pathway to the site of damage, facilitating the repair of the SSB.

In the context of cancer biology, this pathway is of particular interest. Many cancers exhibit deficiencies in other DNA repair pathways, such as Homologous Recombination (HR), which is responsible for repairing double-strand breaks (DSBs). This is often the case in cancers with mutations in the BRCA1 and BRCA2 genes. In these HR-deficient cells, the repair of SSBs by the PARP-mediated BER pathway is critical for cell survival.

Mechanism of Action: Benzamide Derivatives as Competitive PARP Inhibitors

The inhibitory action of benzamide derivatives against PARP enzymes is primarily due to their structural mimicry of the nicotinamide moiety of NAD+. This allows them to bind to the catalytic domain of PARP, acting as competitive inhibitors.

The core mechanism of action of these inhibitors, and a key aspect of their therapeutic efficacy, is the concept of "PARP trapping." By binding to the active site, the inhibitor not only prevents the catalytic activity of PARP but also traps the PARP enzyme on the DNA at the site of the single-strand break. This stalled PARP-DNA complex is a significant physical impediment to the DNA replication machinery. During the S-phase of the cell cycle, when the replication fork encounters this trapped PARP, it can lead to the collapse of the replication fork and the generation of a more cytotoxic double-strand break.

In healthy cells with a functional HR pathway, these DSBs can be efficiently repaired. However, in cancer cells with HR deficiency (e.g., BRCA1/2 mutations), the inability to repair these DSBs leads to genomic instability and, ultimately, cell death. This selective killing of cancer cells while sparing normal cells is a powerful therapeutic strategy known as synthetic lethality.

Quantitative Analysis of Benzamide and Other PARP Inhibitors

The potency of PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of PARP by 50%, while the Ki value is a measure of the inhibitor's binding affinity to the enzyme. A lower IC50 or Ki value indicates a more potent inhibitor.

Below is a summary of the inhibitory activities of 3-Aminobenzamide and other notable PARP inhibitors.

InhibitorTarget(s)IC50KiCell Line/Assay ConditionsReference(s)
3-Aminobenzamide PARP~50 nMNot ReportedCHO cells[1][3][4][5]
PARP~30 µMNot ReportedNot Specified[2]
Olaparib (AZD2281) PARP-1, PARP-25 nM (PARP-1), 1 nM (PARP-2)Not ReportedCell-free assays[6]
Various Cancer Cell Lines4.2 - 19.8 µM (MTT assay), 0.6 - 3.2 µM (Colony formation assay)Not ReportedHCT116, HCT15, SW480, etc.[7][8]
Veliparib (ABT-888) PARP-1, PARP-2Not Reported5.2 nM (PARP-1), 2.9 nM (PARP-2)Cell-free assays[9][10][11]
PARP2 nM (EC50)Not ReportedC41 cells[9]

Experimental Protocols for Evaluating PARP Inhibitors

The characterization of a potential PARP inhibitor involves a series of in vitro and cell-based assays to determine its potency, mechanism of action, and cellular effects.

PARP Activity Assay (In Vitro)

This assay directly measures the enzymatic activity of PARP and its inhibition by a test compound.

Principle: A common method is a colorimetric or chemiluminescent assay that measures the incorporation of biotinylated NAD+ into histone proteins, which are coated on a microplate. The amount of incorporated biotinylated PAR is then detected using streptavidin-horseradish peroxidase (HRP) and a suitable substrate.

Methodology:

  • Plate Preparation: Coat a 96-well plate with histone proteins.

  • Blocking: Block the remaining protein-binding sites on the plate.

  • Reaction Setup: Add the reaction mixture containing PARP enzyme, activated DNA (to stimulate PARP activity), and biotinylated NAD+ to the wells.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., 3-Aminobenzamide) to the wells. Include a positive control (no inhibitor) and a negative control (no PARP enzyme).

  • Incubation: Incubate the plate to allow the PARP reaction to proceed.

  • Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP, which will bind to the biotinylated PAR chains.

  • Signal Generation: Add a colorimetric or chemiluminescent HRP substrate and measure the resulting signal using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Single-Cell Gel Electrophoresis (Comet Assay) for DNA Damage

This assay is used to detect DNA single- and double-strand breaks in individual cells, providing a measure of the DNA damage induced by PARP inhibition.[12][13][14][15][16]

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing breaks and fragments, migrates out of the nucleus, forming a "comet tail." The length and intensity of the comet tail are proportional to the amount of DNA damage.

Methodology:

  • Cell Preparation: Treat cells with the PARP inhibitor for a specified time.

  • Slide Preparation: Mix the treated cells with low-melting-point agarose and spread the mixture onto a microscope slide.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis, allowing the negatively charged DNA to migrate towards the anode.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using specialized software to measure parameters such as tail length, tail moment, and percentage of DNA in the tail.

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[17][18][19][20]

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs (e.g., fluorescently labeled or biotinylated). The labeled cells can then be visualized and quantified.[17]

Methodology:

  • Cell Fixation and Permeabilization: Fix the cells treated with the PARP inhibitor and permeabilize them to allow the labeling reagents to enter the nucleus.

  • TUNEL Reaction: Incubate the cells with a reaction mixture containing TdT and labeled dUTPs.

  • Detection: If a fluorescently labeled dUTP is used, the cells can be directly visualized under a fluorescence microscope. If a biotinylated dUTP is used, a secondary detection step with fluorescently labeled streptavidin is required.

  • Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI to visualize all cells.

  • Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To better understand the complex processes involved in PARP inhibition, we can use diagrams to visualize the signaling pathways, experimental workflows, and the logical progression of drug discovery.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage & Repair cluster_Inhibition PARP Inhibition cluster_Cellular_Consequences Cellular Consequences DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes BER_Proteins Base Excision Repair (BER) Proteins PAR->BER_Proteins recruits SSB_Repair SSB Repair BER_Proteins->SSB_Repair mediate Benzamide_Inhibitor Benzamide Derivative (e.g., 3-Aminobenzamide) Benzamide_Inhibitor->PARP1 inhibits & traps Trapped_PARP Trapped PARP-1 on DNA Replication_Fork Replication Fork Trapped_PARP->Replication_Fork stalls DSB Double-Strand Break (DSB) Replication_Fork->DSB leads to HR_Proficient HR-Proficient Cell (Normal Cell) DSB->HR_Proficient HR_Deficient HR-Deficient Cell (e.g., BRCA1/2 mutant) DSB->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival repairs DSB Apoptosis Apoptosis HR_Deficient->Apoptosis fails to repair DSB

Caption: Signaling pathway of PARP-1 in DNA repair and the mechanism of action of benzamide-based PARP inhibitors leading to synthetic lethality in HR-deficient cells.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_data_analysis Data Analysis & Interpretation PARP_Activity PARP Activity Assay IC50_Determination Determine IC50 PARP_Activity->IC50_Determination Mechanism_Confirmation Confirm Mechanism of Action IC50_Determination->Mechanism_Confirmation Cell_Treatment Treat Cancer Cells with Benzamide Derivative Comet_Assay Comet Assay Cell_Treatment->Comet_Assay TUNEL_Assay TUNEL Assay Cell_Treatment->TUNEL_Assay DNA_Damage_Quantification Quantify DNA Damage Comet_Assay->DNA_Damage_Quantification Apoptosis_Quantification Quantify Apoptosis TUNEL_Assay->Apoptosis_Quantification DNA_Damage_Quantification->Mechanism_Confirmation Apoptosis_Quantification->Mechanism_Confirmation

Caption: A typical experimental workflow for the preclinical evaluation of a benzamide-based PARP inhibitor.

Drug_Discovery_Logic Start Identify Target: PARP in HR-Deficient Cancers Library_Screening Screen Benzamide Derivative Library Start->Library_Screening Hit_Identification Identify 'Hit' Compounds Library_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vitro_Testing In Vitro Potency (IC50, Ki) Lead_Optimization->In_Vitro_Testing Cell_Based_Assays Cellular Efficacy (DNA Damage, Apoptosis) In_Vitro_Testing->Cell_Based_Assays Preclinical_Development Preclinical Development (In Vivo Models) Cell_Based_Assays->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials

Caption: Logical relationship and workflow for the discovery and development of benzamide-based PARP inhibitors.

Conclusion

Benzamide derivatives represent a cornerstone in the development of potent and selective PARP inhibitors. By competitively binding to the NAD+ site in the catalytic domain of PARP, these compounds effectively disrupt the repair of single-strand DNA breaks, leading to the formation of cytotoxic double-strand breaks. This mechanism of "PARP trapping" forms the basis of a powerful synthetic lethality approach for treating cancers with underlying deficiencies in homologous recombination repair.

The in-depth understanding of this mechanism, facilitated by a robust suite of in vitro and cellular assays, is paramount for the continued discovery and development of novel and more effective PARP inhibitors. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of such compounds, enabling researchers and drug development professionals to systematically characterize their potency, mechanism of action, and therapeutic potential. As our knowledge of the intricacies of the DNA damage response continues to expand, the strategic design and evaluation of benzamide-based PARP inhibitors will undoubtedly remain a critical focus in the advancement of targeted cancer therapies.

References

The Versatility of 3-Bromobenzamide in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromobenzamide is a versatile and commercially available building block in organic synthesis, prized for its dual reactivity stemming from the amide functionality and the bromine-substituted aromatic ring. This technical guide provides an in-depth exploration of the role of this compound in key organic transformations, with a particular focus on palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a comprehensive resource for researchers in synthetic chemistry and drug development.

Introduction

This compound, a derivative of benzoic acid, serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules.[1] Its utility lies in the strategic placement of the bromo and amide functional groups on the benzene ring. The bromine atom provides a reactive handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2] Concurrently, the amide group can be either retained in the final product, as it is a common pharmacophore, or transformed into other functional groups.[2] This guide will delve into the core applications of this compound in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and its role in the synthesis of pharmaceutically active compounds, particularly Poly(ADP-ribose) polymerase (PARP) inhibitors.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the meta-position of the benzamide ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base.[2] this compound readily participates in this reaction to yield 3-arylbenzamides, which are precursors to a range of biologically active molecules.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃WaterRT1.597
24-Methylphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃WaterRT1.595
34-Methoxyphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃WaterRT1.599
44-Fluorophenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃WaterRT1.589

Data adapted from studies on 3-bromobenzoic acid, a close structural analogue of this compound.[2]

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of aryl bromides.[2]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (10 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate and triphenylphosphine to the flask.

  • Add degassed toluene and water to the reaction mixture.

  • Heat the mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-phenylbenzamide.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L₂ Oxidative_Addition Pd(0)L2->Oxidative_Addition Aryl_Pd(II)_Complex Aryl-Pd(II)-Br(L₂) Oxidative_Addition->Aryl_Pd(II)_Complex Oxidative Addition Transmetalation Aryl_Pd(II)_Complex->Transmetalation Phenylboronic_Acid Phenylboronic_Acid Phenylboronic_Acid->Transmetalation Base Base Base->Transmetalation Aryl_Pd(II)_Phenyl_Complex Aryl-Pd(II)-Ph(L₂) Transmetalation->Aryl_Pd(II)_Phenyl_Complex Transmetalation Reductive_Elimination Aryl_Pd(II)_Phenyl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 3-Phenylbenzamide 3-Phenylbenzamide Reductive_Elimination->3-Phenylbenzamide Reductive Elimination

Catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[3] This reaction is a powerful tool for the synthesis of N-aryl benzamides from this compound, which are important scaffolds in medicinal chemistry.

The following table presents representative yields for the Buchwald-Hartwig amination of bromobenzene with various amines, providing an indication of the expected outcomes for similar reactions with this compound. The choice of ligand is crucial for achieving high yields.[4]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1AnilinePd₂(dba)₃ (1)XPhos (4)NaOtBuToluene100>95
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene10098
3n-Hexylamine[Pd(allyl)Cl]₂ (1)BrettPhos (2)LiHMDSToluene10092
4IndolePd(OAc)₂ (2)DavePhos (4)Cs₂CO₃1,4-Dioxane11085

Data adapted from studies on the amination of bromobenzene, a structural analogue.[4]

This protocol is a generalized procedure based on established methods for Buchwald-Hartwig amination.[5]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, followed by this compound and aniline.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography to yield 3-(phenylamino)benzamide.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative_Addition Pd(0)L->Oxidative_Addition Aryl_Pd(II)_Complex Aryl-Pd(II)-Br(L) Oxidative_Addition->Aryl_Pd(II)_Complex Oxidative Addition Amide_Formation Aryl_Pd(II)_Complex->Amide_Formation Amine R₂NH Amine->Amide_Formation Base Base Base->Amide_Formation Aryl_Pd(II)_Amido_Complex Aryl-Pd(II)-NR₂(L) Amide_Formation->Aryl_Pd(II)_Amido_Complex Amide Formation Reductive_Elimination Aryl_Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L N-Arylbenzamide 3-(R₂N)benzamide Reductive_Elimination->N-Arylbenzamide Reductive Elimination Sonogashira_Coupling Pd(0)L2 Pd(0)L₂ Oxidative_Addition Pd(0)L2->Oxidative_Addition Aryl_Pd(II)_Complex Aryl-Pd(II)-Br(L₂) Oxidative_Addition->Aryl_Pd(II)_Complex Oxidative Addition Transmetalation Aryl_Pd(II)_Complex->Transmetalation Alkyne R-C≡C-H Copper_Acetylide R-C≡C-Cu Alkyne->Copper_Acetylide Cu(I) Cu(I) Cu(I)->Copper_Acetylide Base Base Base->Copper_Acetylide Copper_Acetylide->Transmetalation Aryl_Pd(II)_Alkynyl_Complex Aryl-Pd(II)-C≡C-R(L₂) Transmetalation->Aryl_Pd(II)_Alkynyl_Complex Transmetalation Reductive_Elimination Aryl_Pd(II)_Alkynyl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 3-Alkynylbenzamide 3-(R-C≡C)benzamide Reductive_Elimination->3-Alkynylbenzamide Reductive Elimination

References

The Diverse Biological Activities of Halogenated Benzamides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, mechanism of action, and therapeutic potential of halogenated benzamide derivatives in oncology and beyond.

Halogenated benzamides represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The incorporation of halogen atoms (fluorine, chlorine, bromine, or iodine) into the benzamide scaffold profoundly influences their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to various biological targets. This technical guide provides a comprehensive overview of the biological activities of various halogenated benzamides, with a focus on their applications in drug discovery and development, particularly in the field of oncology.

Anticancer Activity: A Multi-Targeted Approach

Halogenated benzamides have emerged as promising candidates for cancer therapy, exhibiting cytotoxic effects against a variety of cancer cell lines. Their anticancer activity often stems from their ability to inhibit key enzymes involved in cell proliferation, survival, and DNA repair.

Kinase Inhibition

Many halogenated benzamides act as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer. By targeting specific kinases, these compounds can disrupt tumor growth, angiogenesis, and metastasis. For instance, certain halogenated benzamide derivatives have shown significant inhibitory activity against receptor tyrosine kinases like EGFR and HER2, as well as cyclin-dependent kinases (CDKs) such as CDK2.[1] The introduction of halogen substituents can enhance the binding affinity of these molecules to the ATP-binding pocket of the target kinase.[1]

Below is a summary of the in vitro cytotoxic and kinase inhibitory activities of selected halogenated benzamide derivatives.

Compound IDHalogen SubstitutionCancer Cell LineCytotoxicity IC50 (µM)Target KinaseKinase Inhibition IC50 (nM)
6c 3-BromoMultiple7.82 - 10.21--
6h -Multiple-EGFR, HER2, CDK2, AURKC-
6i 3-FluoroMultiple7.82 - 10.21EGFR, HER2, CDK2, mTOR-
1c ---EGFR-
1d ---EGFR-
1j ---v-Src-
2a ---EGFR-
2d ---v-Src-
3a ---EGFRPotent at 1.0 µg/mL
3b ---EGFRPotent at 1.0 µg/mL

Table 1: In vitro activity of selected halogenated benzamide derivatives as cytotoxic agents and kinase inhibitors. Data compiled from multiple sources.[1][2]

A simplified signaling pathway illustrating the role of kinase inhibitors is presented below.

Kinase_Inhibition_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Intracellular Signaling Intracellular Signaling Receptor Tyrosine Kinase (RTK)->Intracellular Signaling Activates Halogenated Benzamide Halogenated Benzamide Halogenated Benzamide->Receptor Tyrosine Kinase (RTK) Inhibits Proliferation Proliferation Intracellular Signaling->Proliferation Angiogenesis Angiogenesis Intracellular Signaling->Angiogenesis Survival Survival Intracellular Signaling->Survival

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by a halogenated benzamide.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Halogenated benzamides have also been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA single-strand break repair.[3] By inhibiting PARP, these compounds can lead to the accumulation of DNA damage, particularly in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, ultimately resulting in cell death. This concept is known as synthetic lethality.

The following table summarizes the PARP inhibitory activity of various benzamide derivatives.

CompoundTargetIC50 (nM)
OlaparibPARP1~1
RucaparibPARP1~1
TalazoparibPARP1~0.5
NiraparibPARP1~4
VeliparibPARP1~5

Table 2: IC50 values of various PARP inhibitors, including benzamide derivatives, against PARP1. Data compiled from multiple sources.[4]

The DNA damage response pathway and the role of PARP inhibitors are depicted in the following diagram.

DNA_Damage_Response cluster_0 DNA Damage cluster_1 DNA Repair Single-Strand Break (SSB) Single-Strand Break (SSB) PARP PARP Single-Strand Break (SSB)->PARP Activates Base Excision Repair (BER) Base Excision Repair (BER) PARP->Base Excision Repair (BER) Recruits Replication Fork Collapse Replication Fork Collapse PARP->Replication Fork Collapse Inhibition leads to Double-Strand Break (DSB) Double-Strand Break (DSB) Replication Fork Collapse->Double-Strand Break (DSB) Homologous Recombination (HR) Homologous Recombination (HR) Double-Strand Break (DSB)->Homologous Recombination (HR) Repaired by Cell Death Cell Death Homologous Recombination (HR)->Cell Death Deficient HR leads to Halogenated Benzamide (PARPi) Halogenated Benzamide (PARPi) Halogenated Benzamide (PARPi)->PARP Inhibits HDAC_Inhibition cluster_0 Chromatin State cluster_1 Gene Expression Histone Acetyltransferase (HAT) Histone Acetyltransferase (HAT) Acetylated Histones Acetylated Histones Histone Acetyltransferase (HAT)->Acetylated Histones Adds Acetyl Groups Histone Deacetylase (HDAC) Histone Deacetylase (HDAC) Deacetylated Histones Deacetylated Histones Histone Deacetylase (HDAC)->Deacetylated Histones Removes Acetyl Groups Open Chromatin Open Chromatin Acetylated Histones->Open Chromatin Closed Chromatin Closed Chromatin Deacetylated Histones->Closed Chromatin Gene Transcription Gene Transcription Open Chromatin->Gene Transcription Gene Silencing Gene Silencing Closed Chromatin->Gene Silencing Halogenated Benzamide (HDACi) Halogenated Benzamide (HDACi) Halogenated Benzamide (HDACi)->Histone Deacetylase (HDAC) Inhibits MTT_Assay_Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Add Solubilization Solution Add Solubilization Solution Incubate->Add Solubilization Solution Add MTT Reagent->Incubate Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance Analyze Data (IC50) Analyze Data (IC50) Measure Absorbance->Analyze Data (IC50) PARP_ELISA_Workflow Coat Plate with Histones Coat Plate with Histones Add Inhibitor, PARP Enzyme & Biotin-NAD+ Add Inhibitor, PARP Enzyme & Biotin-NAD+ Coat Plate with Histones->Add Inhibitor, PARP Enzyme & Biotin-NAD+ Incubate Incubate Add Inhibitor, PARP Enzyme & Biotin-NAD+->Incubate Wash Wash Incubate->Wash Incubate->Wash Add Stop Solution Add Stop Solution Incubate->Add Stop Solution Add Streptavidin-HRP Add Streptavidin-HRP Wash->Add Streptavidin-HRP Add TMB Substrate Add TMB Substrate Wash->Add TMB Substrate Add Streptavidin-HRP->Incubate Add TMB Substrate->Incubate Measure Absorbance Measure Absorbance Add Stop Solution->Measure Absorbance Analyze Data (IC50) Analyze Data (IC50) Measure Absorbance->Analyze Data (IC50)

References

The Pivotal Role of 3-Bromobenzamide in the Development of Bioactive Molecules: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobenzamide, a versatile synthetic intermediate, has emerged as a critical building block in the design and synthesis of a diverse array of bioactive molecules. Its unique structural features, comprising a reactive bromine atom and a pharmacophoric benzamide moiety, offer a powerful platform for medicinal chemists to explore novel chemical space and develop potent therapeutic agents. The strategic placement of the bromine atom allows for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities, while the benzamide core is a well-established motif in numerous approved drugs, known for its favorable interactions with various biological targets. This technical guide provides a comprehensive overview of the applications of this compound in the development of bioactive molecules, with a focus on its role in the synthesis of enzyme inhibitors and anticancer agents.

Synthetic Utility of this compound

The reactivity of the bromine atom in this compound makes it an ideal substrate for several palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery. These reactions allow for the facile construction of carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds between aryl halides and organoboron compounds. This compound readily participates in this reaction, allowing for the introduction of various aryl and heteroaryl substituents at the 3-position of the benzamide scaffold.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction provides a straightforward route to alkynyl-substituted benzamides, which can serve as versatile intermediates for further functionalization or as key structural elements in bioactive compounds.

Applications in Developing Bioactive Molecules

The versatility of this compound as a synthetic intermediate has led to its application in the development of a wide range of bioactive molecules, with a particular emphasis on enzyme inhibitors for cancer therapy.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks through the Base Excision Repair (BER) pathway. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. This compound and its amino-substituted analog, 3-aminobenzamide, have been instrumental in the development of potent PARP inhibitors. The benzamide moiety mimics the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of PARP.

// Pathway connections DNA_Damage -> PARP1 [label=" recruits"]; PARP1 -> PARylation [label=" catalyzes"]; PARylation -> XRCC1 [label=" recruits"]; XRCC1 -> Ligase3 [label=" recruits"]; XRCC1 -> PolB [label=" recruits"]; PolB -> Repaired_DNA; Ligase3 -> Repaired_DNA;

// Inhibition pathway PARP_Inhibitor -> PARP1 [label=" binds to\ncatalytic site", color="#34A853", fontcolor="#34A853"]; PARP1 -> Trapped_PARP [label=" leads to\n'trapping'", style=dashed, color="#34A853"]; Trapped_PARP -> DSB [label=" causes"]; DSB -> Apoptosis;

{rank=same; PARylation; Trapped_PARP} } dot Caption: PARP-1's role in BER and the mechanism of PARP inhibitors.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The benzamide scaffold is a privileged structure in kinase inhibitor design, and this compound serves as a valuable starting material for the synthesis of kinase inhibitors targeting various members of the kinome.

Other Bioactive Molecules

The synthetic tractability of this compound has also been exploited for the development of other classes of bioactive molecules, including:

  • Anticancer agents: Derivatives of this compound have shown cytotoxic activity against various cancer cell lines.[1]

  • Antimicrobial agents: Certain derivatives have demonstrated antimicrobial properties.[1]

Quantitative Data on Bioactive Molecules

The following tables summarize the biological activity of various bioactive molecules synthesized using this compound or its derivatives as a starting material.

Table 1: PARP Inhibitory Activity

CompoundTargetIC50 (nM)Cell LineReference
OlaparibPARP-1/21-5Varies[2]
RucaparibPARP-1/2<10Varies[2]
TalazoparibPARP-1/2<1Varies[2]
NiraparibPARP-1/2<5Varies[2]
VeliparibPARP-1/25-10Varies[2]

Table 2: Anticancer Activity (GI50 Values in µM)

Compound DerivativeLeukemia (CCRF-CEM)Breast Cancer (MDA-MB-468)Reference
Benzensulfonamide 12d4.513.99[3]
Benzensulfonamide 12i9.831.48[3]

Table 3: Kinase Inhibitory Activity

Compound SeriesTarget KinaseIC50 (µM)Reference
3-Substituted BenzamidesBcr-AblPotent Inhibition[4]
4-(Arylaminomethyl)benzamidesEGFR% Inhibition at 10nM: 91-92%[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of bioactive molecules from this compound.

Synthesis of a 3-Arylbenzamide via Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL).

  • Add Pd(OAc)2 (0.02 mmol) and PPh3 (0.08 mmol) to the mixture.

  • Add an aqueous solution of K2CO3 (2 M, 2 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-arylbenzamide.

PARP-1 Enzyme Inhibition Assay (Chemiluminescent)

Materials:

  • Histone-coated 96-well plates

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Assay buffer

  • Test compounds (dissolved in DMSO)

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • To each well of the histone-coated plate, add the test compound dilution or vehicle (for control wells).

  • Add a mixture of PARP-1 enzyme and activated DNA to each well.

  • Initiate the reaction by adding biotinylated NAD+ to all wells.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes.

  • Wash the plate again.

  • Add the chemiluminescent substrate to each well and immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

MTT Assay for Anticancer Activity

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds or vehicle control.

  • Incubate the cells for the desired period (e.g., 48 or 72 hours) at 37 °C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical workflow for the discovery of bioactive molecules starting from this compound and a key signaling pathway in which these molecules are active.

// Workflow connections Start -> Coupling; Coupling -> Library; Library -> Primary_Screen [lhead=cluster_Screening]; Primary_Screen -> Hit_ID; Hit_ID -> Secondary_Screen; Secondary_Screen -> Lead_Gen; Lead_Gen -> SAR [lhead=cluster_Optimization]; SAR -> ADMET; ADMET -> Candidate; SAR -> Coupling [style=dashed, label="Iterative\nSynthesis"];

} dot Caption: A generalized workflow for the discovery of bioactive molecules.

Conclusion

This compound has proven to be an exceptionally valuable and versatile scaffold in the field of medicinal chemistry. Its synthetic accessibility and the reactivity of its bromine atom provide a robust platform for the generation of diverse compound libraries. The benzamide core continues to be a highly successful pharmacophore for targeting a multitude of enzymes, particularly PARPs and kinases. The continued exploration of novel synthetic methodologies and the application of high-throughput screening technologies will undoubtedly lead to the discovery of new and improved bioactive molecules derived from this important building block, ultimately contributing to the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromobenzamide from 3-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 3-bromobenzamide, a versatile building block in organic synthesis and pharmaceutical development. Two primary and reliable synthetic routes commencing from 3-bromobenzoic acid are presented: a two-step process via the corresponding acyl chloride and a one-pot direct amidation using peptide coupling reagents.

These protocols are designed to be a comprehensive guide, ensuring high efficiency and purity of the final product. The information herein is intended to support research and development in medicinal chemistry and materials science.

Physicochemical Data of Key Compounds

A summary of essential physical and chemical properties for the reactants, intermediates, and the final product is provided for quick reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL at 25°C)
3-Bromobenzoic AcidC₇H₅BrO₂201.02[1]154-158[2]249 (decomposes)[1]-
3-Bromobenzoyl ChlorideC₇H₄BrClO219.46[1]-74-75 at 0.5 mmHg[1][3]1.662[1]
This compoundC₇H₆BrNO200.04[4]134-138[5]--

Experimental Protocols

Method 1: Two-Step Synthesis via Acyl Chloride Intermediate

This classic and robust method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is then readily converted to the amide.

Part A: Synthesis of 3-Bromobenzoyl Chloride

This protocol details the conversion of 3-bromobenzoic acid to the highly reactive 3-bromobenzoyl chloride using thionyl chloride.[6] A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.[6]

Materials:

  • 3-Bromobenzoic acid

  • Thionyl chloride (SOCl₂)[1]

  • Anhydrous toluene or dichloromethane (optional solvent)[1]

  • Dimethylformamide (DMF, catalytic)

  • Dry glassware

  • Magnetic stirrer and stir bar

  • Heating mantle and reflux condenser with a drying tube[1]

  • Distillation apparatus for vacuum distillation[1]

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser protected by a drying tube, add 3-bromobenzoic acid.[1]

  • Reagent Addition: Add an excess of thionyl chloride (typically 2-3 equivalents).[1] The reaction can be performed neat or in an inert solvent like toluene.[1] Add 1-2 drops of DMF as a catalyst.[6]

  • Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is approximately 79°C).[1] The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.[1] The reaction is typically complete within 2-4 hours.[1]

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation at atmospheric pressure. The crude 3-bromobenzoyl chloride is then purified by vacuum distillation, collecting the fraction boiling at 74-75 °C/0.5 mmHg.[1]

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂).[1] Thionyl chloride is corrosive and reacts violently with water.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn. All glassware must be thoroughly dried before use.[1]

Part B: Synthesis of this compound from 3-Bromobenzoyl Chloride

This protocol describes the conversion of 3-bromobenzoyl chloride to this compound using aqueous ammonia.

Materials:

  • 3-Bromobenzoyl chloride

  • Concentrated aqueous ammonia[6]

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[6]

  • Ice bath

  • Standard laboratory glassware for reaction and filtration

Procedure:

  • Reaction Setup: Dissolve 3-bromobenzoyl chloride in an anhydrous aprotic solvent such as DCM or THF in a round-bottom flask cooled in an ice bath.[6]

  • Amine Addition: While stirring vigorously, add a concentrated aqueous solution of ammonia dropwise to the solution of the acyl chloride.[6] A white precipitate of this compound will form immediately.

  • Reaction Completion: Continue stirring for an additional 15-30 minutes at 0-5°C to ensure the reaction goes to completion.

  • Work-up and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any ammonium chloride. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.[7]

Method 2: Direct Amidation Using Coupling Reagents

This method facilitates the direct formation of the amide bond from the carboxylic acid, avoiding the need to isolate the acyl chloride. The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a common and effective approach.[8]

Materials:

  • 3-Bromobenzoic acid

  • Ammonia source (e.g., ammonium chloride and a non-nucleophilic base) or an amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[6]

  • 1-Hydroxybenzotriazole (HOBt)[6]

  • N,N-Diisopropylethylamine (DIPEA) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[6][8]

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 3-bromobenzoic acid (1.0 equivalent) in anhydrous DMF or DCM.[6][8]

  • Reagent Addition: Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution.[6]

  • Activation: Stir the mixture at room temperature for 30-60 minutes to form the active ester intermediate.[6]

  • Amine Addition: Add the amine source (1.1 equivalents) and DIPEA (2.0-3.0 equivalents) to the reaction mixture.[8]

  • Reaction: Stir the reaction at room temperature for 12-24 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Work-up and Purification: Upon completion, quench the reaction with water. Dilute the mixture with a suitable organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[9] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6][9] The crude product can be purified by recrystallization or column chromatography.[6][9]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic protocols described above.

Workflow for Two-Step Synthesis of this compound cluster_part_a Part A: Acyl Chloride Formation cluster_part_b Part B: Amidation 3-Bromobenzoic_Acid 3-Bromobenzoic Acid SOCl2_DMF SOCl₂ (cat. DMF) 3-Bromobenzoic_Acid->SOCl2_DMF Reflux Reflux (2-4h) SOCl2_DMF->Reflux Vacuum_Distillation Vacuum Distillation Reflux->Vacuum_Distillation 3-Bromobenzoyl_Chloride 3-Bromobenzoyl Chloride Vacuum_Distillation->3-Bromobenzoyl_Chloride 3-Bromobenzoyl_Chloride_B 3-Bromobenzoyl Chloride Aqueous_Ammonia Aqueous NH₃ (0-5°C) 3-Bromobenzoyl_Chloride_B->Aqueous_Ammonia Filtration_Wash Filtration & Wash Aqueous_Ammonia->Filtration_Wash Recrystallization Recrystallization Filtration_Wash->Recrystallization This compound This compound Recrystallization->this compound

Caption: Two-Step Synthesis of this compound.

Workflow for Direct Amidation of 3-Bromobenzoic Acid Start 3-Bromobenzoic Acid + Amine Source Coupling_Reagents Add Coupling Reagents (EDC, HOBt) & Base (DIPEA) in Anhydrous Solvent (DMF) Start->Coupling_Reagents Reaction Stir at Room Temperature (12-24h) Coupling_Reagents->Reaction Workup Aqueous Workup (Wash with NaHCO₃, Brine) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Direct Amidation of 3-Bromobenzoic Acid.

References

Application Notes and Protocols for the Bromination of Benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive laboratory protocol for the bromination of benzamide, a key transformation in organic synthesis. This reaction is a classic example of the Hofmann rearrangement, which converts a primary amide into a primary amine with one less carbon atom. In this application, benzamide is converted to aniline, a vital precursor in the pharmaceutical and chemical industries. This protocol offers a detailed, step-by-step methodology, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

The Hofmann rearrangement, discovered by August Wilhelm von Hofmann, is a reliable method for the synthesis of primary amines from primary amides. The reaction proceeds by treating the amide with bromine in a strongly basic aqueous solution, such as sodium hydroxide. The overall transformation involves the removal of the carbonyl group and the formation of a primary amine. This protocol details the application of the Hofmann rearrangement to benzamide for the synthesis of aniline.

Key Signaling Pathway: The Hofmann Rearrangement Mechanism

The reaction proceeds through a multi-step mechanism initiated by the deprotonation of the amide by the base, followed by bromination of the nitrogen to form an N-bromoamide intermediate. Subsequent deprotonation and rearrangement lead to the formation of an isocyanate, which is then hydrolyzed in the aqueous basic medium to yield the primary amine and carbon dioxide.

Hofmann_Rearrangement Benzamide Benzamide N_Bromoamide N-Bromoamide Intermediate Benzamide->N_Bromoamide + Br2, NaOH Isocyanate Isocyanate Intermediate N_Bromoamide->Isocyanate - HBr (Rearrangement) Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid + H2O Aniline Aniline Carbamic_Acid->Aniline - CO2

Caption: Mechanism of the Hofmann Rearrangement of Benzamide to Aniline.

Data Presentation

The following table summarizes the quantitative data associated with the bromination of benzamide via the Hofmann rearrangement.

ParameterValueReference
Reactants
Benzamide1.0 equivalent[General Stoichiometry]
Bromine~1.1 equivalents[Typical Laboratory Practice]
Sodium Hydroxide~4.0 equivalents[Typical Laboratory Practice]
Reaction Conditions
Temperature60-75°C[Typical Laboratory Practice]
Reaction Time1-2 hours[Typical Laboratory Practice]
Product Information
ProductAniline[1]
Theoretical Yield76.8% (based on benzamide)[Calculated]
Reported Yield65-75%[General Literature]
Purity>95% (after purification)[General Literature]

Experimental Protocols

This section provides a detailed methodology for the synthesis of aniline from benzamide via the Hofmann rearrangement.

Materials:

  • Benzamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Sodium sulfite (Na₂SO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Distilled water

  • Ice

Equipment:

  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Hydroxide Solution: In a 250 mL round-bottom flask, dissolve 10.0 g (0.25 mol) of sodium hydroxide in 50 mL of water and cool the solution to 0-5°C in an ice bath.

  • Addition of Bromine: While maintaining the low temperature and stirring, slowly add 4.4 mL (approximately 13.8 g or 0.086 mol) of bromine to the sodium hydroxide solution. Stir until the bromine has completely dissolved to form a sodium hypobromite solution.

  • Addition of Benzamide: In a separate beaker, prepare a solution of 10.0 g (0.083 mol) of benzamide in 50 mL of warm water (around 50°C). Slowly add this benzamide solution to the cold sodium hypobromite solution with continuous stirring.

  • Reaction: After the addition is complete, remove the ice bath and warm the reaction mixture to 60-75°C using a water bath or heating mantle. Continue to stir the mixture at this temperature for 1-2 hours. The reaction mixture will typically turn from a reddish-brown to a pale yellow color.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts.

    • To remove any unreacted bromine, wash the combined organic layer with a 10% aqueous solution of sodium sulfite until the color of the organic layer is no longer brown.

    • Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Solvent Removal:

    • Dry the ethereal solution over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the diethyl ether using a rotary evaporator.

  • Purification:

    • The crude aniline can be purified by distillation. Assemble a distillation apparatus and distill the crude product. Collect the fraction boiling at 182-185°C.

Experimental Workflow

The following diagram illustrates the key steps in the laboratory protocol for the bromination of benzamide.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_NaOH Prepare NaOH Solution Add_Br2 Add Bromine to form NaOBr Prep_NaOH->Add_Br2 Mix_Reagents Combine Benzamide and NaOBr Solutions Add_Br2->Mix_Reagents Prep_Benzamide Prepare Benzamide Solution Prep_Benzamide->Mix_Reagents Heat_Reaction Heat Reaction Mixture (60-75°C) Mix_Reagents->Heat_Reaction Cool_Mixture Cool to Room Temperature Heat_Reaction->Cool_Mixture Extraction Extract with Diethyl Ether Cool_Mixture->Extraction Wash Wash with Na2SO3, Water, and Brine Extraction->Wash Dry Dry with Anhydrous MgSO4 Wash->Dry Evaporate Remove Solvent (Rotary Evaporator) Dry->Evaporate Purify Purify by Distillation Evaporate->Purify Product Aniline (Product) Purify->Product

Caption: Experimental workflow for the synthesis of aniline from benzamide.

References

Application of 3-Bromobenzamide in Suzuki Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed cross-coupling of an organohalide with an organoboron compound is a pivotal tool in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in numerous biologically active molecules and pharmaceutical agents. 3-Bromobenzamide is a valuable building block, enabling the introduction of a benzamide moiety into complex molecular architectures. Its application in Suzuki coupling reactions provides a direct route to a diverse range of substituted benzamides, which are key intermediates in drug discovery and materials science. These application notes provide a comprehensive overview, detailed experimental protocols, and representative data for the use of this compound in Suzuki coupling reactions.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of aryl bromides with various arylboronic acids. While specific data for this compound is limited in the provided search results, these examples with structurally similar aryl bromides serve as a valuable guide for reaction optimization.

Aryl BromideArylboronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
3-Bromobenzoic AcidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃WaterRoom Temp1.5High
4-BromoanisolePhenylboronic acidPd EnCat™ (5)K₂CO₃Toluene/H₂O/EtOH120 (Microwave)0.17>98
4'-BromoacetophenonePhenylboronic acidPyridine-pyrazole/Pd(II) (0.1)KOHEtOH/H₂O120 (Microwave)0.03High
3-BromoindazolePhenylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (Microwave)178[1]
Aryl BromidePhenylboronic acidPd(OAc)₂ (0.0016)NaOHEtOH/H₂ORoom Temp4High[2]

Note: The yields and conditions presented are based on literature for similar substrates and may require optimization for the specific coupling of this compound.

Experimental Protocols

Two detailed protocols are provided below: a general thermal procedure and a microwave-assisted method, which can significantly reduce reaction times.

Protocol 1: General Procedure for Suzuki Coupling (Thermal Conditions)

This protocol is a generalized procedure adapted from standard Suzuki-Miyaura coupling methodologies.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (2.0-3.0 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst (0.01-0.05 mmol) to the flask.

  • Add the degassed solvent system (e.g., a mixture of an organic solvent and water, such as 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol is adapted from procedures for other bromo-heterocycles and can offer significantly accelerated reaction times.[1]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Cs₂CO₃)

  • Solvent mixture (e.g., 1,4-dioxane/EtOH/H₂O)

  • Microwave vial and microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Cs₂CO₃ (2.0 mmol).

  • Add the solvent mixture (e.g., 1,4-dioxane/EtOH/H₂O in a 7:2:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 140 °C) for a specified time (e.g., 30-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in Protocol 1 (steps 8-11).

Mandatory Visualizations

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Biaryl Product (Ar-Ar') Ar-Pd(II)L2-Ar'->Ar-Ar' Ar-X This compound (Ar-X) Ar-X->Ar-Pd(II)L2-X Ar'-B(OH)2 Arylboronic Acid (Ar'-B(OH)₂) + Base Ar'-B(OH)2->Ar-Pd(II)L2-Ar' Experimental_Workflow start Start setup Reaction Setup: - this compound - Arylboronic Acid - Catalyst - Base - Solvent start->setup reaction Reaction: - Inert Atmosphere - Heating (Thermal or Microwave) setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up: - Extraction - Washing - Drying monitoring->workup Complete purification Purification: - Column Chromatography or - Recrystallization workup->purification product Isolated Product purification->product

References

Application Notes and Protocols for Buchwald-Hartwig Amination Reactions Using 3-Bromobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This powerful transformation enables the coupling of aryl halides or triflates with a wide range of nitrogen-containing nucleophiles, including primary and secondary amines, and amides.[2][4] The reaction's broad substrate scope and functional group tolerance have made it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and functional materials where the arylamine moiety is a common structural motif.[1][5]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-Bromobenzamide. The protocols outlined herein are based on established methods and provide a starting point for the synthesis of a variety of N-substituted 3-aminobenzamides.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a palladium(0) species as the active catalyst. The generally accepted mechanism proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl benzamide product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of aryl bromides with various amines, providing a reference for the development of specific protocols for this compound.

Table 1: Reaction Conditions for Buchwald-Hartwig Amination of Aryl Bromides with Amides

EntryAryl HalideAmideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromobenzonitrileBenzamide[Pd(cinnamyl)Cl]₂ (1.5)XantPhos (6)DBUPhMe1001885[6]
24-ChlorotolueneBenzamide[Pd(cinnamyl)Cl]₂ (2.5)XantPhos (7.5)DBUDMF1001820[6]
3Aryl BromideSecondary AminePd₂(dba)₃ (2)(2-furyl)₃PCs₂CO₃Toluene10042-91Moderate-High[7]
4Aryl BromidePrimary/Secondary AminePd(OAc)₂ (1-5)XPhos (2-6)NaOtBuToluene80-1102-24Moderate-Excellent[8]

Table 2: Scope of the Buchwald-Hartwig Amination with Various Amines

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1BromobenzeneAnilinePd(OAc)₂ (0.05)BINAP (0.08)Cs₂CO₃Toluene110High
2BromobenzeneMorpholinePd(OAc)₂ (1)RuPhos (2)NaOtBuneat110>99[9]
33-Bromo-2-aminopyridineMorpholineRuPhos precatalyst (4)-LiHMDSTHF6583[10]
44-Bromopyridinen-ButylaminePd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane10096[10]

Experimental Protocols

The following are representative protocols for the Buchwald-Hartwig amination of this compound. These protocols should be considered as starting points and may require optimization for specific amine coupling partners and reaction scales.

Protocol 1: General Procedure for the Amination of this compound with Primary or Secondary Amines

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Biarylphosphine ligand (e.g., XPhos, RuPhos, or BINAP)[7]

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.[8]

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 3-aminobenzamide.

Protocol 2: Amination of this compound using a Milder Base (DBU)

This protocol is adapted from conditions reported for the amination of aryl halides with benzamide.[6]

Materials:

  • This compound

  • Amine

  • [Pd(cinnamyl)Cl]₂

  • XantPhos

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous toluene or dimethylformamide (DMF)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), [Pd(cinnamyl)Cl]₂ (0.015 mmol, 1.5 mol%), and XantPhos (0.06 mmol, 6 mol%) to an oven-dried reaction vessel.

  • Add the anhydrous solvent (toluene or DMF, 5 mL).

  • Add DBU (2.0 mmol, 2.0 equiv.) via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex (Ar-Pd(II)(L)-Br) Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination Complex [Ar-Pd(II)(L)(Br)(R₂NH)] OxAdd->AmineCoord Ligand Exchange Amido Palladium Amido Complex [Ar-Pd(II)(L)(NR₂)] AmineCoord->Amido Deprotonation Amido->Pd0 Product Ar-NR₂ (Product) Amido->Product Reductive Elimination BaseH [Base-H]⁺Br⁻ ArBr This compound (Ar-Br) ArBr->OxAdd Amine Amine (R₂NH) Amine->AmineCoord Base Base Base->Amido

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow Start Start Setup Assemble and dry glassware. Add this compound, Amine, Pd catalyst, Ligand, and Base. Start->Setup Inert Establish inert atmosphere (evacuate and backfill with Ar/N₂). Setup->Inert Solvent Add anhydrous solvent. Inert->Solvent Reaction Heat reaction mixture with stirring. Solvent->Reaction Monitor Monitor reaction progress (TLC, LC-MS). Reaction->Monitor Workup Cool to room temperature. Quench reaction. Monitor->Workup Reaction Complete Extraction Extract with organic solvent. Wash and dry organic layers. Workup->Extraction Purification Concentrate and purify by column chromatography. Extraction->Purification End Characterize final product. Purification->End

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application of 3-Bromobenzamide as a Versatile Intermediate in the Synthesis of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromobenzamide is a valuable and versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active molecules.[1] Its unique structure, featuring a bromine atom and an amide group on a benzene ring, allows for diverse chemical transformations, making it an ideal starting material for the construction of complex molecular architectures.[2] This is particularly evident in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies that have shown significant promise in treating cancers with specific DNA repair deficiencies.[3] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of the PARP inhibitors Olaparib, Talazoparib, and Niraparib.

Application in the Synthesis of Olaparib

Olaparib (Lynparza) is a first-in-class PARP inhibitor approved for the treatment of ovarian, breast, pancreatic, and prostate cancers.[4] The synthesis of Olaparib can involve the use of a this compound derivative as a key precursor for the construction of the phthalazinone core. A crucial step in many synthetic routes is the Suzuki-Miyaura coupling to form a carbon-carbon bond.[5]

Table 1: Key Reaction Data for Olaparib Synthesis Intermediates

Reaction StepReactantsCatalyst/ReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)Reference
Horner–Wadsworth–Emmons2-formylbenzoic acid, dimethylphosphite----95-[6]
Olefinationphosphonate intermediate, aldehyde----96-[6]
Hydrolysis & CyclizationOlefin intermediate, hydrazine hydrateAlkaline conditions---77 (2 steps)-[6]
CondensationPhthalazinone intermediate, N-Boc-piperazineHBTU---78-[6]
Final AmidationAcid intermediate, cyclopropane carbonyl chloride----85>99[6][7]

Experimental Protocol: Synthesis of Olaparib Intermediate via Suzuki-Miyaura Coupling (General Procedure)

This protocol outlines a general procedure for the Suzuki-Miyaura coupling, a key reaction in the synthesis of Olaparib precursors.

  • Materials: this compound derivative (1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, 2.0 eq), Solvent (e.g., Toluene/Water or Dioxane/Water mixture).

  • Procedure:

    • To a reaction flask, add the this compound derivative, arylboronic acid, and base.

    • Purge the flask with an inert gas (e.g., Argon or Nitrogen).

    • Add the degassed solvent and the palladium catalyst.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.[8]

Experimental Workflow for Olaparib Intermediate Synthesis

cluster_0 Suzuki-Miyaura Coupling cluster_1 Work-up & Purification A This compound Derivative D Reaction Mixture A->D B Arylboronic Acid B->D C Pd Catalyst & Base C->D E Heating & Stirring D->E F Coupled Product E->F G Aqueous Work-up F->G H Extraction G->H I Drying & Concentration H->I J Purification I->J K Pure Intermediate J->K cluster_0 Normal DNA Repair cluster_1 Action of PARP Inhibitors cluster_2 Cell Fate ssb Single-Strand Break (SSB) parp PARP Activation ssb->parp parp_inhibited PARP Inhibition ssb->parp_inhibited ber Base Excision Repair (BER) parp->ber repair DNA Repair & Cell Survival ber->repair parpi PARP Inhibitor parpi->parp_inhibited ssb_unrepaired Unrepaired SSB parp_inhibited->ssb_unrepaired replication DNA Replication ssb_unrepaired->replication dsb Double-Strand Break (DSB) replication->dsb hr_proficient HR Proficient Cells dsb->hr_proficient hr_deficient HR Deficient Cells (e.g., BRCA mutant) dsb->hr_deficient hr_repair HR Repair hr_proficient->hr_repair apoptosis Apoptosis (Synthetic Lethality) hr_deficient->apoptosis cell_survival Cell Survival hr_repair->cell_survival

References

Application Notes and Protocols for the Schotten-Baumann Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Schotten-Baumann reaction is a robust and versatile method for the synthesis of amides and esters from amines or alcohols and acyl chlorides. This reaction is of significant interest in organic synthesis and drug development due to its efficiency in forming stable amide and ester linkages, which are prevalent in a wide array of pharmaceutical agents.

The reaction is typically carried out under biphasic conditions, consisting of an organic solvent to dissolve the reactants and an aqueous phase containing a base to neutralize the hydrochloric acid byproduct generated during the reaction.[1] This neutralization is crucial for driving the reaction to completion.[2]

Core Concepts

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The amine or alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion and forming the corresponding amide or ester. The presence of a base, such as sodium hydroxide or pyridine, is essential to neutralize the liberated HCl, thus preventing the protonation of the amine and shifting the equilibrium towards the product.[2][3]

Quantitative Data Summary

The following table summarizes quantitative data from various Schotten-Baumann reaction protocols, highlighting the impact of different substrates and reaction conditions on yield and reaction time.

ProductReactantsBaseSolvent SystemTemperatureReaction TimeYield (%)Reference
BenzanilideAniline, Benzoyl Chloride10% aq. NaOHWater/OrganicRoom Temp.15 min71.56[4]
Amide from 2-Hydroxybenzoic Acid (Traditional)2-Hydroxybenzoic Acid, Amine, Oxalyl Chloride (for acid chloride formation)Aqueous Base (e.g., NaOH)BiphasicNot specifiedNot specified60-80[5]
Amide from 2-Hydroxybenzoic Acid (Optimized)2-Hydroxybenzoic Acid, Amine, Oxalyl Chloride (for acid chloride formation)Aqueous BaseBiphasic/MicrowaveControlled10-30 minup to 92[5]
N-Aryl-4-aminobenzamides (Typical)4-Aminobenzoyl chloride hydrochloride, Aromatic amine10% aq. NaOHDichloromethane/Water0 °C to Room Temp.2-16 h70-95A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides - Benchchem (No direct link available in search results)
tert-Butyl peroxy-2-ethylhexanoate2-Ethylhexanoyl chloride, tert-Butyl hydroperoxideNaOHBiphasicNot specifiedNot specifiedLower Yield[6][7]
tert-Butyl peroxy-2-ethylhexanoate2-Ethylhexanoyl chloride, tert-Butyl hydroperoxideKOHBiphasicNot specifiedNot specifiedHigher Yield[6][7]

Experimental Protocols

Protocol 1: Synthesis of Benzanilide from Aniline and Benzoyl Chloride

This protocol details the synthesis of benzanilide via the Schotten-Baumann reaction of aniline and benzoyl chloride.[4]

Materials:

  • Aniline (2.5 mL, ~2.6 g)

  • 10% aqueous Sodium Hydroxide (NaOH) solution (25 mL)

  • Benzoyl chloride (3.5 mL, ~4.2 g)

  • Cold water

  • Ethanol (for recrystallization)

  • 250 mL Erlenmeyer flask with a stopper

  • Filtration apparatus (Büchner funnel, filter paper, etc.)

Procedure:

  • In the 250 mL Erlenmeyer flask, combine 2.5 mL of aniline and 25 mL of 10% aqueous NaOH solution.

  • Stopper the flask and shake the mixture vigorously.

  • Carefully add 3.5 mL of benzoyl chloride in small portions, shaking vigorously after each addition.

  • After the complete addition of benzoyl chloride, continue to shake the flask for an additional 10-15 minutes, or until the characteristic odor of benzoyl chloride is no longer detectable.

  • Add 25 mL of cold water to the flask to break up the solid mass of the product.

  • Collect the crude benzanilide by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product and determine the yield.

  • Recrystallize the crude benzanilide from a minimal amount of hot ethanol to obtain the purified product.

Protocol 2: General Procedure for the Synthesis of Amides from Substituted Benzoic Acids

This protocol provides a general method for the synthesis of amides from substituted benzoic acids, such as 2-hydroxybenzoic acid, using the Schotten-Baumann reaction. This procedure involves the initial conversion of the carboxylic acid to its more reactive acid chloride derivative.[5]

Materials:

  • Substituted Benzoic Acid (e.g., 2-hydroxybenzoic acid)

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalyst)

  • An appropriate amine

  • Aqueous base (e.g., 10% NaOH or NaHCO₃)

  • An organic solvent (e.g., Dichloromethane)

  • Standard laboratory glassware for synthesis and workup

Procedure:

Step 1: Acid Chloride Formation

  • In a round-bottom flask, suspend the substituted benzoic acid in an inert organic solvent.

  • Add a catalytic amount of DMF.

  • Slowly add oxalyl chloride to the mixture at room temperature. The reaction progress can be monitored by the evolution of gas (HCl and CO).

  • Once the reaction is complete, the solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude acid chloride.

Step 2: Amide Formation (Schotten-Baumann Reaction)

  • Dissolve the crude acid chloride in an organic solvent (e.g., dichloromethane).

  • In a separate flask, dissolve the amine in the same organic solvent.

  • Combine the two solutions and add the aqueous base.

  • Stir the biphasic mixture vigorously at the desired temperature (e.g., 0 °C to room temperature) for the required reaction time.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amide.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction Mechanism of the Schotten-Baumann Reaction

The following diagram illustrates the nucleophilic acyl substitution mechanism for the formation of an amide from an amine and an acyl chloride in the presence of a base.

Schotten_Baumann_Workflow Reactants 1. Prepare Reactant Solutions (Amine/Alcohol in Organic Solvent, Aqueous Base) Reaction 2. Combine Reactants & Acyl Chloride (Vigorous Stirring, Temperature Control) Reactants->Reaction Workup 3. Aqueous Workup (Separation, Washing) Reaction->Workup Drying 4. Drying and Concentration (Anhydrous Na₂SO₄, Rotary Evaporation) Workup->Drying Purification 5. Purification (Recrystallization or Chromatography) Drying->Purification Product Final Product Purification->Product

References

Selecting the Optimal Amide Coupling Reagent for Benzamide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to selecting the appropriate amide coupling reagent for the synthesis of benzamides. Amide bond formation is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The choice of coupling reagent is critical for achieving high yields, minimizing side reactions, and ensuring the purity of the final product. These notes provide a comparative analysis of common coupling reagents, detailed experimental protocols, and a logical framework for reagent selection.

Introduction to Amide Coupling Reagents

Amide bonds are typically formed by the condensation of a carboxylic acid and an amine. Direct reaction requires high temperatures and often results in low yields. Coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine under milder conditions. These reagents can be broadly categorized into several classes, each with its own mechanism of action, advantages, and disadvantages. The primary classes include carbodiimides, phosphonium salts, and uronium/aminium salts. Additives, such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt), are often used in conjunction with coupling reagents to improve reaction rates and suppress side reactions like racemization.

Comparative Analysis of Common Coupling Reagents

The selection of a coupling reagent is a critical parameter in the synthesis of benzamides, influencing reaction efficiency, yield, and purity of the final product. The following table summarizes the performance of several widely used coupling reagents for the synthesis of N-benzylbenzamide, a representative benzamide derivative, under aqueous conditions. It is important to note that yields can vary based on the specific benzamide being synthesized and the reaction conditions employed.

Coupling Reagent/AdditiveAmineBaseSolventYield (%)Reference
DIC/HOPOBenzylamine-MeCN/Water (1:1)95
DMT-MMBenzylamine-MeCN/Water (1:1)85
COMU/CollidineBenzylamineCollidineMeCN/Water (1:1)93
TPTU/NMIBenzylamineN-methylimidazoleMeCN/Water (1:1)91
EEDQBenzylamine-MeCN/Water (1:1)75
CDIBenzylamine-MeCN/Water (1:1)68
EDC/OxymaBenzylamine-MeCN/Water (1:1)88

Abbreviations: DIC: N,N'-Diisopropylcarbodiimide, HOPO: 2-Hydroxypyridine-N-oxide, DMT-MM: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, COMU: (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, TPTU: O-(1,2-Dihydro-2-oxo-1-pyridyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, NMI: N-Methylimidazole, EEDQ: N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline, CDI: 1,1'-Carbonyldiimidazole, EDC: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride, Oxyma: Ethyl cyanohydroxyiminoacetate, MeCN: Acetonitrile.

Logical Framework for Coupling Reagent Selection

The choice of an appropriate coupling reagent is a multi-faceted decision that depends on several factors including the steric and electronic properties of the substrates, the desired reaction conditions, and cost considerations.

ReagentSelection Start Starting Materials: Benzoic Acid & Amine SubstrateAnalysis Substrate Analysis (Steric Hindrance, Electronic Effects) Start->SubstrateAnalysis ReagentClass Select Reagent Class SubstrateAnalysis->ReagentClass Cost Cost & Availability Cost->ReagentClass Conditions Reaction Conditions (Solvent, Temperature, Scale) Conditions->ReagentClass Carbodiimides Carbodiimides (DCC, EDC, DIC) - Cost-effective - Byproduct removal can be challenging ReagentClass->Carbodiimides Cost-sensitive Simple substrates Phosphonium Phosphonium Salts (PyBOP, PyAOP) - High reactivity - Good for hindered substrates ReagentClass->Phosphonium Difficult couplings Uronium Uronium/Aminium Salts (HATU, HBTU, COMU) - Very high reactivity - Low racemization ReagentClass->Uronium High value products Chiral substrates Additives Consider Additives (HOBt, HOAt) - Suppress racemization - Improve yields Carbodiimides->Additives Protocol Develop Experimental Protocol Phosphonium->Protocol Uronium->Protocol Additives->Protocol End Benzamide Synthesis Protocol->End

Caption: Logical workflow for selecting an amide coupling reagent.

General Experimental Workflow for Benzamide Synthesis

The following diagram outlines a typical experimental workflow for the synthesis of benzamides using a coupling reagent. The process involves the dissolution of starting materials, activation of the carboxylic acid, coupling with the amine, and subsequent work-up and purification of the product.

BenzamideSynthesisWorkflow start Start dissolve Dissolve Benzoic Acid and Amine in an anhydrous solvent start->dissolve add_reagents Add Coupling Reagent and Additive (e.g., HOBt) dissolve->add_reagents stir Stir at room temperature (or heat if necessary) add_reagents->stir monitor Monitor reaction progress by TLC or LC-MS stir->monitor workup Aqueous Work-up: - Quench reaction - Extract with organic solvent - Wash organic layer monitor->workup Reaction Complete purify Purification: - Dry organic layer - Concentrate in vacuo - Purify by chromatography or recrystallization workup->purify characterize Characterize Product: - NMR, MS, IR purify->characterize end End characterize->end

Caption: General experimental workflow for benzamide synthesis.

Detailed Experimental Protocols

The following are representative protocols for the synthesis of benzamide from benzoic acid and ammonia using different types of coupling reagents. These protocols can be adapted for the synthesis of various substituted benzamides by using the corresponding substituted benzoic acids and amines.

Protocol 1: Benzamide Synthesis using a Carbodiimide Reagent (DCC/HOBt)

Materials:

  • Benzoic acid

  • Ammonia (0.5 M solution in 1,4-dioxane)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Addition of DCC: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Activation: Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Amine Addition: Add the ammonia solution (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain pure benzamide.

Protocol 2: Benzamide Synthesis using a Phosphonium Reagent (PyBOP)

Materials:

  • Benzoic acid

  • Ammonia (0.5 M solution in 1,4-dioxane)

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzoic acid (1.0 eq) in anhydrous DCM.

  • Addition of Base and Reagent: Add DIPEA (2.5 eq) to the solution, followed by PyBOP (1.1 eq). Stir for 5-10 minutes at room temperature.

  • Amine Addition: Add the ammonia solution (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure benzamide.

Protocol 3: Benzamide Synthesis using a Uronium Reagent (HATU)

Materials:

  • Benzoic acid

  • Ammonia (0.5 M solution in 1,4-dioxane)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Addition of Base: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Amine Addition: Add the ammonia solution (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Pour the reaction mixture into water and extract with EtOAc.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel to afford pure benzamide.

Conclusion

The synthesis of benzamides is a fundamental transformation in organic chemistry, and the judicious selection of a coupling reagent is paramount for success. This guide provides a framework for making an informed choice based on substrate characteristics, desired reaction conditions, and economic factors. The provided protocols offer a starting point for the synthesis of a wide range of benzamides. Researchers are encouraged to optimize these conditions for their specific substrates to achieve the best possible outcomes.

Application Notes and Protocols: Synthesis and Evaluation of 3-amino-4-bromo-N-cyclohexylbenzamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-amino-4-bromo-N-cyclohexylbenzamide is a substituted benzamide derivative with potential applications in medicinal chemistry.[1] While extensive research on this specific compound is limited in publicly available literature, its structural motifs suggest it could be a valuable synthetic intermediate and a candidate for biological screening.[1][2] The benzamide core is a well-established pharmacophore found in numerous approved drugs.[2] Specifically, the 3-aminobenzamide moiety is a known inhibitor of poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a validated target in cancer therapy.[2][3][4] The N-cyclohexyl group increases the molecule's lipophilicity, which can influence its cell permeability and distribution, while the 4-bromo substituent may enhance binding affinity to target enzymes.[2][4]

These application notes provide a comprehensive guide to the synthesis of 3-amino-4-bromo-N-cyclohexylbenzamide and its analogs, along with detailed protocols for its biological evaluation based on the activities of structurally related compounds.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 3-amino-4-bromo-N-cyclohexylbenzamide is presented in Table 1.

PropertyValueSource
CAS Number 1177210-71-7[1][5]
Molecular Formula C₁₃H₁₇BrN₂O[1][5]
Molecular Weight 297.19 g/mol [1][5]
IUPAC Name 3-amino-4-bromo-N-cyclohexylbenzamide[1]
Appearance Likely an off-white to pale yellow solid[1]
Solubility Expected to be soluble in organic solvents (DMSO, DMF, alcohols); poorly soluble in water[1]

Synthesis of 3-amino-4-bromo-N-cyclohexylbenzamide

Two primary synthetic routes are proposed for the synthesis of the title compound.

Route 1: Direct Amide Coupling

This is the most common approach, involving the direct coupling of 3-amino-4-bromobenzoic acid and cyclohexylamine using a coupling agent.[6][7] This method is widely employed in medicinal chemistry for its efficiency in forming amide bonds.[6]

A 3-amino-4-bromobenzoic acid + Cyclohexylamine B Activate Carboxylic Acid (EDCI/HOBt or HATU/DIPEA) A->B DCM or DMF C Amide Bond Formation B->C Stir at RT D Workup & Purification (Extraction, Chromatography) C->D Reaction complete (TLC) E 3-amino-4-bromo-N- cyclohexylbenzamide D->E Isolate Pure Product

Caption: Workflow for Direct Amide Coupling Synthesis.

Experimental Protocol (Route 1):

  • To a stirred solution of 3-amino-4-bromobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (1.2 eq).[6]

  • Stir the mixture for 15-30 minutes to activate the carboxylic acid.[6][7]

  • Add cyclohexylamine (1.1 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.[6][7]

  • Allow the reaction to stir at room temperature overnight.[6]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[6]

  • Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product.[1][6]

Route 2: Two-Step Synthesis (Amidation followed by Bromination)

This alternative approach involves the initial synthesis of 3-amino-N-cyclohexylbenzamide, followed by a regioselective bromination at the 4-position.[8] This method can be advantageous if the starting material 3-amino-4-bromobenzoic acid is unstable, expensive, or prone to side reactions with coupling agents.[8]

cluster_0 Step 1: Amidation cluster_1 Step 2: Bromination A 3-aminobenzoic acid + Cyclohexylamine B Amide Coupling (EDC/HOBt) A->B C 3-amino-N-cyclohexylbenzamide (Intermediate) B->C D Dissolve Intermediate in Acetonitrile C->D Proceed to Step 2 E Add NBS at 0°C D->E F Workup & Purification E->F G Final Product F->G

Caption: Workflow for Two-Step Synthesis.

Experimental Protocol (Route 2):

  • Step 1: Synthesis of 3-amino-N-cyclohexylbenzamide

    • Follow the amide coupling procedure described in Route 1, using 3-aminobenzoic acid as the starting material instead of 3-amino-4-bromobenzoic acid.[8]

  • Step 2: Bromination

    • Dissolve 3-amino-N-cyclohexylbenzamide (1.0 eq) in acetonitrile in a flask protected from light.[8]

    • Cool the solution to 0°C in an ice bath.[8]

    • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, keeping the temperature below 5°C.[8]

    • Stir the reaction at 0°C for 2-4 hours, monitoring by TLC.[8]

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.[8]

    • Extract the product with dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[8]

    • Purify the crude product by column chromatography or recrystallization.[8]

Synthesis Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Product Inactive coupling reagents (EDC/HOBt).Use fresh, high-quality coupling reagents.[8]
Side Product Formation N-Acylurea: Rearrangement of the activated intermediate when using carbodiimides.[7]Pre-activate the carboxylic acid with EDC/HOBt for 30 mins at 0°C before adding the amine.[7]
Self-polymerization: The starting material reacts with itself.[7]Add the amine solution slowly to the activated carboxylic acid.[7]
Colored Impurities Oxidation of the 3-amino group.Perform the reaction under an inert atmosphere (N₂ or Ar).[7]

Synthesis of Analogs for SAR Studies

To explore the structure-activity relationship (SAR), a library of analogs can be synthesized by varying the amine component in the amide coupling reaction.[3] This allows for the investigation of how different substituents on the amide nitrogen affect biological activity.[3]

start 4-bromo-3-nitrobenzoic acid (Key Intermediate) step1 Convert to Acid Chloride (e.g., SOCl₂) start->step1 step2 Parallel Amidation (Array of Amines R-NH₂) step1->step2 step3 Nitro Group Reduction (e.g., Fe/HCl) step2->step3 library Library of 3-amino-4-bromo- N-substituted-benzamide Analogs step3->library evaluation Biological Evaluation (e.g., PARP Assay) library->evaluation sar SAR Elucidation evaluation->sar

Caption: General workflow for SAR studies.

Illustrative SAR Data

The following hypothetical data illustrates how SAR can be evaluated. The N-substituent is a key determinant of the compound's properties.[9]

CompoundN-Substituent (R)PARP1 Inhibition IC₅₀ (nM) (Hypothetical)Antiproliferative Activity GI₅₀ (µM) (Hypothetical)
1 Cyclohexyl500.8
2 Phenyl1202.5
3 4-Fluorophenyl851.2
4 tert-Butyl2505.0
5 Benzyl951.8
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate expected structure-activity relationships based on published data for analogous compounds.[9]

Application Notes: Biological Activity and Signaling Pathways

The structural features of 3-amino-4-bromo-N-cyclohexylbenzamide suggest several potential biological activities.

Primary Target: PARP Inhibition in Cancer

The 3-aminobenzamide core is a well-known pharmacophore for inhibiting PARP enzymes.[2][4] PARP plays a critical role in repairing DNA single-strand breaks (SSBs).[3] In cancer cells with deficiencies in other DNA repair pathways (like BRCA1/2 mutations), inhibiting PARP leads to the accumulation of cytotoxic double-strand breaks during DNA replication, a concept known as synthetic lethality.[3][4]

cluster_0 Normal DNA Repair cluster_1 Therapeutic Intervention dna_damage Cellular Stress / DNA Damage (SSB) parp_activation PARP Activation dna_damage->parp_activation parp_repair PARP-mediated DNA Repair parp_activation->parp_repair parp_inhibition PARP Inhibition parp_activation->parp_inhibition cell_survival Cell Survival parp_repair->cell_survival inhibitor 3-amino-4-bromo-N- cyclohexylbenzamide (PARP Inhibitor) inhibitor->parp_inhibition ssb_accumulation SSB Accumulation parp_inhibition->ssb_accumulation dsb_formation Replication Fork Collapse (DSB Formation) ssb_accumulation->dsb_formation apoptosis Apoptosis / Cell Death dsb_formation->apoptosis

Caption: PARP signaling pathway in DNA repair and its inhibition.

Other Potential Applications:

  • Anti-inflammatory: Certain N-cyclohexylbenzamide derivatives have shown anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[4][10][11]

  • Antimicrobial: Substituted benzamides have also been investigated for their antimicrobial and anthelmintic activities.[12][13]

Protocols for Biological Evaluation

A tiered screening approach is recommended to characterize the biological activity of the synthesized compounds.

A Synthesized Compound B Tier 1: Primary Screening Cytotoxicity Assay (e.g., MTT) A->B C Determine GI₅₀ / CC₅₀ Establish non-toxic concentration range B->C D Tier 2: Secondary Screening (Target-based Assays) C->D E PARP Inhibition Assay D->E F Antimicrobial (MIC) Assay D->F G Other relevant assays (e.g., COX inhibition) D->G H Identify Lead Compound(s) and Mechanism of Action E->H F->H G->H

Caption: A generalized workflow for initial in vitro evaluation.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the compound inhibits cell growth, establishing a therapeutic window for further tests.[12]

  • Cell Culture: Seed human cancer cells (e.g., SH-SY5Y neuroblastoma cells) into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[12]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM (ensure final DMSO concentration is < 0.1%).[12]

  • Treatment: Add the diluted compounds to the cells and incubate for 48-72 hours.[12]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the DMSO-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 2: PARP Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of the compound to inhibit PARP1 enzyme activity.[3][12]

  • Plate Preparation: Coat a streptavidin-coated 96-well plate with histones (the PARP1 substrate).[12]

  • Enzyme and Inhibitor Addition: Add the PARP1 enzyme to each well. Then, add varying concentrations of the test compound or a known PARP inhibitor (e.g., Olaparib) as a positive control.[12]

  • Reaction Initiation: Initiate the reaction by adding a mixture of NAD⁺ and biotinylated NAD⁺. Incubate for 60 minutes at room temperature to allow poly-ADP-ribosylation of histones.[3][12]

  • Detection: Add an anti-PAR antibody conjugated to horseradish peroxidase (HRP).[12]

  • Signal Generation: Add a chemiluminescent HRP substrate and measure the light output using a luminometer.

  • Data Analysis: The signal is inversely proportional to PARP inhibition. Calculate the IC₅₀ value for the test compound.

Protocol 3: Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[12]

  • Bacterial Strains: Use standard laboratory strains of bacteria, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[12]

  • Compound Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[12]

  • Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL. Include positive (known antibiotic) and negative (no compound) controls.[12]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

References

Application Notes and Protocols: In Vitro Kinase Assay for Benzamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide-based compounds represent a significant class of small molecule kinase inhibitors that have garnered substantial interest in drug discovery and development.[1][2][3] These inhibitors typically target the ATP-binding site of kinases, enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[4][5] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets.[4][6] This document provides a detailed protocol for an in vitro biochemical kinase assay using a luminescence-based method, specifically the ADP-Glo™ Kinase Assay, which is a robust and high-throughput compatible method for determining the potency of benzamide-based inhibitors.[7][8][9]

The ADP-Glo™ Kinase Assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[6][7] The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.[4][7] A potent inhibitor will lead to a decrease in kinase activity, resulting in a lower luminescent signal.[4][6]

Signaling Pathway: JAK-STAT Signaling

Many benzamide-based inhibitors target kinases within critical signaling pathways such as the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. The JAK-STAT pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis.[10] Inhibition of a kinase like TYK2, a member of the JAK family, by a benzamide-based inhibitor can block the downstream phosphorylation of STAT proteins, their subsequent translocation to the nucleus, and the transcription of target genes.[1][10]

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK TYK2 (JAK) Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT Dimer pSTAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Expression Nucleus->Gene Regulates Inhibitor Benzamide-based Inhibitor Inhibitor->JAK Inhibits

Figure 1: JAK-STAT signaling pathway with inhibition point.

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)

This protocol is designed for determining the IC50 values of benzamide-based inhibitors against a target kinase in a 384-well plate format.

Materials and Reagents
  • Purified recombinant kinase (e.g., TYK2)

  • Kinase-specific substrate (e.g., peptide substrate)

  • Benzamide-based test compounds

  • Adenosine Triphosphate (ATP), Ultra-Pure

  • Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • Dimethyl sulfoxide (DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat.# V9101 or similar)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate-reading luminometer

Experimental Workflow

The following diagram outlines the major steps in the in vitro kinase assay protocol.

Kinase_Assay_Workflow A 1. Compound Preparation (Serial Dilution) B 2. Reagent Dispensing (Inhibitor, Kinase, Substrate) A->B C 3. Kinase Reaction Initiation (Add ATP) B->C D 4. Incubation (e.g., 60 min at 30°C) C->D E 5. Reaction Termination & ATP Depletion (Add ADP-Glo™ Reagent) D->E F 6. Incubation (40 min at RT) E->F G 7. Signal Generation (Add Kinase Detection Reagent) F->G H 8. Incubation (30-60 min at RT) G->H I 9. Luminescence Reading H->I J 10. Data Analysis (IC50 Determination) I->J

Figure 2: Experimental workflow for the in vitro kinase assay.
Step-by-Step Procedure

  • Compound Preparation :

    • Prepare a serial dilution of the benzamide-based test compounds in 100% DMSO. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 10 mM).

    • Further dilute the compounds in the kinase reaction buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the reaction does not exceed 1%.[6]

  • Assay Plate Setup :

    • Dispense 2.5 µL of the diluted test compounds or vehicle control (e.g., DMSO in kinase buffer) into the wells of a 384-well plate.[11]

    • Include controls for 100% kinase activity (no inhibitor) and 0% kinase activity (no enzyme).[10]

  • Kinase Reaction :

    • Prepare a 2X master mix of the kinase and its substrate in the kinase reaction buffer. The optimal enzyme concentration should be predetermined to achieve approximately 10-30% ATP to ADP conversion.[6]

    • Add 2.5 µL of the 2X kinase/substrate master mix to all wells.[6]

    • Initiate the kinase reaction by adding 5 µL of 2X ATP solution to all wells. The final reaction volume will be 10 µL.[6] The ATP concentration should ideally be at or near the Km for the specific kinase.

    • Gently mix the plate on a plate shaker.

    • Incubate the plate at the kinase's optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).[10][12]

  • Signal Detection :

    • After the kinase reaction incubation, equilibrate the plate to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[11]

    • Incubate the plate at room temperature for 40 minutes.[11][12]

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[11]

    • Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.[12]

  • Data Acquisition and Analysis :

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the high (no inhibitor) and low (no enzyme) controls.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The inhibitory activity of benzamide-based compounds is typically summarized by their IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table provides an example of the kinase inhibition profile for a representative 4-aminopyridine benzamide derivative against several kinases.[10]

Kinase TargetBiochemical IC50 (nM)Cellular IC50 (nM)
TYK2520
JAK1250>5000
JAK2300>5000
JAK3>1000>10000

Table 1: Kinase inhibition profile of a representative 4-aminopyridine benzamide derivative. Data is illustrative and sourced from publicly available information.[10]

Conclusion

The described in vitro kinase assay protocol provides a robust and reliable method for determining the potency and selectivity of benzamide-based inhibitors. The luminescence-based format is highly amenable to high-throughput screening, making it an invaluable tool in the early stages of drug discovery.[6][8] Accurate determination of IC50 values is crucial for the structure-activity relationship (SAR) studies that guide the optimization of lead compounds into clinical candidates.[13]

References

Application Notes: Synthesis of Benzothioxanthene Dyes Utilizing a 3-Bromobenzamide Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of benzothioxanthene-based specialty dyes. The synthesis originates from 3-Bromobenzamide, a versatile building block in organic chemistry. This document details the synthetic pathway, experimental protocols, and photophysical properties of these highly fluorescent and stable dyes, with a focus on their application in biological imaging.

Introduction

Benzothioxanthene dyes are a class of high-performance pigments known for their exceptional photostability, high fluorescence quantum yields, and chemical robustness.[1][2] These characteristics make them ideal candidates for a range of applications, including organic electronics, fluorescent probes, and specialty pigments.[1][3] The synthetic route to these valuable dyes can be initiated from commercially available this compound, which is first converted to a key intermediate, 3-bromobenzanthrone.

Synthetic Pathway Overview

The overall synthesis is a multi-step process that begins with the preparation of benzanthrone from this compound, followed by its bromination to yield 3-bromobenzanthrone. This key intermediate is then condensed with 2-aminothiophenol to form the core structure of the benzothioxanthene dye. Subsequent functionalization can be performed to tailor the dye's properties for specific applications.

Synthesis_Pathway cluster_0 Step 1: Benzanthrone Synthesis cluster_1 Step 2: Bromination cluster_2 Step 3: Condensation & Cyclization This compound This compound Benzanthrone Benzanthrone This compound->Benzanthrone [Details omitted, requires multi-step synthesis] Benzanthrone_ref Benzanthrone 3-Bromobenzanthrone 3-Bromobenzanthrone Benzanthrone_ref->3-Bromobenzanthrone Br2, Acetic Acid 3-Bromobenzanthrone_ref 3-Bromobenzanthrone Benzothioxanthene_Dye Benzothioxanthene_Dye 3-Bromobenzanthrone_ref->Benzothioxanthene_Dye 1. Condensation (NaOH, NMP) 2. Cyclization (NaNO2, HCl) 2-Aminothiophenol 2-Aminothiophenol 2-Aminothiophenol->Benzothioxanthene_Dye

Caption: Synthetic workflow for Benzothioxanthene Dye from this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromobenzanthrone from Benzanthrone

This protocol describes the bromination of benzanthrone to produce the key intermediate, 3-bromobenzanthrone.[4]

Materials:

  • Benzanthrone

  • Bromine

  • Glacial Acetic Acid

  • Water

  • Chlorobenzene

  • Methanol

Procedure:

  • Prepare a mixture of 11.5 g of benzanthrone, 184 g of glacial acetic acid, and 23 g of water in a reaction vessel equipped with a stirrer.

  • Slowly add a solution of 11.2 g of bromine in 20.5 g of glacial acetic acid dropwise to the stirred mixture.

  • Heat the reaction mixture to 100 °C and maintain this temperature with stirring for 5.5 hours.

  • Cool the mixture, and filter the precipitated crystals.

  • Wash the collected solid with water and dry thoroughly.

  • Recrystallize the crude product from a mixture of 88.3 g of chlorobenzene and 6.3 g of methanol to obtain pure 3-bromobenzanthrone.

Protocol 2: Synthesis of Benzothioxanthene Dye

This protocol details the condensation of 3-bromobenzanthrone with 2-aminothiophenol to yield the final benzothioxanthene dye.[5][6]

Materials:

  • 3-Bromobenzanthrone

  • 2-Aminothiophenol

  • Sodium Hydroxide (powderous)

  • N-Methyl-2-pyrrolidone (NMP)

  • Sodium Nitrite

  • Hydrochloric Acid (32% w/w)

  • Water

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, combine a solution of 63.2 g of 2-aminothiophenol in 400 ml of NMP with 20.5 g of powdered sodium hydroxide.

  • Stir the mixture at 60 °C for 1 hour.

  • Add a solution of 154.6 g of 3-bromobenzanthrone in 850 g of NMP to the reaction mixture.

  • Continue stirring at 80 °C for two hours to complete the condensation reaction.

  • Add 58 g of water and 51.75 g of sodium nitrite to the mixture.

  • Slowly add 75.4 g of 32% (w/w) hydrochloric acid at 50 °C.

  • Stir the mixture for 3 hours at 70 °C to complete the cyclization.

  • Cool the reaction mixture to 5 °C and filter the precipitate.

  • Wash the collected solid with 700 g of NMP followed by 2 L of water.

  • Dry the resulting dye paste at 110 °C to obtain the final product as a red powder.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of the benzothioxanthene dye.

ParameterValueReference
3-Bromobenzanthrone Synthesis
Starting MaterialBenzanthrone[4]
Yield~70-80% (based on typical bromination reactions)Estimated
Benzothioxanthene Dye Synthesis
Starting Materials3-Bromobenzanthrone, 2-Aminothiophenol[5][6]
Yield80%[6]
Purity99% (by absorbance measurement)[6]

Photophysical Properties

Benzothioxanthene dyes exhibit interesting photophysical properties, making them suitable for various applications, including as fluorescent probes.[1][2] The spectroscopic characteristics can be tuned by introducing different functional groups.

PropertyValueReference
Absorption Maximum (λmax)510 µm[6]
Emission Maximum (λem)Varies with substitution, typically in the red region[1][2]
Fluorescence Quantum Yield (Φf)Can be high, dependent on substitution[1][2]
Fluorescence Lifetime (τobs)Typically in the nanosecond range[1]

Applications in Biological Imaging

The high fluorescence and stability of benzothioxanthene dyes make them promising candidates for biological imaging applications.[3][7] Their core structure can be functionalized to target specific cellular components or to respond to changes in the cellular environment.

Potential Application: Lysosome-Targeting Fluorescent Probe

Recent research has shown that derivatives of benzothioxanthene can be designed to specifically accumulate in lysosomes, the acidic organelles responsible for cellular degradation and recycling.[7] This allows for the visualization and tracking of lysosomal dynamics in living cells.

Application_Workflow Functionalized_Dye Functionalized Benzothioxanthene Dye (e.g., with lysosome-targeting moiety) Live_Cells Incubate with Live Cells Functionalized_Dye->Live_Cells Cellular_Uptake Cellular Uptake and Lysosomal Accumulation Live_Cells->Cellular_Uptake Fluorescence_Microscopy Fluorescence Microscopy Cellular_Uptake->Fluorescence_Microscopy Image_Analysis Image Analysis of Lysosomal Dynamics Fluorescence_Microscopy->Image_Analysis

Caption: Workflow for using a functionalized Benzothioxanthene Dye as a lysosome-targeting probe.

Protocol 3: Live-Cell Imaging of Lysosomes (General Protocol)

This generalized protocol outlines the steps for using a lysosome-targeting benzothioxanthene dye for live-cell imaging. Specific dye concentrations and incubation times may need to be optimized.

Materials:

  • Lysosome-targeting benzothioxanthene dye stock solution (e.g., in DMSO)

  • Cultured cells on coverslips or in imaging dishes

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Culture cells to the desired confluency on a suitable imaging substrate.

  • Prepare a working solution of the fluorescent dye by diluting the stock solution in pre-warmed complete cell culture medium to the final desired concentration (typically in the low micromolar range).

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the dye-containing medium to the cells and incubate for a specific period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.

  • After incubation, remove the dye-containing medium and wash the cells two to three times with warm PBS to remove excess dye.

  • Add fresh, pre-warmed complete culture medium or an appropriate imaging buffer to the cells.

  • Image the cells using a fluorescence microscope with excitation and emission wavelengths suitable for the specific benzothioxanthene dye.

Conclusion

The synthetic pathway from this compound to benzothioxanthene dyes provides access to a class of robust and highly fluorescent molecules. Their excellent photophysical properties and potential for functionalization make them valuable tools for researchers in materials science and biology. The detailed protocols and data presented in these application notes serve as a foundation for the synthesis, characterization, and application of these specialty dyes in advanced research and development.

References

Troubleshooting & Optimization

How to improve the yield of 3-Bromobenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromobenzamide.

Troubleshooting Guide

Issue: Low or No Product Yield

Question: My reaction has resulted in a low yield of this compound. What are the potential causes and how can I address them?

Answer: Low yields in this compound synthesis can stem from several factors depending on the chosen synthetic route. Here are common causes and their respective solutions:

  • Incomplete Reaction:

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or moderately increasing the temperature. For amide formation from carboxylic acid, ensure the reaction is heated sufficiently to drive off the water byproduct.[1]

  • Sub-optimal Reagent Ratios:

    • Solution: The stoichiometry of your reagents is crucial. For instance, when synthesizing from 3-bromobenzoic acid via an acyl chloride intermediate, ensure a slight excess of the aminating agent is used. Conversely, when using coupling agents like EDC/HOBt, their molar ratio relative to the carboxylic acid should be optimized, typically starting with 1.2 equivalents of each.[2]

  • Poor Quality or Decomposed Reagents:

    • Solution: Use fresh or purified reagents. Thionyl chloride, if used to make the acyl chloride, should be freshly distilled. Coupling agents like EDC can degrade over time; use a fresh bottle or test its activity on a small scale. N-Bromosuccinimide (NBS), if used for direct bromination, should be recrystallized if decomposition is suspected.[3][4]

  • Hydrolysis of Intermediates:

    • Solution: The acyl chloride intermediate is highly susceptible to hydrolysis. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. When performing a Schotten-Baumann type reaction, vigorous stirring is essential to ensure the acyl chloride reacts with the amine rather than hydrolyzing in the aqueous phase.[4]

  • Inadequate Temperature Control:

    • Solution: Both excessively low and high temperatures can be detrimental. Amide bond formation often requires heating to proceed at a reasonable rate.[1] However, some reactions, particularly those involving sensitive reagents, may require cooling to prevent side reactions. Run small-scale trials at various temperatures to determine the optimal condition for your specific reaction.

Issue: Presence of Impurities in the Final Product

Question: My final product is impure. What are the likely impurities and how can I remove them?

Answer: The nature of impurities will depend on your synthetic method.

  • Unreacted Starting Materials:

    • Solution: If TLC or NMR indicates the presence of starting materials (e.g., 3-bromobenzoic acid or benzamide), this points to an incomplete reaction. Optimize reaction conditions as described above. For purification, if the polarity difference is significant, column chromatography is effective.[5] 3-bromobenzoic acid can also be removed by washing the organic extract with a mild aqueous base like sodium bicarbonate solution.[6]

  • Side-Reaction Products:

    • Solution: In direct bromination methods, poly-brominated products can form. Using a milder brominating agent like N-Bromosuccinimide (NBS) can offer better selectivity for the meta-isomer and reduce polybromination.[7] When using coupling agents like DCC, the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and can often be removed by filtration.[4] Water-soluble byproducts from reagents like EDC can be removed with an aqueous wash during workup.[4][5]

  • Product Oiling Out During Recrystallization:

    • Solution: If the product separates as an oil instead of forming crystals during recrystallization, it may be due to the presence of impurities or cooling the solution too quickly. Try dissolving the oil in a larger volume of hot solvent and allowing it to cool more slowly. Seeding with a pure crystal of this compound can also induce crystallization.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two primary methods for synthesizing this compound are:

  • Amidation of 3-Bromobenzoic Acid: This is a widely used method that can be achieved through two main pathways:

    • Via an Acyl Chloride Intermediate: 3-Bromobenzoic acid is first converted to the more reactive 3-bromobenzoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia or an ammonium salt to form this compound. This method is generally high-yielding.[2]

    • Direct Amidation using Coupling Agents: This approach avoids the isolation of the acyl chloride. A coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt), is used to activate the carboxylic acid, which then reacts with an amine source.[2]

  • Direct Bromination of Benzamide: This method involves the electrophilic aromatic substitution of benzamide.

    • A common approach is the reaction of benzamide with bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃. This typically results in a yield of around 75%.[7]

    • Using N-Bromosuccinimide (NBS) as the brominating agent can be a milder alternative, potentially offering better selectivity and minimizing the formation of polybrominated byproducts.[7]

Q2: How can I best purify the crude this compound product?

A2: The preferred method of purification depends on the physical state of your product and the nature of the impurities.

  • Recrystallization: This is the most common and effective method for purifying solid this compound. A suitable solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. The crude product is dissolved in a minimum amount of hot solvent, and upon slow cooling, the pure product crystallizes out, leaving impurities behind in the solution.[5]

  • Column Chromatography: If recrystallization fails to remove impurities, or if the product is an oil, column chromatography is a powerful alternative. It separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being eluted by a mobile phase (a solvent or mixture of solvents).[5]

  • Aqueous Workup: Before recrystallization or chromatography, an aqueous workup is essential to remove water-soluble impurities, such as salts or byproducts from coupling agents.[5] This typically involves dissolving the crude product in an organic solvent and washing it with water or a mild aqueous acid/base solution.

Q3: My reaction using N-Bromosuccinimide (NBS) for bromination is not working well. What should I check?

A3: When using NBS, several factors are critical for success:

  • Purity of NBS: NBS can decompose over time, especially when exposed to light and moisture. It is often beneficial to recrystallize commercial NBS from water before use.[3]

  • Radical Initiator: Allylic and benzylic brominations with NBS are radical reactions and require a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or initiation by UV light.[8]

  • Acidic Conditions: The reaction may require a catalytic amount of a suitable acid to facilitate the reaction.[3]

Data Summary

The following table summarizes reaction conditions for different synthetic approaches to this compound and related reactions.

Starting MaterialReagentsSolventTemperatureTimeYieldReference
3-Bromobenzoic Acid1. SOCl₂ 2. NH₃/Amine--->90% (for acyl chloride)[2]
3-Bromobenzoic AcidEDC, HOBt, Amine, DIPEADMF or DCMRoom TempOvernight-[2]
BenzamideBr₂/FeBr₃Dichloromethane (DCM)40–60°C (Reflux)-~75%[7]
BenzamideN-Bromosuccinimide (NBS)Tetrahydrofuran (THF)--80-85% selectivity[7]
3-Bromobenzoic AcidNH₄Cl/SiO₂, TsCl, Et₃N-20°C1 min77%[9]

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Bromobenzoic Acid via Acyl Chloride

Step 1: Synthesis of 3-Bromobenzoyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), place 3-bromobenzoic acid.

  • Reagent Addition: Add thionyl chloride (SOCl₂) in excess.

  • Reaction: Gently heat the mixture to reflux. The reaction is complete when the evolution of gas (HCl and SO₂) ceases.[2]

  • Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-bromobenzoyl chloride is often used in the next step without further purification.[2]

Step 2: Synthesis of this compound

  • Reaction Setup: In a separate flask, prepare a concentrated solution of aqueous ammonia and cool it in an ice bath.

  • Amine Addition: Slowly add the crude 3-bromobenzoyl chloride to the cold ammonia solution with vigorous stirring.

  • Product Formation: A precipitate of this compound will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash it with cold water to remove ammonium salts, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Protocol 2: Direct Amidation of 3-Bromobenzoic Acid using EDC/HOBt

  • Reaction Setup: To a solution of 3-bromobenzoic acid (1.0 equiv) in a suitable solvent like DMF or DCM, add 1-hydroxybenzotriazole (HOBt) (1.2 equiv) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv).[2]

  • Activation: Stir the mixture at room temperature for 30-60 minutes to form the active ester.[2]

  • Amine Addition: Add the desired amine (e.g., an aqueous solution of ammonia) (1.1 equiv) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equiv).[2]

  • Reaction: Stir the reaction mixture at room temperature overnight.[2]

  • Work-up and Purification: Perform an aqueous workup to remove the water-soluble byproducts. The crude product can then be purified by recrystallization or column chromatography.

Visualizations

G Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_reaction Monitor Reaction by TLC start->check_reaction incomplete Starting Material Remains? check_reaction->incomplete extend_rxn Increase Reaction Time and/or Temperature incomplete->extend_rxn Yes check_reagents Check Reagent Quality (Purity, Age, Stoichiometry) incomplete->check_reagents No end Yield Improved extend_rxn->end reagents_bad Reagents Faulty? check_reagents->reagents_bad purify_reagents Use Fresh/Purified Reagents Adjust Stoichiometry reagents_bad->purify_reagents Yes check_conditions Review Reaction Conditions (Solvent, Atmosphere, Temp) reagents_bad->check_conditions No purify_reagents->end conditions_bad Conditions Sub-optimal? check_conditions->conditions_bad optimize_conditions Dry Glassware/Solvent Use Inert Atmosphere Optimize Temperature conditions_bad->optimize_conditions Yes conditions_bad->end No optimize_conditions->end

Caption: Troubleshooting workflow for low yield of this compound.

References

Identifying and minimizing side products in benzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during benzamide synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during benzamide synthesis and provides potential solutions.

Issue 1: Low Yield of Benzamide

Q: My benzamide synthesis resulted in a low yield. What are the likely causes and how can I improve it?

A: Low yields in benzamide synthesis can stem from several factors, often related to the specific synthetic route employed. Common causes include:

  • Hydrolysis of Benzoyl Chloride: If you are using benzoyl chloride as a starting material, it can readily react with any moisture present to form benzoic acid, a common byproduct that reduces the yield of your desired benzamide.[1] It is crucial to use anhydrous solvents and reagents.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or inefficient mixing, especially in heterogeneous reaction mixtures.[1] For syntheses from benzoic acid and urea, reaction times of 3.5 hours have been shown to increase yield compared to shorter times.[2][3]

  • Side Reactions: The formation of byproducts such as benzoic acid, or over-acylated products can significantly lower the yield of benzamide.[1]

  • Losses during Workup and Purification: Product can be lost during extraction, filtration, and recrystallization steps.[1] Using too much solvent during recrystallization can lead to a significant portion of the product remaining in the mother liquor.[1]

Issue 2: Presence of Benzoic Acid Impurity

Q: My final product is contaminated with a significant amount of benzoic acid. What is the cause and how can I remove it?

A: The presence of benzoic acid is a common issue, particularly when using benzoyl chloride as a starting material.

  • Cause: Benzoic acid arises from the hydrolysis of unreacted benzoyl chloride or the benzamide product itself, especially under harsh reaction or workup conditions.[4] Benzoyl chloride is highly reactive with water.[2]

  • Prevention:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and, if possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2]

    • Temperature Control: The reaction of benzoyl chloride with ammonia is exothermic.[2] Cooling the reaction mixture (e.g., in an ice bath) during the addition of benzoyl chloride is crucial to minimize side reactions.[1][2]

  • Removal: Benzoic acid can be effectively removed during the workup. Wash the crude product or an organic solution of the product with a dilute base, such as a sodium bicarbonate solution.[1][2][4] The benzoic acid will be converted to the water-soluble sodium benzoate salt, which will be removed in the aqueous layer.[1]

Issue 3: Formation of a High-Melting Point, Insoluble White Solid

Q: I have isolated an unexpected, high-melting-point, insoluble white solid. What could it be?

A: This is likely N,N-dibenzoylamine, a diacylated byproduct.

  • Cause: This side product forms from the over-acylation of the initially formed benzamide.[1] It is more likely to occur if there is a high concentration of benzoyl chloride relative to the amine or if a strong base or high temperatures are used.[1][4]

  • Prevention:

    • Control Stoichiometry: Avoid using a large excess of benzoyl chloride.[4] Careful control of the molar ratios of the reactants is crucial.[2]

    • Slow Addition: Adding the benzoyl chloride slowly to the amine solution helps to maintain a low concentration of the acylating agent, which can disfavor the second acylation.[2]

    • Milder Conditions: Use a milder base and control the reaction temperature carefully.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in benzamide synthesis starting from benzoyl chloride?

A1: The most frequently encountered side products when synthesizing benzamide from benzoyl chloride are:

  • Benzoic Acid: Formed from the hydrolysis of benzoyl chloride.[1][4]

  • N,N-dibenzoylamine: A diacylated byproduct from over-acylation of benzamide.[1]

  • Ammonium Chloride: Formed when ammonia reacts with the HCl byproduct.[4]

  • Unreacted Benzoyl Chloride. [4]

Q2: How can I purify my crude benzamide product?

A2: Recrystallization is a common and effective method for purifying crude benzamide.[4] Hot water is often a suitable solvent.[4] The general procedure involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. The purified benzamide can then be collected by filtration.[4] For removal of acidic impurities like benzoic acid, washing with a dilute base solution during workup is effective.[1][4]

Q3: What is the Schotten-Baumann reaction and why is a base used?

A3: The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides.[1][5] It is typically carried out in the presence of an aqueous base, such as sodium hydroxide.[1] The base serves two critical purposes: it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct, preventing the protonation of the amine reactant, and it helps to drive the reaction to completion.[1][6]

Q4: What analytical techniques can be used to identify and quantify impurities in my benzamide sample?

A4: Several analytical techniques are suitable for impurity profiling of benzamide:

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying impurities.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used, sometimes after derivatization of the impurities.[2]

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for the structure elucidation of unknown impurities.[2]

Data Presentation

Table 1: Typical Yields of Benzamide for Different Synthesis Methods

Synthesis MethodStarting MaterialsReagentsTypical Yield (%)
Schotten-Baumann ReactionBenzoyl Chloride, AmmoniaNaOH(aq)~70-95%[1]
Reaction with UreaBenzoic Acid, UreaBoric Acid (catalyst)51-65%[1][3]
Hydrolysis of BenzonitrileBenzonitrileH₂O₂, NaOH(aq)High
Direct CarboxamidationBenzene, CyanoguanidineTriflic Acid~56%[1]

Experimental Protocols

Protocol 1: Synthesis of Benzamide from Benzoyl Chloride and Ammonia (Schotten-Baumann Conditions)

  • In a conical flask, prepare a dilute solution of aqueous ammonia.

  • Cool the flask in an ice bath.

  • Slowly add benzoyl chloride to the cold ammonia solution in small portions with continuous, vigorous shaking. The reaction is exothermic, so maintaining a low temperature is crucial to minimize side reactions.[1]

  • After the addition is complete, continue to shake the mixture for an additional 15 minutes.[1]

  • Collect the precipitated crude benzamide by vacuum filtration.

  • Wash the solid with cold water to remove any ammonium chloride and unreacted ammonia.[1]

  • Recrystallize the crude product from hot water to obtain pure benzamide crystals.[1]

Protocol 2: Purification of Benzamide Contaminated with Benzoic Acid

  • Dissolve the impure benzamide in a suitable organic solvent, such as dichloromethane.[1]

  • Transfer the solution to a separatory funnel.

  • Add a saturated solution of sodium bicarbonate to the separatory funnel and shake well. This will convert the benzoic acid into water-soluble sodium benzoate.[1]

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the washing with the sodium bicarbonate solution.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]

  • Filter to remove the drying agent and evaporate the solvent to yield purified benzamide. The purity can be checked by melting point determination.[1]

Visualizations

Side_Product_Formation cluster_main Benzamide Synthesis cluster_side_reactions Side Reactions Benzoyl Chloride Benzoyl Chloride Benzamide Benzamide Benzoyl Chloride->Benzamide + Ammonia Benzoic Acid Benzoic Acid Benzoyl Chloride->Benzoic Acid + H2O (Hydrolysis) Ammonia Ammonia N,N-dibenzoylamine N,N-dibenzoylamine Benzamide->N,N-dibenzoylamine + Benzoyl Chloride (Over-acylation) Water Water

Caption: Key side product formation pathways in benzamide synthesis from benzoyl chloride.

Troubleshooting_Workflow start Crude Benzamide Product check_purity Analyze Purity (TLC, LC-MS, NMR) start->check_purity decision Impurities Present? check_purity->decision benzoic_acid Benzoic Acid Detected decision->benzoic_acid Yes diacylated Diacylated Product Detected decision->diacylated Yes pure_product Pure Benzamide decision->pure_product No wash Wash with aq. NaHCO3 benzoic_acid->wash recrystallize Recrystallize diacylated->recrystallize wash->check_purity recrystallize->check_purity

Caption: A logical workflow for the purification of crude benzamide.

References

Technical Support Center: Purification of Crude 3-Bromobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective purification of crude 3-Bromobenzamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause Solution
Low Recovery After Recrystallization - The chosen solvent was not ideal, leading to high solubility of this compound at low temperatures.- Too much solvent was used during the recrystallization process.- The cooling process was too rapid, leading to the formation of fine crystals that passed through the filter paper.- Test different solvent systems. An ethanol/water mixture is a good starting point.- Use the minimum amount of hot solvent required to dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product "Oils Out" During Recrystallization - The solution is supersaturated.- The melting point of the impurities is significantly lower than that of this compound.- The cooling process is too fast.- Reheat the solution to redissolve the oil and add a small amount of additional solvent.- Ensure a slow cooling process to allow for proper crystal lattice formation.- If the problem persists, consider purification by column chromatography.
Poor Separation in Column Chromatography - The chosen eluent system has a polarity that is too high or too low.- The column was not packed properly, leading to channeling.- The sample was not loaded correctly.- Optimize the eluent system using thin-layer chromatography (TLC) first. A hexane/ethyl acetate mixture is a common choice.- Ensure the column is packed uniformly without any air bubbles.- Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band.
Colored Impurities Remain After Purification - The impurity has similar solubility and polarity to this compound.- For recrystallization, add a small amount of activated charcoal to the hot solution before filtration.- For column chromatography, try a different solvent system or a different stationary phase (e.g., alumina).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route used. They may include unreacted starting materials such as 3-aminobenzoic acid or benzoyl chloride, as well as byproducts like polybrominated benzamides.

Q2: Which purification technique is better for this compound: recrystallization or column chromatography?

A2: The choice of technique depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities from a solid product and can be scaled up easily. Column chromatography is more suitable for separating complex mixtures or when impurities have similar solubility to the product.

Q3: What is a good solvent system for the recrystallization of this compound?

A3: this compound is readily soluble in alcohols and has low solubility in water.[1] Therefore, a mixed solvent system of ethanol and water is a good starting point for recrystallization.

Q4: How can I monitor the purity of this compound during the purification process?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography separation. For final purity analysis, techniques such as High-Performance Liquid Chromatography (HPLC), melting point analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used. Commercial this compound is often specified to have a purity of at least 98%.[2][3]

Quantitative Data Summary

The following table provides illustrative data for the purification of crude this compound. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Starting Purity (Illustrative) Final Purity (Illustrative) Recovery Rate (Illustrative)
Recrystallization (Ethanol/Water)85%>98%70-85%
Column Chromatography (Silica Gel, Hexane/Ethyl Acetate)70%>99%60-80%

Experimental Protocols

Recrystallization from Ethanol/Water

This protocol is suitable for purifying crude this compound that is a solid.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of ethanol to the flask and heat the mixture to boiling while stirring.

  • Continue adding ethanol dropwise until the solid just dissolves.

  • Slowly add hot deionized water to the solution until it becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven.

Column Chromatography

This protocol is designed for the separation of this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Beakers or test tubes for fraction collection

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude this compound in a minimal amount of a 1:1 mixture of hexane and ethyl acetate.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with a hexane/ethyl acetate solvent system, starting with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure this compound.

  • Remove the solvent under reduced pressure to obtain the purified product.

Diagrams

PurificationWorkflow Purification Decision Workflow for this compound crude Crude this compound solid Is the crude product a solid? crude->solid recrystallization Recrystallization solid->recrystallization Yes column Column Chromatography solid->column No (Oily) complex_mixture Is it a complex mixture or are impurities of similar solubility? recrystallization->complex_mixture pure_product Pure this compound column->pure_product complex_mixture->column Yes complex_mixture->pure_product No

Caption: Decision workflow for selecting a purification method.

RecrystallizationProcess Recrystallization Experimental Workflow start Dissolve Crude Product in Minimal Hot Ethanol add_water Add Hot Water until Turbid start->add_water re_dissolve Add Hot Ethanol to Clarify add_water->re_dissolve cool_rt Cool to Room Temperature re_dissolve->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath filter Vacuum Filter Crystals ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Purified Product wash->dry

Caption: Step-by-step recrystallization workflow.

References

Troubleshooting and optimizing Schotten-Baumann reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Schotten-Baumann reaction conditions for the synthesis of amides and esters.

Frequently Asked Questions (FAQs)

Q1: What is the Schotten-Baumann reaction?

The Schotten-Baumann reaction is a method for synthesizing amides from primary or secondary amines and acyl chlorides, or esters from alcohols and acyl chlorides.[1][2] The reaction is typically conducted under biphasic conditions, using an aqueous base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[2][3]

Q2: What is the role of the base in the Schotten-Baumann reaction?

The base serves two primary functions:

  • Neutralization: It neutralizes the hydrochloric acid (HCl) generated during the reaction.[4][5] This is crucial because the acid can react with the starting amine to form an unreactive ammonium salt, which would diminish the yield.[4]

  • Activation: For less reactive nucleophiles, such as phenols, the base helps to deprotonate them, forming a more potent nucleophile (e.g., a phenoxide ion), which increases the reaction rate.[6]

Q3: What are typical "Schotten-Baumann conditions"?

This term usually refers to a two-phase solvent system, most commonly an organic solvent (like dichloromethane or diethyl ether) and water.[7][8] The reactants (amine/alcohol and acyl chloride) are in the organic phase, while the base is in the aqueous phase.[7][8] The reaction occurs at the interface of the two layers. Vigorous stirring is essential to maximize this interfacial area.[6]

Q4: Can other bases besides aqueous hydroxides be used?

Yes, organic bases like pyridine can also be used.[5][9] Pyridine can act as both a base and a catalyst. In some cases, using pyridine can convert acyl chlorides into more powerful acylating agents.[5][10]

Troubleshooting Guide

Low or No Product Yield

Q5: I am observing a very low yield or no product at all. What are the likely causes?

Low or non-existent yield is a common issue and can be attributed to several factors:

  • Hydrolysis of the Acyl Chloride: Acyl chlorides are highly reactive and can be hydrolyzed by water to the corresponding carboxylic acid, especially in the presence of a base.[11] This side reaction consumes your starting material.

  • Incorrect Stoichiometry: An insufficient amount of the base will not fully neutralize the HCl produced, leading to the protonation of the starting amine and stopping the reaction.[4][6]

  • Poor Mixing: In a biphasic system, inadequate stirring leads to a small interfacial area between the organic and aqueous phases, resulting in a very slow reaction rate.[6]

  • Low Nucleophilicity of the Substrate: Sterically hindered or electronically deficient amines or alcohols will react more slowly.[6]

Solutions:

  • To minimize hydrolysis, add the acyl chloride dropwise to the reaction mixture, ideally at a low temperature (e.g., 0-5 °C), and ensure vigorous stirring.[11][12]

  • Use at least one equivalent of base to neutralize the generated HCl. Often, a slight excess of the acylating agent and 2-3 equivalents of base are used.[12]

  • Employ vigorous mechanical stirring (e.g., 1000 rpm or higher) to create a fine emulsion and maximize the interfacial area.[6]

  • For weakly nucleophilic substrates, consider using a stronger base or a catalyst like 4-dimethylaminopyridine (DMAP).[13] The use of a phase-transfer catalyst (PTC) can also enhance the reaction rate without increasing the rate of hydrolysis.[14][15]

Product Purity Issues

Q6: My final product is impure. What are the common contaminants and how can I remove them?

Common impurities include:

  • Unreacted Acyl Chloride/Carboxylic Acid: If the reaction or workup is incomplete, the acyl chloride may remain or have been hydrolyzed to the corresponding carboxylic acid. A wash with a mild aqueous base solution (e.g., sodium bicarbonate) during the workup will remove the carboxylic acid.[11]

  • Unreacted Amine or Alcohol: If an excess of the nucleophile was used or the reaction was incomplete, it may remain in the product. An acidic wash (e.g., dilute HCl) can remove unreacted amines.[11]

  • Diacylated Product: This can occur, though it is less common with bulky acyl chlorides.[11] Careful control of stoichiometry and reaction temperature can minimize this side reaction.

Purification:

  • The crude product can often be purified by recrystallization from a suitable solvent.[1]

  • Chromatography can also be used for purification if recrystallization is not effective.[7]

Optimizing Reaction Conditions

The yield and purity of the Schotten-Baumann reaction are highly dependent on the reaction conditions. The following tables summarize the effects of key parameters.

Table 1: Effect of Reagents and Stoichiometry

ParameterRecommendationRationale
Acyl Chloride Purity Use high-purity acyl chloride, stored under anhydrous conditions.Acyl chlorides are moisture-sensitive and can hydrolyze, reducing the available amount for the reaction.[6]
Stoichiometry Amine/Alcohol:Acyl Chloride:Base ratio of 1:1:2-3 is common.[12]A slight excess of the acylating agent can be used. Sufficient base is crucial to neutralize the HCl byproduct.[4][6]
Choice of Base NaOH and KOH are common inorganic bases.[15] Pyridine can be used as an organic base and catalyst.[5]The choice of base can influence the reaction rate. For instance, KOH has been shown to accelerate product formation more than NaOH in certain cases.[14][15]

Table 2: Effect of Reaction Parameters

ParameterRecommendationRationale
Temperature Typically 0 °C to room temperature.[12]Lower temperatures (0-5 °C) during the addition of the acyl chloride can help control the exothermic reaction and minimize hydrolysis.[11][12] Increasing temperature generally increases the rate of both the desired reaction and the hydrolysis side reaction.[14][15]
Solvent A biphasic system (e.g., dichloromethane/water, diethyl ether/water) is common.[7][8]The organic solvent dissolves the reactants, while the aqueous phase contains the base. The choice of organic solvent can affect reaction rates.
Stirring Speed Vigorous stirring (e.g., >1000 rpm) is recommended for biphasic systems.[6]In a two-phase system, the reaction rate is often dependent on the interfacial area between the phases. Vigorous stirring creates an emulsion, maximizing this area and enhancing the reaction rate.[6]
Phase-Transfer Catalyst (PTC) Consider using a PTC (e.g., quaternary ammonium salts) for slow reactions.[14][15]A PTC can significantly increase the rate of the desired reaction without affecting the rate of the competing hydrolysis reaction, thus improving selectivity.[14][15]

Experimental Protocols

General Protocol for the Synthesis of an Amide:

  • Preparation of the Amine Solution: In a flask equipped with a magnetic stirrer, dissolve the amine (1.0 eq.) in an appropriate organic solvent (e.g., dichloromethane).[12]

  • Preparation of the Aqueous Base: In a separate beaker, prepare an aqueous solution of a base (e.g., 10% NaOH).[12]

  • Reaction Setup: Place the flask containing the amine solution in an ice bath on a magnetic stirrer and begin vigorous stirring.[12]

  • Addition of Base: Slowly add the aqueous base solution (2.0-3.0 eq.) to the amine solution.[12]

  • Addition of Acyl Chloride: Dissolve the acyl chloride (1.0-1.2 eq.) in the same organic solvent. Add this solution dropwise to the stirred biphasic mixture over a period of 30-60 minutes, maintaining the temperature between 0 and 5 °C.[12]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC).[12]

  • Workup:

    • Transfer the mixture to a separatory funnel and separate the organic layer.[12]

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted amine, a saturated sodium bicarbonate solution to remove any carboxylic acid, and finally with brine.[11][12]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[12]

  • Purification: Purify the crude product by recrystallization or chromatography.[1][7]

Visualizations

Schotten_Baumann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amine_Sol Dissolve Amine in Organic Solvent Combine Combine Amine and Base Solutions Amine_Sol->Combine Base_Sol Prepare Aqueous Base Solution Base_Sol->Combine Acyl_Sol Dissolve Acyl Chloride in Organic Solvent Add_Acyl Add Acyl Chloride Solution Dropwise (0-5 °C) Acyl_Sol->Add_Acyl Combine->Add_Acyl Stir Stir at Room Temp (2-4h) Add_Acyl->Stir Separate Separate Organic Layer Stir->Separate Wash Wash with Acid, Base, and Brine Separate->Wash Dry Dry and Concentrate Wash->Dry Purify Purify (Recrystallization or Chromatography) Dry->Purify

Caption: Experimental workflow for a typical Schotten-Baumann reaction.

Troubleshooting_Logic Start Low or No Yield Check_Hydrolysis Possible Acyl Chloride Hydrolysis? Start->Check_Hydrolysis Check_Stoichiometry Correct Stoichiometry Used? Check_Hydrolysis->Check_Stoichiometry No Sol_Hydrolysis Add Acyl Chloride Slowly at Low Temperature Check_Hydrolysis->Sol_Hydrolysis Yes Check_Mixing Vigorous Stirring Applied? Check_Stoichiometry->Check_Mixing No Sol_Stoichiometry Use Sufficient Base (e.g., 2-3 eq.) Check_Stoichiometry->Sol_Stoichiometry Yes Check_Nucleophilicity Substrate Nucleophilicity Sufficient? Check_Mixing->Check_Nucleophilicity No Sol_Mixing Increase Stirring Speed (>1000 rpm) Check_Mixing->Sol_Mixing Yes Sol_Nucleophilicity Use Catalyst (e.g., DMAP) or PTC Check_Nucleophilicity->Sol_Nucleophilicity Yes

Caption: Troubleshooting logic for low-yield Schotten-Baumann reactions.

References

Technical Support Center: Optimal Temperature Control for Bromination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing temperature control for successful bromination reactions. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in controlling bromination reactions?

A1: Temperature is a critical factor that governs the regioselectivity and the kinetic versus thermodynamic control of bromination reactions. Lower temperatures often favor the kinetically controlled product, which is the one that forms the fastest.[1][2] As the temperature increases, reactions can become reversible, leading to the formation of the more stable, thermodynamically controlled product.[1][2]

Q2: How can I improve the para-selectivity in electrophilic aromatic bromination?

A2: To enhance the formation of the para-isomer, it is generally recommended to conduct the reaction at the lowest effective temperature.[1][3] For example, in the bromination of some aromatic compounds, temperatures as low as -30°C to -78°C may be necessary to achieve high para-selectivity.[1] Running the reaction at room temperature is more likely to result in a mixture of ortho and para isomers.[1]

Q3: Why is free-radical bromination more selective than chlorination?

A3: The higher regioselectivity of free-radical bromination is attributed to the Hammond postulate. The hydrogen abstraction step in bromination is endothermic, meaning the transition state is closer in energy and structure to the alkyl radical product.[1] This results in a greater influence of the radical's stability (tertiary > secondary > primary) on the activation energy, leading to higher selectivity.[1] In contrast, chlorination is exothermic, with an "early" transition state that resembles the reactants, making it less selective.[1][4]

Q4: Are there safer alternatives to using elemental bromine (Br₂)?

A4: Yes, N-bromosuccinimide (NBS) is a widely used and safer solid reagent for various bromination reactions.[1][5] It is easier to handle than liquid bromine.[1][5] However, it is important to store NBS at low temperatures to prevent decomposition.[1]

Q5: Can polymerization occur during the bromination of dienes?

A5: Yes, polymerization can be a significant side reaction, especially under conditions that favor free-radical pathways.[2] The presence of radical initiators can promote the polymerization of dienes.[2]

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of Isomers)
Possible Cause Troubleshooting Step
High Reaction Temperature Lower the reaction temperature significantly. For electrophilic aromatic brominations, consider temperatures between -30°C and -78°C.[1] Lower temperatures also improve selectivity in free-radical brominations.[1]
Incorrect Brominating Agent For highly selective electrophilic brominations, consider a milder agent like NBS with a suitable acid catalyst.[1]
Thermodynamic Control To obtain the kinetic isomer, ensure the reaction is performed at a sufficiently low temperature to prevent it from reaching equilibrium and forming the more stable thermodynamic product.[1][2]
Solvent Effects The polarity of the solvent can impact regioselectivity. Experiment with different solvents to find the optimal conditions for your specific substrate.[1]
Issue 2: Low or No Product Yield
Possible Cause Troubleshooting Step
Runaway Exothermic Reaction Many brominations are exothermic.[1] Add the brominating agent slowly and ensure efficient cooling and stirring to maintain the target temperature. A runaway reaction can lead to side products and decomposition.[1]
Decomposition of Brominating Agent If using NBS, ensure it has been stored correctly at low temperatures to prevent decomposition.[1]
Product Instability During Workup The desired product may be sensitive to acidic or basic conditions during the workup phase. Test the stability of your product under the workup conditions by analyzing a small sample with TLC.[1][6]
Insufficient Activation Electrophilic aromatic brominations may require a Lewis acid or a strong Brønsted acid catalyst to activate the brominating agent.[1] For radical brominations, ensure proper initiation with light or a radical initiator.[7]

Experimental Protocols

Protocol 1: Regioselective Bromination of Catechol
  • Objective: To achieve high para-selectivity in the bromination of catechol.

  • Materials: Catechol, N-bromosuccinimide (NBS), Fluoroboric acid (HBF₄), Acetonitrile.[1]

  • Procedure:

    • Dissolve catechol in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to -30 °C using a suitable cooling bath (e.g., dry ice/acetone).[1][3]

    • Slowly add N-bromosuccinimide and fluoroboric acid to the cooled solution.[1]

    • Allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction at room temperature overnight.

    • Upon completion, quench the reaction and proceed with a standard aqueous workup and purification to obtain the 4-brominated product.[1]

Protocol 2: Bromination of Acetanilide
  • Objective: To demonstrate a safe and effective method for the bromination of an activated aromatic ring.

  • Materials: Acetanilide, Potassium bromate (KBrO₃), Glacial acetic acid, 48% Hydrobromic acid (HBr).[8]

  • Procedure:

    • In a 10-mL Erlenmeyer flask, combine 0.200 g of acetanilide, 0.085 g of potassium bromate, and 2 mL of glacial acetic acid.

    • Stir the mixture rapidly with a magnetic stirrer.

    • Add 0.3 mL of 48% hydrobromic acid to the stirred mixture. An orange color will appear.

    • Stir the mixture for 30 minutes at room temperature.[8]

    • Pour the reaction mixture into 25 mL of cold water.

    • Stir the aqueous mixture for 15 minutes and collect the solid product by suction filtration.[8]

    • Wash the solid with a dilute sodium bisulfite solution and then with water to remove any residual bromine.[8]

Visualizations

Troubleshooting_Workflow Troubleshooting Bromination Reactions start Reaction Issue Identified issue_type What is the primary issue? start->issue_type poor_selectivity Poor Regioselectivity issue_type->poor_selectivity Selectivity low_yield Low/No Yield issue_type->low_yield Yield check_temp Is reaction temperature too high? poor_selectivity->check_temp check_exotherm Was the reaction exothermic and uncontrolled? low_yield->check_exotherm lower_temp Lower temperature significantly (-30°C to -78°C for aromatic) check_temp->lower_temp Yes check_agent Is the brominating agent optimal? check_temp->check_agent No lower_temp->check_agent change_agent Consider milder agent (e.g., NBS) check_agent->change_agent No check_control Is reaction under thermodynamic control? check_agent->check_control Yes change_agent->check_control kinetic_control Run at lower temp for kinetic product check_control->kinetic_control Yes end Problem Resolved check_control->end No kinetic_control->end slow_addition Add brominating agent slowly with efficient cooling check_exotherm->slow_addition Yes check_nbs Is NBS stored properly? check_exotherm->check_nbs No slow_addition->check_nbs store_nbs Store NBS at low temperatures check_nbs->store_nbs No check_workup Is the product unstable during workup? check_nbs->check_workup Yes store_nbs->check_workup test_stability Test product stability under workup conditions check_workup->test_stability Yes check_workup->end No test_stability->end

Caption: Troubleshooting workflow for bromination reactions.

Caption: Kinetic vs. Thermodynamic reaction pathways.

References

Methods to prevent the hydrolysis of acyl chlorides in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acyl Chloride Synthesis

Welcome to the technical support center for synthetic chemistry. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments involving highly reactive acyl chlorides, with a primary focus on preventing their hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Why are acyl chlorides so susceptible to hydrolysis? A1: Acyl chlorides are one of the most reactive types of carboxylic acid derivatives.[1] Their high reactivity stems from the significant partial positive charge on the carbonyl carbon. This is due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms attached to it.[2] This makes the carbonyl carbon a prime target for nucleophilic attack by water. The reaction is typically a vigorous and exothermic process, yielding the corresponding carboxylic acid and fumes of hydrogen chloride (HCl) gas.[3][4]

Q2: What are the visual signs that my acyl chloride has undergone hydrolysis? A2: There are two common indicators of hydrolysis. First, if the acyl chloride is exposed to moist air, you may observe it fuming.[5] This is due to the reaction with atmospheric water, which liberates HCl gas that then appears as steamy fumes.[3] Second, the hydrolysis product is a carboxylic acid. If the reaction is occurring in a non-polar solvent where the resulting carboxylic acid has low solubility, you may see the formation of a solid precipitate.[5]

Q3: Can I still use an acyl chloride that has partially hydrolyzed? A3: It is strongly discouraged. Using a partially hydrolyzed acyl chloride introduces the corresponding carboxylic acid as an impurity into your reaction, which can lead to complex purification challenges and side reactions.[6] Furthermore, the presence of the carboxylic acid means the effective concentration of your acyl chloride is lower than expected, which will negatively impact the reaction stoichiometry and likely result in a lower yield of your desired product.

Q4: How should I properly store acyl chlorides to prevent hydrolysis? A4: Acyl chlorides must be rigorously protected from moisture. They should be stored in tightly sealed containers with high-quality caps.[7] For long-term storage and to maintain high purity, it is best practice to store them under an inert atmosphere, such as dry nitrogen or argon. Taking smaller working quantities from a large stock bottle can also minimize the number of times the main container is exposed to the atmosphere.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no yield of the desired acylated product. Hydrolysis of the acyl chloride. This is the most common cause. Moisture could be introduced from several sources: wet glassware, non-anhydrous solvents or reagents, or exposure to the atmosphere during setup and reaction.[5]Ensure all glassware is rigorously dried before use, either by placing it in a drying oven (e.g., 140°C for 4 hours) or by flame-drying under vacuum.[8]• Use only anhydrous solvents. Purchase high-grade anhydrous solvents or dry them using appropriate methods before use.[5]• Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or a balloon setup to prevent exposure to atmospheric moisture.[9][10]• Add a non-nucleophilic base like pyridine or triethylamine to the reaction to neutralize the HCl byproduct, which can sometimes cause side reactions.[11]
Formation of an unexpected solid precipitate. Carboxylic acid byproduct. The acyl chloride is likely reacting with trace amounts of water, forming the corresponding carboxylic acid, which may be insoluble in the reaction solvent.Follow all recommendations for preventing hydrolysis. If the precipitate is the carboxylic acid, it can sometimes be removed during the workup by washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate).[5]
Acyl chloride reagent fumes excessively upon opening. Exposure to atmospheric moisture. The reagent has likely been exposed to air, indicating potential degradation and partial hydrolysis.[6]While some fuming is expected with these reactive compounds, excessive fuming suggests significant exposure. For best results and accurate stoichiometry, it is recommended to use a fresh bottle of the reagent that has been stored properly.
Reaction is violent or uncontrollable. Reaction with water is highly exothermic. Adding the acyl chloride to a solution containing significant amounts of water can cause a dangerously vigorous reaction.[4]Always add the acyl chloride slowly and in a controlled manner to the reaction mixture. If the reaction is known to be highly exothermic, consider cooling the reaction vessel in an ice bath before and during the addition.[5]

Data Summary: Common Drying Agents

Choosing the right drying agent is crucial for removing trace water from solvents and reaction mixtures. The table below summarizes the properties of commonly used agents to aid in selection.

Drying AgentFormulaCapacity¹Speed²Intensity³Suitability & (Incompatibilities)
Sodium Sulfate Na₂SO₄HighSlowLowGenerally useful for pre-drying and for most functional groups. Not efficient above 32°C.[12]
Magnesium Sulfate MgSO₄HighFastMedium-HighGenerally useful, fine powder requires filtration. Works quickly and has a high capacity.[12][13][14]
Calcium Chloride CaCl₂HighFastHighVery effective but should not be used with alcohols, phenols, amines, amides, ketones, or some esters as it can form complexes with them.[12]
Calcium Sulfate (Drierite®) CaSO₄LowVery FastHighVery fast-acting but has a low capacity. Often used in desiccators and drying tubes rather than directly in solutions.[12][13]
Molecular Sieves (4Å) (Na₂O)ₓ·(Al₂O₃)ᵧ·(SiO₂)ₙHighFastHighExcellent for achieving very low water levels. Generally useful for most solvents and reagents.[12]

¹Capacity: The amount of water that can be absorbed per unit weight of the drying agent. ²Speed: The rate at which the agent removes water from the solvent. ³Intensity: The degree of dryness that can be achieved.

Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Reaction Using an Acyl Chloride

This protocol outlines the key steps for setting up a reaction that is sensitive to atmospheric moisture.

  • Glassware Preparation: Thoroughly dry all glassware, including the reaction flask, stir bar, and addition funnel, in an oven (e.g., >125°C overnight) or by flame-drying under vacuum immediately before use.[8]

  • Apparatus Assembly: Quickly assemble the hot glassware and clamp it in a fume hood. Seal all joints. Fold a rubber septum over the main opening of the reaction flask.[10]

  • Inert Atmosphere Purge: Insert a needle connected to a source of inert gas (nitrogen or argon) through the septum. Insert a second "exit" needle to act as a vent. Allow the inert gas to flush through the flask for at least 5-10 minutes to displace all the air. Remove the exit needle.[10][15] A balloon filled with inert gas can be used as the gas source.

  • Solvent and Reagent Addition: Add anhydrous solvent and any non-acyl chloride reagents via a dry syringe. Ensure syringes and needles are also dried in an oven before use and flushed with inert gas.[8][15]

  • Acyl Chloride Addition: Using a dry syringe, carefully withdraw the required amount of acyl chloride from its storage bottle (preferably a Sure/Seal™ bottle). Slowly add the acyl chloride dropwise to the stirring reaction mixture. If the reaction is exothermic, the flask should be cooled in an ice bath.

  • Reaction Monitoring & Workup: Allow the reaction to proceed for the designated time under the inert atmosphere. Once complete, the reaction can be carefully quenched, typically by the slow addition of a saturated aqueous solution (e.g., ammonium chloride), and then proceed to standard extraction and purification steps.[5]

Protocol 2: Drying an Organic Solvent with a Solid Drying Agent

This protocol describes how to remove residual water from an organic solvent after an aqueous workup.

  • Initial Separation: Ensure any visible, separate aqueous layer has been removed from the organic solvent using a separatory funnel.[12]

  • Transfer to Flask: Transfer the "wet" organic solution to an Erlenmeyer flask.

  • Add Drying Agent: Add a small amount of an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to the flask.[13][14] Swirl the flask.

  • Observe and Add More if Needed: If the drying agent clumps together, it indicates the presence of water.[12] Continue adding small portions of the drying agent and swirling until some of the newly added agent remains free-flowing (like powder in a snow globe). This indicates that all the water has been absorbed.

  • Allow Time to Dry: Let the mixture stand for 10-20 minutes to ensure complete drying.[14]

  • Separate the Dried Solvent: Carefully decant or gravity filter the dried organic solvent away from the solid drying agent into a clean, dry flask, ready for concentration.[14]

Visualizations

hydrolysis_prevention_workflow start Start: Prepare for Acylation dry_glassware 1. Dry Glassware (Oven or Flame-Dry) start->dry_glassware assemble 2. Assemble Hot Apparatus & Seal Joints dry_glassware->assemble inert 3. Purge with Inert Gas (Nitrogen or Argon) assemble->inert add_solvents 4. Add Anhydrous Solvents & Reagents inert->add_solvents add_acyl_chloride 5. Add Acyl Chloride (Slowly, via Syringe) add_solvents->add_acyl_chloride react 6. Run Reaction Under Inert Atmosphere add_acyl_chloride->react end End: Proceed to Workup react->end

Caption: Experimental workflow to prevent acyl chloride hydrolysis.

troubleshooting_low_yield issue Issue: Low Product Yield cause1 Is Hydrolysis the Cause? issue->cause1 Investigate cause2 Are Reagents Pure? issue->cause2 Investigate cause3 Are Conditions Optimal? issue->cause3 Investigate sub1 Check Glassware Dryness cause1->sub1 Yes sub2 Verify Solvent Anhydrous Status cause1->sub2 Yes sub3 Ensure Inert Atmosphere cause1->sub3 Yes sub4 Check Acyl Chloride Quality cause2->sub4 Yes sub5 Verify Nucleophile Purity cause2->sub5 Yes sub6 Review Temperature/Time cause3->sub6 Yes sub7 Check Stoichiometry cause3->sub7 Yes

Caption: Troubleshooting logic for low yield in acylation reactions.

References

Technical Support Center: Efficient Removal of Dicyclohexylurea (DCU)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the effective removal of dicyclohexylurea (DCU), a common byproduct in reactions utilizing dicyclohexylcarbodiimide (DCC).

Frequently Asked Questions (FAQs)

Q1: Why is dicyclohexylurea (DCU) a problematic byproduct?

A1: Dicyclohexylurea (DCU) is the byproduct formed from the hydration of N,N'-dicyclohexylcarbodiimide (DCC), a widely used coupling agent in peptide synthesis and esterification.[1][2] Its removal is often challenging due to its low solubility in many common organic solvents, which can lead to contamination of the final product, thereby affecting purity and yield.[1]

Q2: What are the primary methods for removing DCU from a reaction mixture?

A2: The most common and effective methods for DCU removal leverage its poor solubility. These include:

  • Filtration: As DCU is often insoluble in the reaction solvent (e.g., dichloromethane), it precipitates out and can be removed by simple filtration.[1][2][3]

  • Crystallization/Precipitation: The solubility of DCU is temperature-dependent. By dissolving the crude product in a suitable hot solvent and then cooling, the desired product may crystallize while leaving DCU in the solution, or vice-versa.[1] Alternatively, adding an anti-solvent in which the desired product is soluble but DCU is not can selectively precipitate the DCU for removal by filtration.[1]

  • Column Chromatography: This method can be used to separate DCU from the desired product, although care must be taken with solvent selection to ensure effective separation.[4][5]

Q3: Are there alternative reagents to DCC that avoid the formation of DCU?

A3: Yes, several alternatives to DCC can prevent the formation of insoluble urea byproducts. A common alternative is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI). The urea byproduct of EDC is water-soluble, allowing for its easy removal through an aqueous workup.[1][4] Another alternative is N,N'-diisopropyl carbodiimide (DIC), whose urea derivative is more soluble in organic solvents and can often be removed by extraction.[5]

Q4: In which solvents is DCU generally insoluble?

A4: DCU has low solubility in many common organic solvents, particularly non-polar ones. Acetonitrile and carbon tetrachloride are excellent solvents for DCC coupling as DCU is much less soluble in them compared to dichloromethane (DCM) or chloroform.[6][7] It is also sparingly soluble in diethyl ether and hexane.[4][6]

Q5: In which solvents is DCU soluble?

A5: DCU shows higher solubility in more polar organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO).[8] Its solubility in these solvents generally increases with temperature.[8] Chloroform can also be used to dissolve DCU, which can be beneficial in certain chromatographic separations.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution Citations
DCU passes through the filter paper. The DCU particles are too fine.Use a finer porosity filter paper or a membrane filter. Alternatively, use a filter aid like Celite®. Create a small pad of Celite® over the filter paper before filtration to trap the fine DCU particles.[1]
Filtration is very slow. The filter paper is clogged with DCU.Gently scrape the surface of the filter cake to expose a fresh surface. Using a larger funnel or a Büchner funnel with vacuum can also help to speed up the process.[1]
DCU co-precipitates or co-crystallizes with the desired product. The chosen solvent system is not optimal for separation.Optimize the recrystallization solvent system; a solvent mixture may be necessary. Perform a slow crystallization to encourage the formation of purer crystals of the desired product.[1]
DCU is present in all fractions after column chromatography. The eluent system is not suitable for separating the product from DCU.In eluent systems like hexane/EtOAc, DCU may dissolve gradually and spread across all fractions. Adding a solvent like chloroform to the eluent (e.g., eluent/CHCl3 2:1) can fully dissolve the DCU, allowing for a cleaner separation. Using Florisil instead of silica gel for the stationary phase can also be effective, as DCU often elutes quickly and cleanly.[4]
Residual DCU is still detected in the product after initial purification. A single purification step may not be sufficient for complete removal.Repeat the filtration or precipitation step. Dissolving the product in a minimal amount of a cold solvent like acetonitrile or ethyl acetate can help precipitate the remaining DCU.[4][6]

Quantitative Data: DCU Solubility

Solvent Solubility Notes Citations
WaterLess than 1%Very poorly soluble.[6][9]
EthanolSoluble, especially when warmCan be used for recrystallization.[8][10]
AcetoneSolubleCan be used to dissolve the product while precipitating DCU when cold.[4][8]
Dimethyl Sulfoxide (DMSO)Soluble[8]
Dichloromethane (DCM)Sparingly solubleDCU often precipitates from DCM reaction mixtures.[4][5]
Diethyl EtherPractically insolubleGood for washing/triturating the product to remove DCU.[11]
AcetonitrileVery low solubilityAn excellent solvent choice for precipitating DCU.[6][7][12]
HexaneVery low solubilityCan be used in combination with other solvents for precipitation.[4]
TolueneInsolubleUseful if the desired product is soluble in toluene.[12]
ChloroformSolubleCan be used in chromatography to ensure DCU remains dissolved.[4]

Experimental Protocols

Protocol 1: Removal of DCU by Filtration

This protocol is suitable when DCU precipitates from the reaction mixture.

  • Reaction Quenching: Once the reaction is complete, cool the reaction mixture in an ice bath if necessary to further decrease the solubility of DCU.

  • Filtration Setup: Set up a filtration apparatus (e.g., Büchner or Hirsch funnel with a filter flask). For very fine DCU particles, consider using a pad of Celite® over the filter paper.

  • Filtration: Filter the reaction mixture through the prepared funnel.

  • Washing: Wash the filter cake (the collected DCU) with a small amount of the cold reaction solvent to recover any trapped product.[3]

  • Product Isolation: Collect the filtrate, which contains the desired product. The solvent can then be removed under reduced pressure.

Protocol 2: Removal of DCU by Precipitation with an Anti-Solvent

This protocol is effective when both the product and DCU are soluble in the reaction solvent.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the reaction solvent.

  • Redissolution: Dissolve the crude residue in a minimum amount of a solvent in which your product is highly soluble, but DCU has low solubility (e.g., cold acetonitrile or ethyl acetate).[4][6]

  • Precipitation: Stir or sonicate the mixture to ensure the product is fully dissolved. The DCU should precipitate as a solid. Cooling the mixture in an ice bath or refrigerator can enhance precipitation.

  • Filtration: Filter the mixture to remove the precipitated DCU.

  • Washing and Isolation: Wash the DCU solid with a small amount of the cold solvent. Combine the filtrates and remove the solvent in vacuo to obtain the purified product. Repeat if necessary.[4]

Protocol 3: Removal of DCU by Column Chromatography

This protocol is used when filtration and precipitation methods are insufficient.

  • Sample Preparation: Concentrate the crude reaction mixture. If a large amount of DCU has precipitated, it is advisable to filter it off first. Dissolve the remaining residue in a minimum volume of the chosen eluent or a solvent it is soluble in.

  • Column Packing: Pack a column with silica gel or Florisil. Florisil can be particularly effective for DCU removal.[4]

  • Eluent Selection:

    • Standard System: A gradient of ethyl acetate in hexane is common. However, be aware that DCU can slowly dissolve and contaminate many fractions.[5]

    • Modified System: To avoid streaking of DCU, add a solvent like chloroform to the eluent system (e.g., hexane/ethyl acetate/chloroform). This ensures DCU remains dissolved and elutes as a distinct band.[4]

  • Elution: Load the sample onto the column and begin elution with the chosen solvent system.

  • Fraction Collection: Collect fractions and analyze them (e.g., by TLC) to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

DCU_Removal_Workflow start Crude Reaction Mixture (Product + DCU) filter Filtration start->filter filtrate Filtrate (Product in Solution) filter->filtrate Soluble Product solid_dcu Solid DCU (Discard) filter->solid_dcu Insoluble DCU evaporate Solvent Evaporation filtrate->evaporate precipitate Precipitation/ Crystallization evaporate->precipitate If Impure column Column Chromatography evaporate->column If Impure pure_product Pure Product evaporate->pure_product If Pure precipitate->pure_product After Filtration column->pure_product

Caption: General workflow for the removal of DCU byproduct.

DCU_Removal_Decision_Tree q1 Is DCU precipitated in the reaction mixture? a1_yes Simple Filtration q1->a1_yes Yes a1_no Concentrate Reaction Mixture q1->a1_no No q3 Is product pure after initial step? a1_yes->q3 q2 Are product and DCU solubilities different in a given solvent? a1_no->q2 a2_yes Precipitation/ Crystallization q2->a2_yes Yes a2_no Column Chromatography q2->a2_no No a2_yes->q3 a3_yes Finished a2_no->a3_yes q3->a3_yes Yes a3_no Proceed to next purification step q3->a3_no No a3_no->q2 DCU_Troubleshooting_Workflow start Problem Encountered During DCU Removal q_filter Issue with Filtration? start->q_filter q_xtal Issue with Crystallization? q_filter->q_xtal No sol_filter_fine DCU passes through filter: Use finer filter or Celite® q_filter->sol_filter_fine Fine Particles sol_filter_slow Filtration is slow: Scrape filter cake, use vacuum q_filter->sol_filter_slow Clogged Filter q_chrom Issue with Chromatography? q_xtal->q_chrom No sol_xtal Co-precipitation with product: Optimize solvent system, slow cooling q_xtal->sol_xtal Yes sol_chrom DCU in all fractions: Modify eluent (add CHCl3) or use Florisil q_chrom->sol_chrom Yes end Problem Resolved sol_filter_fine->end sol_filter_slow->end sol_xtal->end sol_chrom->end

References

Best practices for storing and handling N-bromobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling N-bromobenzamide. It includes troubleshooting guides and frequently asked questions to ensure safe and effective experimentation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the storage and use of N-bromobenzamide.

Problem Possible Cause(s) Recommended Solution(s)
Reduced Reactivity or Inconsistent Results - Degradation of the reagent: N-bromobenzamide is sensitive to light, heat, and moisture, which can cause it to decompose over time. - Improper storage: Exposure to incompatible materials or conditions can lead to a loss of purity.- Verify Purity: If possible, check the purity of the reagent using techniques like melting point determination or spectroscopy. - Use Fresh Reagent: For critical experiments, it is advisable to use a freshly opened or newly synthesized batch of N-bromobenzamide. - Proper Storage: Always store N-bromobenzamide in a tightly sealed, opaque container in a cool, dry, and dark place.
Discoloration of the Solid (e.g., yellowing) - Decomposition: The appearance of a yellow or brownish color can indicate the release of bromine due to decomposition. - Exposure to Light: Photochemical decomposition can occur upon prolonged exposure to light.- Discard Discolored Reagent: It is safest to dispose of discolored N-bromobenzamide as it may not be suitable for use and could lead to unpredictable side reactions. - Ensure Dark Storage: Store the reagent in an amber glass bottle or a container that is protected from light.
Low Yield in Reactions (e.g., Hofmann Rearrangement) - Decomposition of N-bromobenzamide: The intermediate may be degrading before it can react. - Presence of Moisture: Water can hydrolyze N-bromobenzamide. - Incorrect Reaction Temperature: The rearrangement step often requires specific temperature control to avoid side reactions.- Use Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried before use. - Control Temperature: Carefully control the reaction temperature, especially during the initial N-bromination and the subsequent rearrangement steps.[1] - Minimize Reaction Time: Do not leave the reaction to stir for longer than necessary once the starting material is consumed.
Formation of Side Products - Intermolecular reactions: In reactions like the Hofmann rearrangement, the amine product can react with the isocyanate intermediate to form ureas.[1]- Maintain Dilute Conditions: Running the reaction at a lower concentration can minimize intermolecular side reactions.[1] - Slow Reagent Addition: Add reagents slowly to control the concentration of reactive intermediates.[1]

Frequently Asked Questions (FAQs)

Storage and Stability

  • Q1: What are the ideal storage conditions for N-bromobenzamide? A1: N-bromobenzamide should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area. It is sensitive to light, heat, and moisture, so it should be protected from these conditions to prevent decomposition.[2] Storing it in a dark, and potentially refrigerated, location is recommended.

  • Q2: How can I tell if my N-bromobenzamide has degraded? A2: A visual sign of degradation is a change in color from white or off-white to yellow or brown, which may indicate the release of bromine. A decrease in melting point or inconsistent results in well-established reactions are also indicators of decomposition.

  • Q3: What are the primary decomposition pathways for N-bromobenzamide? A3: Like other N-haloamides, N-bromobenzamide is susceptible to degradation through hydrolysis, thermal decomposition, and photochemical decomposition. The N-Br bond is the most reactive site and can cleave under these conditions.[3][4]

Handling and Safety

  • Q4: What personal protective equipment (PPE) should be worn when handling N-bromobenzamide? A4: When handling N-bromobenzamide, you should always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2] All handling of the solid should be done in a certified chemical fume hood to avoid inhalation of dust.[2]

  • Q5: What materials are incompatible with N-bromobenzamide? A5: N-bromobenzamide is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][5] It should also be kept away from combustible materials.[1]

  • Q6: How should I handle a spill of N-bromobenzamide? A6: In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust creation, and place it into a sealed, labeled container for hazardous waste disposal. The spill area should then be decontaminated.[5]

  • Q7: What is the proper procedure for disposing of N-bromobenzamide waste? A7: N-bromobenzamide and any materials contaminated with it should be disposed of as hazardous waste.[5] Place the waste in a designated, properly labeled, and sealed container. Do not mix it with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.[5] Arrange for disposal through your institution's hazardous waste management program.[5]

Data Presentation

Physical and Chemical Properties of Bromobenzamide Isomers

Property4-bromobenzamide2-bromobenzamide
Molecular Formula C₇H₆BrNOC₇H₆BrNO
Molecular Weight 200.03 g/mol 199 g/mol (Molecular Ion)
Appearance White to off-white crystalline powderNot specified
Melting Point 190-193 °CNot specified
¹H NMR (DMSO-d₆) δ 7.60 (t, 2H), 7.37 (d, 2H), 5.96 (b, 2H) ppmδ 7.88, 7.634, 7.58, 7.41, 7.333 ppm
¹³C NMR (CDCl₃) δ 168.27, 132.11, 131.98, 129.07, 126.88 ppmNot available

Data for isomers are presented as representative examples.[6]

Experimental Protocols

Detailed Methodology for the Hofmann Rearrangement

The Hofmann rearrangement is a key reaction for converting primary amides into primary amines with one fewer carbon atom. N-bromobenzamide is a crucial intermediate in this process.[7]

Materials:

  • Benzamide derivative

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂) or N-bromosuccinimide (NBS) as an alternative brominating agent[1]

  • Distilled water

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware, including a round-bottom flask, magnetic stirrer, and separatory funnel

  • Ice bath and heating mantle

Procedure:

  • Preparation of Sodium Hypobromite Solution: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve sodium hydroxide in water. Slowly add bromine to the cold, stirred solution to form sodium hypobromite in situ. Maintain a temperature below 10°C.[1]

  • Addition of Amide: Once the sodium hypobromite solution is prepared, add the benzamide derivative in one portion with vigorous stirring.[1]

  • N-Bromination: Continue stirring the mixture at a low temperature (0-10°C) for approximately 15-30 minutes. This allows for the formation of the N-bromobenzamide intermediate.[1]

  • Rearrangement: Remove the ice bath and heat the reaction mixture to 70-80°C. Maintain this temperature for 30-60 minutes to induce the rearrangement of the N-bromobenzamide to an isocyanate.[1]

  • Hydrolysis and Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous solution multiple times with an appropriate organic solvent.[1]

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude amine product. Further purification can be achieved by recrystallization or column chromatography.

Visualizations

G cluster_storage Storage cluster_handling Handling cluster_disposal Disposal storage_conditions Store in a cool, dry, dark, and well-ventilated area container Tightly sealed, opaque container storage_conditions->container incompatibles Keep away from: - Strong acids/bases - Oxidizing agents - Combustible materials storage_conditions->incompatibles ppe Required PPE: - Safety goggles/face shield - Nitrile gloves - Lab coat fume_hood Handle solid in a chemical fume hood ppe->fume_hood spill_kit Have spill kit ready fume_hood->spill_kit waste_collection Collect in a designated, sealed, and labeled hazardous waste container no_mixing Do not mix with other waste streams waste_collection->no_mixing ehs Dispose through institutional EHS program waste_collection->ehs

Caption: Best practices workflow for N-bromobenzamide.

G start Primary Amide step1 N-Bromination (Base + Bromine, <10°C) start->step1 intermediate1 N-Bromobenzamide (Intermediate) step1->intermediate1 step2 Deprotonation (Base) intermediate1->step2 intermediate2 Bromoamide Anion step2->intermediate2 step3 Rearrangement (Heat to 70-80°C) intermediate2->step3 intermediate3 Isocyanate step3->intermediate3 step4 Hydrolysis (Water) intermediate3->step4 product Primary Amine (+ CO2) step4->product

Caption: Hofmann rearrangement signaling pathway.

References

Strategies to prevent over-bromination of aromatic rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Aromatic Ring Bromination. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their bromination reactions, with a specific focus on preventing over-bromination.

Frequently Asked Questions (FAQs)

Q1: My aromatic compound is highly activated (e.g., phenol, aniline), and I'm observing significant polybromination and oxidation byproducts. How can I achieve mono-bromination?

A1: Highly activated aromatic rings are prone to over-bromination and oxidation. To control the reaction, consider the following strategies:

  • Use a Milder Brominating Agent: Instead of elemental bromine (Br₂), opt for N-bromosuccinimide (NBS). NBS is a solid, easier to handle, and provides a slow, controlled release of electrophilic bromine, which helps in preventing polysubstitution.[1][2]

  • Protect the Activating Group: Temporarily convert the highly activating group into a less activating one. For instance, an amino group (-NH₂) can be converted to an amide (-NHCOR), and a hydroxyl group (-OH) can be converted to an ester (-OCOR).[2][3] This reduction in reactivity allows for more controlled bromination. The protecting group can be removed post-bromination.[3]

  • Control Reaction Temperature: Perform the reaction at a lower temperature, for example, 0 °C or even lower, to decrease the reaction rate and improve selectivity.[4]

Q2: I am trying to brominate a moderately activated aromatic ring (e.g., toluene, anisole) and I'm getting a mixture of mono-, di-, and tri-brominated products. What can I do to improve the yield of the mono-brominated product?

A2: To favor mono-bromination in moderately activated systems, precise control over the reaction conditions is key:

  • Stoichiometry Control: Use a stoichiometric amount or a slight sub-stoichiometric amount of the brominating agent relative to the aromatic substrate.

  • Slow Addition: Add the brominating agent portion-wise or via a syringe pump over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, disfavoring multiple substitutions.

  • Choice of Catalyst: If using a Lewis acid catalyst (like FeBr₃), use it in catalytic amounts. Strong Lewis acids can significantly increase the reactivity, leading to over-bromination.[5] For some substrates, shape-selective catalysts like zeolites can be employed to enhance para-selectivity and prevent substitution at other positions.[6]

  • Solvent Effects: The choice of solvent can influence reactivity. Less polar solvents can sometimes temper the reactivity of the brominating agent.

Q3: My substrate is a deactivated aromatic ring, and forcing conditions are leading to decomposition or undesired side reactions, although I still see some polybromination. How can I achieve selective mono-bromination?

A3: Brominating deactivated rings requires more reactive electrophiles, but selectivity can still be an issue.

  • Use of Strong Acid Solvents: For deactivated substrates, using sulfuric acid as a solvent with NBS can facilitate mono-bromination where the reaction might otherwise fail under milder conditions.[2]

  • Specific Reagent Systems: A combination of bromine trifluoride and bromine has been reported for the bromination of deactivated aromatic compounds at mild temperatures (-10°C to 30°C).[7]

  • Careful Temperature Control: Even with forcing conditions, maintaining a consistent and not excessively high temperature is crucial to minimize byproduct formation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Excessive Polybromination 1. Highly activated substrate. 2. Brominating agent is too reactive (e.g., Br₂ with a strong Lewis acid). 3. High reaction temperature. 4. Rapid addition of brominating agent.1. Use a milder brominating agent like NBS.[1][2] 2. Protect the activating group.[2][3] 3. Reduce the reaction temperature.[4] 4. Add the brominating agent slowly and in portions.[6]
Low Yield of Desired Mono-bromo Isomer 1. Poor regioselectivity. 2. Competing side reactions (e.g., oxidation). 3. Insufficiently reactive brominating conditions for deactivated rings.1. For para-selectivity, consider using tetraalkylammonium tribromides or zeolite catalysts.[4][6] 2. For activated rings, use milder conditions to avoid oxidation. 3. For deactivated rings, use NBS in sulfuric acid.[2]
Reaction Not Proceeding or Very Slow 1. Deactivated aromatic ring. 2. Insufficiently powerful brominating agent or lack of catalyst.1. Use a more potent brominating system, such as Br₂ with a Lewis acid catalyst (FeBr₃ or AlCl₃).[5] 2. For deactivated systems, consider using forcing conditions like NBS in H₂SO₄.[2]
Formation of Impurities/Decomposition 1. Reaction temperature is too high. 2. Strong oxidizing conditions. 3. Substrate instability under reaction conditions.1. Lower the reaction temperature. 2. Choose a brominating agent that is less oxidizing. 3. Screen different solvents and catalysts to find milder, compatible conditions.

Experimental Protocols

Protocol 1: Mono-bromination of Acetanilide using NBS

This protocol is suitable for activated aromatic rings where over-bromination is a concern. The amide group in acetanilide is less activating than the amine group in aniline, allowing for more controlled bromination.

Materials:

  • Acetanilide

  • N-bromosuccinimide (NBS)

  • Acetonitrile

  • Catalytic amount of HCl

Procedure:

  • Dissolve acetanilide in acetonitrile in a round-bottom flask.

  • Add a catalytic amount of concentrated HCl.

  • Add N-bromosuccinimide (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-bromoacetanilide.

Protocol 2: Para-selective Bromination using a Zeolite Catalyst

This method is designed to improve para-selectivity and prevent the formation of ortho and poly-brominated isomers.

Materials:

  • Aromatic substrate (e.g., fluorobenzene)

  • Bromine (Br₂)

  • Shape-selective zeolite catalyst (e.g., HY or HM zeolite)

  • Lewis acid co-catalyst (e.g., FeCl₃)

  • Solvent (if necessary, though can be run neat)

Procedure:

  • To a flask containing the aromatic substrate and the zeolite catalyst, add a small amount of the Lewis acid co-catalyst.[6]

  • Heat the mixture to the desired reaction temperature (e.g., 35-50 °C).[6]

  • Add bromine dropwise or in small portions to the reaction mixture while maintaining the temperature.[6] The exothermic nature of the reaction requires careful control of the addition rate.

  • Monitor the reaction by Gas Chromatography (GC) or TLC to determine the conversion and selectivity.

  • After the reaction is complete, cool the mixture, filter to remove the catalyst, and wash the filtrate with a reducing agent solution (e.g., sodium thiosulfate) to quench excess bromine.

  • Isolate and purify the product using standard techniques like distillation or crystallization.

Visual Guides

Troubleshooting_Overbromination start Start: Over-bromination Observed substrate_check Is the aromatic ring highly activated (e.g., phenol, aniline)? start->substrate_check protect Strategy 1: Protect the activating group (e.g., -OH to -OR, -NH2 to -NHCOR) substrate_check->protect Yes mild_reagent Strategy 2: Use a milder brominating agent (e.g., NBS instead of Br2) substrate_check->mild_reagent No protect->mild_reagent low_temp Strategy 3: Lower the reaction temperature (e.g., 0°C or below) mild_reagent->low_temp slow_addition Strategy 4: Use slow, portion-wise addition of the brominating agent low_temp->slow_addition end_success Result: Selective mono-bromination achieved slow_addition->end_success

Caption: Troubleshooting workflow for over-bromination.

Reagent_Selectivity cluster_reactivity Brominating Agent Reactivity cluster_outcome Typical Outcome Br2_FeBr3 Br₂ + FeBr₃ (High Reactivity) Over_bromination High risk of over-bromination Br2_FeBr3->Over_bromination Br2 Br₂ (Moderate Reactivity) Controlled_bromination Good for less activated rings Br2->Controlled_bromination NBS NBS (Mild Reactivity) Selective_mono_bromination Ideal for activated rings, prevents poly-bromination NBS->Selective_mono_bromination

Caption: Reagent choice and its effect on bromination.

References

Technical Support Center: Overcoming Challenges in the Scale-Up of Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of benzamide synthesis. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzamides on a larger scale?

A1: The most prevalent methods for synthesizing benzamides, particularly in a larger scale or industrial setting, include:

  • From Acyl Chlorides (e.g., Schotten-Baumann reaction): This widely used method involves the reaction of an amine with an acyl chloride (like benzoyl chloride) in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3] It is often performed in a two-phase solvent system.[1]

  • From Carboxylic Acids using Coupling Reagents: This approach directly couples a carboxylic acid with an amine, avoiding the need to prepare an acyl chloride.[1] Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2][4][5]

  • From Benzoic Acid and Amines: This can be achieved by heating benzoic acid and an amine in a suitable solvent, often requiring a coupling agent or high temperatures to drive the reaction by removing water.[6]

  • From Benzonitriles: Hydrolysis of benzonitriles under acidic or basic conditions can also yield benzamides.[6]

Q2: My reaction yield is consistently low during scale-up. What are the likely causes?

A2: Low yields during the scale-up of benzamide synthesis can be attributed to several factors:

  • Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or poor mixing can lead to an incomplete reaction.[3][7] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial.[7]

  • Hydrolysis of Reagents: Benzoyl chloride, a common starting material, is sensitive to moisture and can hydrolyze to benzoic acid, reducing its availability for the desired reaction.[1][3][7][8] Using anhydrous solvents and maintaining a dry atmosphere is essential.[7]

  • Protonation of the Amine: The HCl generated during the reaction can protonate the starting amine, making it non-nucleophilic and halting the reaction. The presence of a suitable base is critical to prevent this.[1]

  • Side Reactions: The formation of byproducts can consume starting materials and lower the yield of the desired benzamide.[3]

  • Product Loss During Work-up and Purification: Significant product loss can occur during extraction, filtration, and recrystallization steps.[1][3][7]

Q3: I am observing significant byproduct formation. What are the common impurities and how can I minimize them?

A3: Common byproducts in benzamide synthesis include unreacted starting materials, benzoic acid from the hydrolysis of benzoyl chloride, and over-acylated products like N,N-dibenzoylaniline when using an excess of benzoyl chloride with aniline.[1][9] To minimize byproduct formation:

  • Control Reaction Temperature: Exothermic reactions may require cooling to prevent side reactions.[1]

  • Slow Reagent Addition: In reactions like the Schotten-Baumann, the slow, dropwise addition of benzoyl chloride can minimize its hydrolysis.[1]

  • Stoichiometry Control: Avoid using a large excess of the acylating agent to prevent the formation of diacylated byproducts.[1][9]

  • Washing Steps: During work-up, washing the crude product with a dilute base (e.g., sodium bicarbonate solution) can remove acidic impurities like benzoic acid.[9]

Q4: What are the key safety considerations when scaling up benzamide synthesis?

A4: Safety is paramount during scale-up. Key considerations include:

  • Handling of Reagents: Benzoyl chloride is corrosive and moisture-sensitive.[7] Aniline is toxic and can be absorbed through the skin.[10] Isatoic anhydride is a respiratory irritant.[10] Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11][12][13]

  • Exothermic Reactions: The reaction of acyl chlorides with amines can be exothermic.[14] Inadequate temperature control in larger volumes can lead to runaway reactions.[15] Ensure the reactor system has adequate cooling capacity.

  • Pressure Management: Reactions that evolve gas require proper venting to avoid pressure build-up.[15]

  • Emergency Preparedness: Have emergency shower and eyewash stations readily available.[11] Be familiar with the first-aid measures for all chemicals being used.[16]

Troubleshooting Guides

Issue 1: Low Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase reaction time or temperature. - Monitor reaction progress by TLC. - Optimize reaction temperature through small-scale trials.[6]
Poor Solubility of Reactants - Select a solvent in which all reactants are reasonably soluble. - Consider using a co-solvent system.[6]
Inactive Reagents - Check the purity and activity of starting materials and reagents.[6] - Use fresh or purified reagents.[1]
Hydrolysis of Acyl Chloride - Use anhydrous solvents and perform the reaction under a dry atmosphere (e.g., nitrogen or argon).[7] - Add the acyl chloride slowly and with vigorous stirring.[1]
Product Loss During Work-up - Optimize extraction procedures to ensure complete product transfer. - Minimize the amount of solvent used for recrystallization to avoid product loss.[1][7]
Issue 2: Presence of Impurities in the Final Product
Impurity Potential Cause Removal Strategy
Unreacted Starting Materials Incomplete reaction.- Improve reaction conversion as described above. - Use an excess of one reactant to ensure complete consumption of the other.[1]
Benzoic Acid Hydrolysis of benzoyl chloride or the benzamide product.[9]Wash the crude product with a dilute base (e.g., sodium bicarbonate solution) to form a water-soluble benzoate salt that can be removed in the aqueous layer.[9]
Dicyclohexylurea (DCU) Use of DCC as a coupling reagent.DCU is often insoluble and can be removed by filtration of the reaction mixture before work-up.[1]
N,N-dibenzoylaniline Using an excess of benzoyl chloride with aniline.[1]Use a stoichiometric amount or a slight excess of the aniline relative to the benzoyl chloride.[1]

Experimental Protocols

Protocol 1: Synthesis of Benzamide from Benzoyl Chloride and Ammonia (Schotten-Baumann Conditions)

Materials:

  • Benzoyl chloride

  • Concentrated aqueous ammonia

  • 10% Sodium hydroxide solution

  • Cold water

  • Dichloromethane (optional, for extraction)

  • Anhydrous magnesium sulfate (optional, for drying)

Procedure:

  • In a conical flask, place 5 mL of concentrated aqueous ammonia (25%).[6]

  • With constant shaking or vigorous stirring, slowly add 2 mL of benzoyl chloride to the ammonia solution. The reaction is exothermic, and a white precipitate of benzamide will form.[1][6]

  • Continue to shake or stir the mixture vigorously for about 15 minutes to ensure the reaction goes to completion.[6]

  • Filter the crude benzamide using gravity or vacuum filtration.[6]

  • Wash the precipitate with cold water to remove any unreacted ammonia and ammonium chloride.[6]

  • Recrystallize the crude product from hot water to obtain pure benzamide.[1][6]

  • Dry the purified crystals in a desiccator or a low-temperature oven.[6]

Protocol 2: Synthesis of Benzamide from Benzoic Acid and an Amine using a Coupling Reagent (EDC)

Materials:

  • Benzoic acid

  • Amine (e.g., aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve benzoic acid (1 equivalent) and the amine (1.2 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 equivalents) to the mixture.

  • Slowly add EDC (1.2 equivalents) to the reaction mixture and stir at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.[1]

  • Dilute the reaction mixture with ethyl acetate.

  • Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography or recrystallization.[1]

Visualizations

G Troubleshooting Workflow for Low Yield in Benzamide Synthesis start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Incomplete extend_time Increase Reaction Time / Temperature incomplete->extend_time Yes check_reagents Check Reagent Purity incomplete->check_reagents No success Yield Improved extend_time->success impure_reagents Impure Reagents check_reagents->impure_reagents Impure purify_reagents Purify/Use Fresh Reagents impure_reagents->purify_reagents Yes check_workup Review Work-up & Purification impure_reagents->check_workup No purify_reagents->success loss_workup Product Loss During Work-up check_workup->loss_workup Significant Loss optimize_workup Optimize Extraction & Recrystallization loss_workup->optimize_workup Yes loss_workup->success No optimize_workup->success G General Experimental Workflow for Benzamide Synthesis A Reactant Preparation (e.g., Dissolve in Solvent) B Addition of Reagents (e.g., Amine, Base, Coupling Agent) A->B C Reaction Monitoring (e.g., TLC, HPLC) B->C D Reaction Quenching / Work-up (e.g., Add Water, Extraction) C->D E Isolation of Crude Product (e.g., Filtration, Evaporation) D->E F Purification (e.g., Recrystallization, Chromatography) E->F G Pure Benzamide F->G

References

Validation & Comparative

A Comparative Analysis of 3-Aminobenzamide and 3-Bromobenzamide in Cellular Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical tools is paramount for advancing discovery. This guide provides a detailed comparison of 3-Aminobenzamide and 3-Bromobenzamide, focusing on their efficacy, mechanisms of action, and applications in biological research, supported by experimental data and protocols.

While both 3-Aminobenzamide and this compound are benzamide derivatives, their established roles and available efficacy data in biomedical research are vastly different. 3-Aminobenzamide is a well-characterized and widely used inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, with a substantial body of literature supporting its use in studying DNA repair, cell death, and cancer therapy. In contrast, this compound is primarily recognized as a chemical intermediate in organic synthesis, with limited and largely unsubstantiated claims of biological activity.

3-Aminobenzamide: A Potent PARP Inhibitor

3-Aminobenzamide (3-AB) is a potent inhibitor of PARP, a family of enzymes crucial for DNA repair and other cellular processes.[1] Its mechanism of action involves competing with the substrate nicotinamide adenine dinucleotide (NAD+), thereby preventing the synthesis of poly(ADP-ribose) chains and inhibiting PARP activity.[2] This inhibition can lead to the enhancement of DNA damage-induced cytotoxicity, making it a valuable tool for cancer research.[2]

Quantitative Efficacy Data for 3-Aminobenzamide

The inhibitory potency of 3-Aminobenzamide has been quantified in various studies, with IC50 and Ki values varying depending on the experimental system.

ParameterValueCell Line/SystemReference
IC50 ~50 nMCHO cells[3]
IC50 5.4 µMC3H/10T1/2 mouse stem cells[4]
IC50 ~30 µM(unspecified)[5]
Ki 1.8 µM(unspecified)[6]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Biological Effects of 3-Aminobenzamide

Experimental data has demonstrated a range of biological effects of 3-Aminobenzamide across different models:

Biological EffectExperimental ModelKey FindingsReference
Inhibition of PARP activity CHO cells>95% inhibition at >1 µM[3]
Sensitization to DNA damaging agents Mouse modelsEnhanced DNA damage when combined with genotoxins[7]
Neuroprotection Mouse model of cerebral ischemiaA 40 mg/kg dose reduced infarct volume by 30%[8]
Modulation of Angiogenesis Human umbilical vein endothelial cells (HUVECs)50 µM inhibited invasiveness but induced tubulogenesis[4][9]
Anti-inflammatory and Anti-oxidative effects Mouse model of hepatitisMarkedly reduced inflammation and oxidative stress[10]

This compound: A Synthetic Intermediate

In stark contrast to 3-Aminobenzamide, there is a significant lack of peer-reviewed experimental data demonstrating the biological efficacy of this compound as a PARP inhibitor or in any other specific cellular pathway. It is primarily described as a white to off-white crystalline solid used in organic synthesis. Its utility lies in its chemical structure, which allows for further functionalization through reactions like Suzuki or Buchwald-Hartwig aminations. While some commercial sources mention potential anti-cancer or antimicrobial activity, these claims are not substantiated by published experimental data.[1]

Experimental Protocols

PARP Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing PARP inhibition, which can be adapted for specific experimental needs.

PARP_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection p1 Coat 96-well plate with histones p2 Wash and block wells p1->p2 a1 Add PARP enzyme, activated DNA, and varying concentrations of inhibitor (e.g., 3-Aminobenzamide) p2->a1 a2 Add biotinylated NAD+ to start the reaction a1->a2 a3 Incubate to allow for PARP activity a2->a3 a4 Wash to remove unincorporated NAD+ a3->a4 d1 Add streptavidin-HRP a4->d1 d2 Incubate d1->d2 d3 Add HRP substrate d2->d3 d4 Measure absorbance d3->d4

Caption: A generalized workflow for a colorimetric PARP inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cultured cells.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement c1 Seed cells in a 96-well plate c2 Allow cells to adhere overnight c1->c2 t1 Treat cells with varying concentrations of the test compound c2->t1 t2 Incubate for a specified period (e.g., 24, 48, 72 hours) t1->t2 m1 Add MTT reagent to each well t2->m1 m2 Incubate to allow for formazan crystal formation m1->m2 m3 Solubilize formazan crystals with a solubilization solution (e.g., DMSO) m2->m3 m4 Read absorbance at the appropriate wavelength m3->m4

Caption: Workflow for assessing cell viability using the MTT assay.

Signaling Pathway

PARP-1 in DNA Single-Strand Break Repair

3-Aminobenzamide's primary target, PARP-1, plays a critical role in the base excision repair (BER) pathway for single-strand DNA breaks.

PARP1_Signaling_Pathway DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate XRCC1 XRCC1 PAR->XRCC1 recruits DNA_Ligase_III DNA Ligase III XRCC1->DNA_Ligase_III recruits DNA_Polymerase_beta DNA Polymerase β XRCC1->DNA_Polymerase_beta recruits Repair DNA Repair DNA_Ligase_III->Repair DNA_Polymerase_beta->Repair Inhibitor 3-Aminobenzamide Inhibitor->PARP1 inhibits

Caption: The role of PARP-1 in DNA repair and its inhibition by 3-Aminobenzamide.

Conclusion

The comparison between 3-Aminobenzamide and this compound reveals a significant disparity in their established utility for biological research. 3-Aminobenzamide is a well-documented and effective PARP inhibitor, making it a valuable tool for investigating DNA repair mechanisms, enhancing cancer therapies, and studying various other cellular processes. The wealth of quantitative data and established experimental protocols provides a solid foundation for its use in a research setting.

Conversely, this compound's primary role is that of a chemical intermediate in organic synthesis. The absence of robust, peer-reviewed data on its biological efficacy, particularly in comparison to well-characterized inhibitors like 3-Aminobenzamide, suggests that its use as a biological probe would be highly speculative and require extensive validation. For researchers seeking to modulate PARP activity or investigate related cellular pathways, 3-Aminobenzamide represents the scientifically validated and reliable choice.

References

A Comparative Analysis of 2-, 3-, and 4-Bromobenzamide Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, synthesis, reactivity, and biological activities of ortho-, meta-, and para-bromobenzamide.

The bromobenzamides, a group of halogenated aromatic amides, serve as versatile building blocks in organic synthesis and are of significant interest to researchers in medicinal chemistry and drug development. The positional isomerism of the bromine atom on the benzene ring—at the ortho (2-), meta (3-), or para (4-) position—imparts distinct physicochemical properties and reactivity to each molecule, influencing their biological activity and potential therapeutic applications. This guide provides a comprehensive comparative analysis of 2-Bromobenzamide, 3-Bromobenzamide, and 4-Bromobenzamide, supported by experimental data and detailed protocols.

Physicochemical Properties

The substitution pattern of the bromine atom significantly affects the physical properties of the bromobenzamide isomers, such as melting point and pKa. These differences can be attributed to variations in intermolecular forces, crystal lattice energies, and electronic effects.

Property2-BromobenzamideThis compound4-Bromobenzamide
Molecular Formula C₇H₆BrNOC₇H₆BrNOC₇H₆BrNO
Molecular Weight ( g/mol ) 200.03200.03200.03
Melting Point (°C) 160-162[1][2]156-159[3][4]190-193[5][6]
Boiling Point (°C) 158-161 (at 12 Torr)[1][2]297.4 (Predicted)[3][4]309.9 (Predicted)[5]
pKa (Predicted) 15.36 ± 0.50[1][2]15.38 ± 0.50[3][7]15.71 ± 0.50[5]
Appearance White to beige crystalline powder[1][2]White to light yellow crystalline powder[3]White fine crystalline powder[5]

Solubility: All three isomers are generally described as being slightly soluble or having poor solubility in water.[1][3] They exhibit better solubility in organic solvents. 2-Bromobenzamide is soluble in common organic solvents like alcohols, ethers, and chlorides.[1] this compound is easily soluble in alcohol.[3][8] While specific quantitative solubility data is not readily available in the literature, a general trend of solubility in polar apathetic solvents like DMSO and DMF, and lower solubility in non-polar solvents like hexane, can be expected for this class of compounds.

Synthesis and Reactivity

The synthesis of bromobenzamide isomers can be achieved through several routes, and their reactivity is largely dictated by the interplay between the electron-withdrawing amide group and the electron-withdrawing, yet ortho-, para-directing (due to lone pairs), bromine atom.

Synthesis Workflow

General Synthesis Routes for Bromobenzamides Benzamide Benzamide 2-Bromobenzamide 2-Bromobenzamide Benzamide->2-Bromobenzamide + CuBr Bromobenzoic Acid Bromobenzoic Acid This compound This compound Bromobenzoic Acid->this compound + NH₃ 4-Bromobenzamide 4-Bromobenzamide 4-Bromobenzoyl Chloride 4-Bromobenzoyl Chloride 4-Bromobenzoyl Chloride->4-Bromobenzamide + NH₄OH

Caption: General synthetic pathways to bromobenzamide isomers.

Reactivity: The position of the bromine atom influences the susceptibility of the aromatic ring to further substitution and the reactivity of the amide group.

  • 2-Bromobenzamide: The ortho-position of the bromine atom can lead to steric hindrance, influencing reaction rates. It is a known precursor for the synthesis of heterocyclic compounds like 3-(imino)isoindolin-1-ones through cobalt-catalyzed cyclization reactions.[9]

  • This compound: The meta-position of the bromine atom makes it a versatile intermediate for introducing substituents at this position via nucleophilic aromatic substitution or cross-coupling reactions such as the Suzuki-Miyaura coupling.[3] The amide group can also undergo reactions like the Hofmann degradation.[3]

  • 4-Bromobenzamide: The para-substitution pattern allows for the synthesis of various derivatives with potential biological activities. It has been used in the preparation of ligands for receptor binding studies.

Spectroscopic Analysis

The spectroscopic data for the three isomers show distinct patterns, particularly in their NMR spectra, which can be used for their identification and characterization.

Spectroscopic Data2-BromobenzamideThis compound4-Bromobenzamide
¹H NMR (ppm in DMSO-d₆) Aromatic protons: ~7.3-7.9, Amide protons: ~7.6, 8.1Aromatic protons: ~7.4-8.1, Amide protons: ~7.6, 8.1Aromatic protons: ~7.7-7.9, Amide protons: ~7.5, 8.0
¹³C NMR (ppm in DMSO-d₆) C=O: ~168, Aromatic carbons: ~119-140C=O: ~167, Aromatic carbons: ~122-137C=O: ~167, Aromatic carbons: ~126-133
IR (cm⁻¹) Major Peaks ~3435, 3170 (N-H stretch), ~1655 (C=O stretch), ~1590 (N-H bend)~3350, 3170 (N-H stretch), ~1660 (C=O stretch), ~1610 (N-H bend)~3360, 3170 (N-H stretch), ~1650 (C=O stretch), ~1600 (N-H bend)

Biological Activities and Potential Applications

Bromobenzamide derivatives have been investigated for a range of biological activities, with the position of the bromine atom playing a crucial role in their pharmacological profile.

  • 2-Bromobenzamide: Serves as an important intermediate in the synthesis of various bioactive molecules, including potential drug candidates.[2]

  • This compound: Has shown potential as an anti-cancer and antimicrobial agent.[3] Its derivatives have been explored as FtsZ inhibitors, a target for developing new antibiotics.

  • 4-Bromobenzamide: Has been shown to inhibit the activity of proteases such as cathepsin C and chymotrypsin in vitro.[10] This suggests its potential as a scaffold for the development of enzyme inhibitors.

Signaling Pathway Visualization

The following diagram illustrates a general mechanism by which a bromobenzamide derivative could act as an enzyme inhibitor.

Hypothetical Enzyme Inhibition by a Bromobenzamide Derivative Enzyme Enzyme Enzyme-Substrate Complex Enzyme-Substrate Complex Enzyme->Enzyme-Substrate Complex + Substrate Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex Enzyme->Enzyme-Inhibitor Complex + Inhibitor Substrate Substrate Bromobenzamide Derivative Bromobenzamide Derivative Products Products Enzyme-Substrate Complex->Products Reaction No Reaction No Reaction Enzyme-Inhibitor Complex->No Reaction

Caption: Enzyme inhibition by a bromobenzamide derivative.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxicity of the bromobenzamide isomers against a cancer cell line.

Experimental Workflow

MTT Cytotoxicity Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 24-72h incubation Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h incubation Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement DMSO Data Analysis (IC50) Data Analysis (IC50) Absorbance Measurement->Data Analysis (IC50) 570 nm

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the bromobenzamide isomers (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general method for evaluating the enzyme inhibitory activity of the bromobenzamide isomers.

Methodology:

  • Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme, a solution of the enzyme, a solution of the substrate, and stock solutions of the bromobenzamide isomers in DMSO.

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the inhibitor or vehicle control.

  • Pre-incubation: Incubate the plate for a short period to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the absorbance at a specific wavelength (where the product or substrate absorbs) at regular intervals using a microplate reader.

  • Data Analysis: Determine the initial reaction velocity (rate) for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to calculate the IC50 value.

Conclusion

The positional isomerism of 2-, 3-, and 4-Bromobenzamide results in distinct physicochemical properties, synthetic accessibility, and reactivity profiles. These differences are also reflected in their potential biological activities, making them an interesting series of compounds for comparative studies in drug discovery. While this guide provides a comprehensive overview based on available data, further experimental investigation is warranted to fully elucidate and compare their quantitative solubility, cytotoxic effects, and enzyme inhibitory potential. The provided protocols offer a starting point for researchers to conduct such comparative analyses.

References

Evaluating the Anticancer Properties of 3-Bromobenzamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this class, 3-bromobenzamide has emerged as a valuable starting point for the development of novel anticancer compounds. The strategic placement of the bromine atom and further substitutions on the benzamide core can lead to potent and selective inhibitors of various cancer-related targets. This guide provides an objective comparison of the anticancer performance of several this compound analogs, supported by experimental data, detailed protocols, and visualizations of key signaling pathways.

Quantitative Performance Analysis

The anticancer activity of various this compound analogs has been evaluated across multiple human cancer cell lines. The data, presented in terms of IC50 (the concentration required to inhibit 50% of cell growth) and Percent Growth Inhibition (PGI), is summarized below.

Analog ClassCompound IDCancer Cell LineQuantitative Measure (IC50 / PGI)ConcentrationReference
Benzohydrazide Compound 22HCT116 (Colon)IC50: 1.20 µM-[1]
5-Fluorouracil (Standard)HCT116 (Colon)IC50: 4.6 µM-[1]
Tetrandrine (Standard)HCT116 (Colon)IC50: 1.53 µM-[1]
1,2,4-Triazol-3-amine 4eSNB-75 (CNS)PGI: 41.25%10 µM[2]
4iSNB-75 (CNS)PGI: 38.94%10 µM[2]
4iUO-31 (Renal)PGI: 30.14%10 µM[2]
4iCCRF-CEM (Leukemia)PGI: 26.92%10 µM[2]
Aminobenzothiazole Benzamide 7hH1975 (NSCLC)IC50: 3.5 µM-[3][4]
7hPC9 (NSCLC)IC50: 8.11 µM-[3][4]
7hA549 (NSCLC)IC50: 18.16 µM-[3][4]
Brominated Coelenteramine Br-Clm-1AGS (Gastric)IC50: 15.2 µM-[5]
Br-Clm-1A549 (NSCLC)IC50: 32.6 µM-[5]

Key Experimental Protocols

The evaluation of these analogs relies on a series of standardized in vitro assays. Below are detailed methodologies for the synthesis and key biological experiments.

General Synthesis of N-Substituted Benzamides

This protocol outlines a common method for synthesizing N-substituted benzamide analogs via amide coupling.

  • Materials:

    • 3-amino-4-bromobenzoic acid (or other substituted benzoic acid)

    • Desired amine (e.g., cyclohexylamine)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • DMF (Dimethylformamide)

    • Ethyl acetate, Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 3-amino-4-bromobenzoic acid (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 15 minutes.

    • Add the corresponding amine (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-16 hours, monitoring the reaction's progress using thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous work-up and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude product using column chromatography to obtain the final compound.[6]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Human cancer cell lines

    • Complete culture medium (e.g., RPMI 1640 with 5% FBS)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

    • DMSO

    • 96-well plates

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2.

    • Compound Treatment: Prepare serial dilutions of the this compound analogs in the culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

    • Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value by fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • Binding Buffer

    • Propidium Iodide (PI)

    • Phosphate-Buffered Saline (PBS)

  • Procedure:

    • Cell Treatment: Treat cells with the test compounds at various concentrations for a specified period (e.g., 24-48 hours).

    • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:

      • Viable: Annexin V-negative and PI-negative.

      • Early Apoptotic: Annexin V-positive and PI-negative.

      • Late Apoptotic/Necrotic: Annexin V-positive and PI-positive.

Visualizing Mechanisms and Workflows

Understanding the mechanism of action is crucial for rational drug design. The following diagrams illustrate a general experimental workflow and potential signaling pathways targeted by this compound analogs.

G cluster_workflow Experimental Workflow A Synthesis of This compound Analogs B Structural Characterization (NMR, Mass Spec) A->B C In Vitro Cytotoxicity Screening (MTT Assay) B->C D Determination of IC50 Values C->D E Mechanism of Action Studies D->E F Apoptosis Assay (Annexin V / PI) E->F G Cell Cycle Analysis E->G H Target Identification (e.g., Kinase Assay) E->H I Lead Compound Optimization F->I G->I H->I

Caption: General workflow for synthesis and anticancer evaluation.

G cluster_parp PARP Inhibition Signaling Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 Repair DNA Repair PARP1->Repair Inhibition PARP1 Trapping & Inhibition PARP1->Inhibition Analog 3-Aminobenzamide Analog (PARP Inhibitor) Analog->Inhibition Collapse Replication Fork Collapse (DNA Double-Strand Break) Inhibition->Collapse Apoptosis Apoptosis / Cell Death Collapse->Apoptosis

Caption: PARP inhibition leads to synthetic lethality in cancer cells.

G cluster_ror1 ROR1 Inhibition Signaling Pathway WNT5A WNT5A Ligand ROR1 ROR1 Receptor WNT5A->ROR1 PI3K PI3K/AKT Pathway ROR1->PI3K MAPK MAPK/ERK Pathway ROR1->MAPK Analog Benzamide Analog (ROR1 Inhibitor) Block Inhibition Analog->Block Proliferation Cell Proliferation, Survival, Metastasis PI3K->Proliferation MAPK->Proliferation Block->ROR1 Apoptosis Apoptosis Block->Apoptosis

Caption: Inhibition of ROR1 blocks pro-survival signaling pathways.[7][8]

Discussion of Mechanisms

The anticancer activity of this compound analogs can be attributed to their interaction with various molecular targets. The specific mechanism is highly dependent on the substitution pattern of the analog.

  • PARP Inhibition: The 3-aminobenzamide core is a well-known pharmacophore for inhibiting Poly(ADP-ribose) polymerase (PARP).[9] PARP is a crucial enzyme in the repair of DNA single-strand breaks. By inhibiting PARP, these analogs can lead to the accumulation of DNA damage, particularly in cancer cells with existing DNA repair deficiencies (like BRCA mutations), resulting in synthetic lethality and apoptotic cell death.

  • Receptor Tyrosine Kinase (RTK) Inhibition: Several benzamide derivatives have been identified as inhibitors of RTKs. For instance, certain 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives have shown potent inhibitory activity against Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1).[3][4] ROR1 is overexpressed in various cancers and its activation by ligands like WNT5A promotes cell proliferation and survival through downstream pathways such as PI3K/AKT and MAPK/ERK.[7][8] Inhibition of ROR1 can thus suppress these pro-tumorigenic signals.

  • Tubulin Polymerization Inhibition: Some analogs, like the 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines, are suggested to exert their anticancer effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[2]

Conclusion

This compound serves as a versatile and promising scaffold for the development of novel anticancer agents. The analogs presented in this guide demonstrate significant cytotoxic activity against a range of cancer cell lines, operating through diverse mechanisms including the inhibition of key enzymes like PARP and ROR1. The quantitative data highlights the potential for achieving high potency, with some analogs exhibiting IC50 values in the low micromolar range. Further structure-activity relationship (SAR) studies and lead optimization are warranted to improve the efficacy and selectivity of these compounds, paving the way for their potential translation into clinical candidates.

References

Validating the Mechanism of Action of Benzamide Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to validate the mechanism of action of benzamide compounds, a versatile scaffold in drug discovery. We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate validation strategies for their specific benzamide derivatives.

Core Mechanisms of Action and Validation Approaches

Benzamide compounds exert their biological effects through diverse mechanisms. The validation of these mechanisms requires a multi-faceted approach, encompassing biochemical, cellular, and in vivo studies. Below, we compare the primary validation methods for the most common mechanisms of action associated with the benzamide scaffold.

Dopamine Receptor Antagonism

A significant class of benzamide-containing drugs, particularly antipsychotics and antiemetics, function by antagonizing dopamine D2-like receptors (D2, D3, and D4).[1] This blockade modulates downstream signaling pathways, most notably leading to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1]

Comparative Validation Methods for Dopamine Receptor Antagonism
Method Principle Key Readout Throughput Advantages Limitations
Radioligand Binding Assay Competitive binding between the benzamide compound and a radiolabeled ligand for the dopamine receptor.Inhibition constant (Ki)Medium to HighProvides direct evidence of target engagement and affinity.Requires handling of radioactive materials; does not provide functional information.
cAMP Assay Measures the change in intracellular cAMP levels in response to dopamine receptor activation and its inhibition by the benzamide compound.IC50HighProvides functional confirmation of receptor antagonism.Indirect measure of target engagement; can be influenced by other signaling pathways.
GTPγS Binding Assay Measures the activation of G-proteins coupled to the dopamine receptor by quantifying the binding of a non-hydrolyzable GTP analog.EC50 shiftMediumDirectly measures G-protein activation, a proximal event to receptor binding.Can be technically challenging and may not be suitable for all receptor subtypes.
Detailed Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a benzamide compound for the human dopamine D2 receptor.

Materials:

  • Human D2 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride

  • Test benzamide compound

  • Non-specific binding control: Haloperidol or unlabeled Spiperone

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test benzamide compound.

  • In a 96-well plate, add the assay buffer, radioligand (at a concentration close to its Kd), and either the test compound, vehicle control, or non-specific binding control.

  • Add the cell membranes to initiate the binding reaction.

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_pathway Dopamine D2 Receptor Antagonism Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Benzamide Benzamide Benzamide->D2R Blocks Gi Gαi D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC cluster_workflow In Vitro HDAC Inhibition Assay Workflow start Start prepare_reagents Prepare Serial Dilutions of Benzamide Compound start->prepare_reagents add_enzyme Add HDAC Enzyme to Plate prepare_reagents->add_enzyme add_compound Add Benzamide Compound and Incubate add_enzyme->add_compound add_substrate Add Fluorogenic Substrate and Incubate add_compound->add_substrate add_developer Add Developer Solution add_substrate->add_developer measure_fluorescence Measure Fluorescence add_developer->measure_fluorescence calculate_ic50 Calculate IC50 measure_fluorescence->calculate_ic50 end End calculate_ic50->end cluster_logic Logic of Tubulin Polymerization Inhibition Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest Leads to Benzamide Benzamide Benzamide->Tubulin Inhibits Polymerization Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

References

A Comparative Guide: Suzuki vs. Buchwald-Hartwig for C-N Bond Formation with 3-Bromobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. Two of the most powerful tools in the synthetic chemist's arsenal for this purpose are the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This guide provides an objective comparison of these two methodologies with a focus on their application for the C-N bond formation with 3-Bromobenzamide, a common building block in medicinal chemistry.

While the Suzuki-Miyaura reaction is renowned for its versatility in forming carbon-carbon (C-C) bonds, its direct application for C-N bond formation is not its primary use. The Buchwald-Hartwig amination, on the other hand, is the gold standard for the synthesis of arylamines from aryl halides. This guide will delve into the nuances of each reaction, presenting experimental data for analogous systems to provide a comprehensive performance comparison.

At a Glance: Key Differences

FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed Primarily Carbon-Carbon (C-C)Carbon-Nitrogen (C-N)
Nucleophile Organoboron compounds (e.g., boronic acids)Amines (primary, secondary), amides, carbamates
Typical Catalyst Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂)Palladium complexes with specialized phosphine ligands
Typical Base Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄)
Solvent Often a mixture of organic solvent and waterAnhydrous organic solvents (e.g., toluene, dioxane, THF)

Performance Data: A Comparative Analysis

Due to the limited availability of direct comparative studies on this compound for C-N bond formation by both methods, we present data for analogous and relevant transformations.

Buchwald-Hartwig Amination of Bromobenzene with Secondary Amines

The following data, adapted from a study on the Buchwald-Hartwig amination of bromobenzene, serves as a proxy to understand the potential reaction conditions and yields for the amination of this compound. The choice of ligand is crucial for achieving high yields.

AmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)
Carbazole[Pd(allyl)Cl]₂ / TrixiePhosLiOt-BuToluene11095
Diphenylamine[Pd(allyl)Cl]₂ / XPhosNaOt-BuToluene11098
Phenoxazine[Pd(allyl)Cl]₂ / XPhosNaOt-BuToluene11099
Phenothiazine[Pd(allyl)Cl]₂ / XPhosNaOt-BuToluene11097
9,9-dimethyl-9,10-dihydroacridine[Pd(allyl)Cl]₂ / t-BuXPhosNaOt-BuToluene11096

Data adapted from a study on the Buchwald-Hartwig amination of bromobenzene with various secondary amines, which can be considered a model system.

Suzuki-Miyaura Cross-Coupling: A Ligand-Free Protocol

While not forming a C-N bond, the Suzuki-Miyaura reaction is highly efficient for C-C bond formation with aryl bromides. The following presents a general, ligand-free protocol that showcases the mild conditions often associated with this reaction.

Aryl HalideArylboronic AcidCatalystSolventTemp.Time (h)Yield (%)
Aryl BromidePhenylboronic AcidPd(OAc)₂ (0.5 mol%)WaterRT12>95

This table summarizes a general protocol for a ligand-free Suzuki-Miyaura cross-coupling reaction and is not specific to this compound.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline for the palladium-catalyzed C-N cross-coupling of an aryl bromide with an amine.

Materials:

  • Aryl bromide (e.g., this compound) (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 mmol)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl bromide, amine, palladium precatalyst, phosphine ligand, and base.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Ligand-Free Suzuki-Miyaura Cross-Coupling

This protocol outlines a simple and environmentally friendly method for C-C bond formation.[1]

Materials:

  • Aryl halide (e.g., this compound) (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.5 mol%)

  • Water (3 mL)

Procedure:

  • In a round-bottom flask, combine the aryl halide, arylboronic acid, and Pd(OAc)₂ in water.

  • Stir the mixture at room temperature for the indicated time.

  • After the reaction is complete, extract the mixture with diethyl ether (4 x 10 mL).

  • Purify the product by column chromatography on silica gel.[1]

Reaction Mechanisms and Logical Workflow

The catalytic cycles of the Buchwald-Hartwig and Suzuki-Miyaura reactions illustrate their fundamental differences in bond formation.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Ligand\nExchange Ligand Exchange Ar-Pd(II)-X(L_n)->Ligand\nExchange Ar-Pd(II)-NR'R''(L_n) Ar-Pd(II)-NR'R''(L_n) Ligand\nExchange->Ar-Pd(II)-NR'R''(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR'R''(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-NR'R'' Product (C-N Bond) Reductive\nElimination->Ar-NR'R'' Ar-X This compound Ar-X->Oxidative\nAddition HNR'R'' Amine HNR'R''->Ligand\nExchange Base Base Base->Ligand\nExchange + HX

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-Ar' Product (C-C Bond) Reductive\nElimination->Ar-Ar' Ar-X This compound Ar-X->Oxidative\nAddition Ar'-B(OR)2 Boronic Acid Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation + XB(OR)2

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.

Concluding Remarks

For the specific task of C-N bond formation with this compound, the Buchwald-Hartwig amination is the superior and appropriate choice . Its mechanism is explicitly designed for the coupling of amines with aryl halides. The success of the reaction is highly dependent on the careful selection of the palladium catalyst, phosphine ligand, and base to achieve optimal yields and minimize side reactions.

The Suzuki-Miyaura reaction, while a powerhouse for C-C bond formation and often proceeding under milder, even aqueous, conditions, is not suitable for direct C-N bond formation. Researchers aiming to synthesize biaryl compounds from this compound would find the Suzuki-Miyaura reaction to be an excellent method.

Ultimately, the choice of reaction depends entirely on the desired bond construction. For the synthesis of N-aryl benzamides from this compound, the Buchwald-Hartwig amination is the recommended and well-established methodology.

References

In Vitro Anticancer Potential of Substituted Benzamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro anticancer activity of substituted benzamides, with a focus on analogs of 3-Bromobenzamide. Due to limited publicly available data on this compound's specific effects on cancer cell lines, this guide leverages information from closely related compounds, particularly 3-aminobenzamide, a known PARP inhibitor, to provide insights into potential mechanisms of action and experimental methodologies.

Comparative Cytotoxicity Data

Compound/AnalogCancer Cell LineCancer TypeIC50/GI50 (µM)Assay Type
N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide A549Lung7.5MTT
HeLaCervical9.3MTT
MCF-7Breast8.9MTT
1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea A-498Renal14.46MTT
NCI-H23Lung13.97MTT
MDAMB-231Breast11.35MTT
MCF-7Breast11.58MTT
A-549Lung15.77MTT
3-aminobenzamide Not specifiedNot specified~30PARP Inhibition Assay[1]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments commonly employed to assess the anticancer properties of benzamide derivatives.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plate is then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]

  • Compound Treatment: Serial dilutions of the test compound (e.g., this compound analogs) are prepared in culture medium. The existing medium is removed from the wells and replaced with the medium containing the test compound at various concentrations.

  • Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Apoptosis Assessment: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cells are seeded in a 6-well plate and treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).[2]

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).[2]

  • Staining: The cells are resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are then added to the cell suspension.[2]

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[2]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[2]

Visualizing Molecular Pathways and Experimental Processes

Hypothesized Signaling Pathway of Benzamide Analogs

The 3-aminobenzamide core structure is a known inhibitor of Poly(ADP-ribose) Polymerase (PARP), an enzyme critical for DNA repair.[2] PARP inhibitors are particularly effective in cancers with existing DNA repair deficiencies. The following diagram illustrates the hypothesized signaling pathway for PARP inhibition by benzamide analogs, leading to cancer cell death.

G Hypothesized Signaling Pathway of Benzamide Analogs cluster_0 Cellular Stress cluster_1 DNA Repair Pathway cluster_2 Drug Intervention cluster_3 Cellular Outcome DNA_Damage DNA Damage (e.g., from chemotherapy/radiation) PARP PARP Activation DNA_Damage->PARP DNA_Repair Single-Strand Break Repair PARP->DNA_Repair Apoptosis Apoptosis (Cell Death) PARP->Apoptosis Accumulation of DNA damage leads to Benzamide_Analog This compound Analog Benzamide_Analog->PARP Inhibition

Caption: Hypothesized PARP inhibition by benzamide analogs.

General Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines a typical workflow for the initial in vitro screening of potential anticancer compounds like this compound and its analogs.

G General Experimental Workflow for In Vitro Cytotoxicity Screening Start Start: Select Cancer Cell Lines Cell_Culture Cell Culture and Seeding (e.g., 96-well plates) Start->Cell_Culture Compound_Treatment Treatment with This compound Analog (Varying Concentrations) Cell_Culture->Compound_Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Data Analysis (Calculate IC50 values) Viability_Assay->Data_Analysis Further_Assays Further Mechanistic Assays (e.g., Apoptosis, Cell Cycle) Data_Analysis->Further_Assays End End: Evaluate Anticancer Potential Further_Assays->End

Caption: Workflow for in vitro cytotoxicity screening.

References

A Head-to-Head Comparison of Benzamide-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various benzamide-based kinase inhibitors, supported by experimental data. This document details the efficacy, selectivity, and mechanisms of action of key inhibitors, offering a comprehensive resource for evaluating these compounds in oncology research.

The benzamide scaffold has proven to be a versatile core structure in the design of potent and selective kinase inhibitors. This guide focuses on a head-to-head comparison of prominent benzamide-based inhibitors targeting key oncogenic kinases, including Tropomyosin Receptor Kinase (TRK), ROS1, BRAF, Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).

Comparative Efficacy and Selectivity of Benzamide-Based Kinase Inhibitors

The following tables summarize the in vitro and in vivo efficacy of selected benzamide-based kinase inhibitors, providing a quantitative basis for comparison.

Table 1: In Vitro Potency of TRK Inhibitors
CompoundPrimary TargetsCell LineFusion PartnerIC50 (nM)Reference
Entrectinib TRKA/B/C, ROS1, ALKKM12TPM3-NTRK1~5[1]
Larotrectinib TRKA/B/CKM12TPM3-NTRK1~1-5[1]

Note: IC50 values are approximated from different studies and should be interpreted with caution as experimental conditions may vary.[1]

Table 2: Clinical Efficacy of ROS1 Inhibitors in NSCLC
CompoundTrialPatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
Repotrectinib TRIDENT-1TKI-naïve79%~36 months
Repotrectinib TRIDENT-1TKI-pretreated38%9 months
Crizotinib Pooled AnalysisTKI-naïveNot Reported14.6 months
Entrectinib Pooled AnalysisTKI-naïve68%15.7 months

Note: Data for Crizotinib and Entrectinib are from a matching-adjusted indirect comparison with Repotrectinib.

Table 3: Inhibitory Activity of Other Benzamide-Based Kinase Inhibitors
Compound ClassTarget KinaseExample CompoundCell LineIC50 (µM)Reference
N-(thiophen-2-yl) benzamideBRAFV600Eb40, b47-Submicromolar[2]
4-bromo-N-(3,5-dimethoxyphenyl)benzamideFGFR1C9NCI-H15811.25 ± 0.23[3][4]
Benzamide/Benzamidine DerivativesVEGFR-2Salicylic amide 4e-44-60% inhibition at 10 µM[5]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design and for predicting potential mechanisms of resistance.

TRK Signaling Pathway

Tropomyosin receptor kinases (TRKs) are activated by neurotrophins, leading to the activation of downstream pathways such as the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are critical for cell survival and proliferation. Entrectinib and Larotrectinib are potent inhibitors of TRK kinases.

TRK_Signaling cluster_membrane Cell Membrane TRK TRK Receptor RAS RAS TRK->RAS Activates PI3K PI3K TRK->PI3K Activates PLCg PLCγ TRK->PLCg Activates Neurotrophin Neurotrophin Neurotrophin->TRK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PKC PKC PLCg->PKC PKC->Proliferation Entrectinib Entrectinib Entrectinib->TRK Larotrectinib Larotrectinib Larotrectinib->TRK

TRK Signaling Pathway and Inhibition
ROS1 Signaling Pathway

ROS1 is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, can drive tumor growth by activating pathways like JAK/STAT, PI3K/AKT, and RAS/MAPK. Repotrectinib is a next-generation ROS1 inhibitor designed to overcome resistance mutations.[6]

ROS1_Signaling cluster_membrane Cell Membrane ROS1 ROS1 Fusion Protein JAK JAK ROS1->JAK Activates PI3K PI3K ROS1->PI3K Activates RAS RAS ROS1->RAS Activates STAT3 STAT3 JAK->STAT3 Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Repotrectinib Repotrectinib Repotrectinib->ROS1

ROS1 Signaling Pathway and Inhibition
BRAF Signaling Pathway

The BRAF kinase is a key component of the MAPK/ERK pathway. Mutations such as BRAF V600E lead to constitutive activation of this pathway, promoting uncontrolled cell growth. N-(thiophen-2-yl) benzamide derivatives have been identified as potent BRAF V600E inhibitors.[2]

BRAF_Signaling cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Benzamide_Inhibitor N-(thiophen-2-yl) benzamide Benzamide_Inhibitor->BRAF

BRAF Signaling Pathway and Inhibition
FGFR Signaling Pathway

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that, upon binding to FGFs, activate downstream signaling cascades including the RAS-MAPK and PI3K-AKT pathways, which are involved in cell proliferation, survival, and angiogenesis. Certain 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been developed as novel FGFR1 inhibitors.[3][4]

FGFR_Signaling cluster_membrane Cell Membrane FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K FGF FGF FGF->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Benzamide_Inhibitor 4-bromo-N-(3,5-dimethoxyphenyl) benzamide Benzamide_Inhibitor->FGFR

FGFR Signaling Pathway and Inhibition
VEGFR Signaling Pathway

Vascular endothelial growth factor receptors (VEGFRs) are key mediators of angiogenesis. Upon activation by VEGF, they trigger downstream signaling, primarily through the PI3K/AKT and PLCγ/PKC pathways, leading to endothelial cell proliferation, migration, and survival. Various benzamide and benzamidine derivatives have been synthesized as selective inhibitors of VEGFR tyrosine kinases.[5]

VEGFR_Signaling cluster_membrane Cell Membrane VEGFR VEGFR PI3K PI3K VEGFR->PI3K PLCg PLCγ VEGFR->PLCg VEGF VEGF VEGF->VEGFR AKT AKT PI3K->AKT Angiogenesis Angiogenesis AKT->Angiogenesis PKC PKC PLCg->PKC PKC->Angiogenesis Benzamide_Inhibitor Benzamide/Benzamidine Derivatives Benzamide_Inhibitor->VEGFR

VEGFR Signaling Pathway and Inhibition

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of kinase inhibitors. Below are representative methodologies for key assays.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • Add the kinase, substrate, and test compound to the wells of a microplate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature for a specific duration.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, radioactivity).

  • Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Cell Viability Assay

This assay determines the effect of a compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well.

  • Incubate as per the reagent manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) using a microplate reader.

  • Calculate the concentration of the compound that inhibits cell growth by 50% (GI50).

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Implant cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the respective groups according to the desired dosing schedule and route.

  • Measure the tumor volume and body weight of the mice regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Evaluate the anti-tumor efficacy by comparing the tumor growth in the treated groups to the control group.

Experimental Workflow for Kinase Inhibitor Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel benzamide-based kinase inhibitor.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development Drug Development biochemical_assay Biochemical Kinase Assay (Determine IC50) cell_viability Cell-Based Viability Assay (Determine GI50) biochemical_assay->cell_viability selectivity Kinase Selectivity Profiling cell_viability->selectivity lead_optimization Lead Optimization selectivity->lead_optimization pk_pd Pharmacokinetics & Pharmacodynamics xenograft Xenograft Efficacy Studies pk_pd->xenograft toxicology Toxicology Assessment xenograft->toxicology candidate_selection Clinical Candidate Selection toxicology->candidate_selection lead_optimization->pk_pd

Preclinical Evaluation Workflow

This guide provides a foundational comparison of benzamide-based kinase inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and to design experiments tailored to their specific research questions. The versatility of the benzamide scaffold ensures that it will remain a key structural motif in the ongoing development of novel and effective kinase inhibitors for cancer therapy.

References

Investigating the Cross-Reactivity of 3-Bromobenzamide with Other Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic cross-reactivity profile of 3-Bromobenzamide. Due to the limited availability of direct experimental data for this compound, this document utilizes data from its close structural analog, 3-aminobenzamide, to provide a comparative framework against other known enzyme inhibitors. This approach allows for an initial assessment of potential off-target effects and aids in the design of future experimental validations.

Executive Summary

This compound, a member of the benzamide chemical class, is structurally similar to known inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes. The closely related analog, 3-aminobenzamide, is a well-characterized PARP inhibitor. Cross-reactivity studies are crucial in drug development to understand a compound's selectivity and potential for off-target effects, which can lead to adverse events or provide opportunities for drug repositioning. This guide explores the potential cross-reactivity of this compound by comparing the activity of 3-aminobenzamide with other enzyme inhibitors, providing detailed experimental protocols for assessing such interactions, and visualizing the relevant signaling pathways.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the inhibitory activity of 3-aminobenzamide against PARP1, providing a benchmark for the expected activity of this compound. For comparison, data for a known potent PARP inhibitor, Olaparib, and a common kinase inhibitor, Staurosporine, are included to highlight the different selectivity profiles.

CompoundTarget EnzymeIC50 / KiCompound Class
3-Aminobenzamide PARP1Ki = 1.8 µMBenzamide (PARP Inhibitor)
OlaparibPARP1IC50 = 5 nMPhthalazinone (PARP Inhibitor)
StaurosporineProtein Kinase C (PKC)IC50 = 2.7 nMAlkaloid (Broad-Spectrum Kinase Inhibitor)
3-AminobenzamideProtein Kinase C (PKC)No direct inhibition of isolated enzymeBenzamide (PARP Inhibitor)

Note: Data for 3-aminobenzamide is used as a proxy for this compound. IC50 and Ki values are dependent on assay conditions.

Experimental Protocols

Accurate assessment of enzyme inhibition is fundamental to understanding a compound's cross-reactivity. Below are detailed methodologies for key experiments to determine the inhibitory potential of compounds like this compound against PARP and kinase enzymes.

PARP1 Inhibition Assay (Chemiluminescent)

This assay measures the inhibition of PARP1-catalyzed poly(ADP-ribosyl)ation of histones.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Biotinylated NAD+

  • Streptavidin-HRP (Horseradish Peroxidase)

  • Chemiluminescent HRP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Test compound (this compound) and positive control (e.g., Olaparib)

Procedure:

  • Plate Preparation: Wash the histone-coated plate with wash buffer.

  • Compound Addition: Add serial dilutions of the test compound or positive control to the wells. Include a vehicle control (e.g., DMSO).

  • Reaction Initiation: Prepare a reaction mixture containing PARP1 enzyme, activated DNA, and NAD+/biotinylated NAD+ mixture in assay buffer. Add the reaction mixture to all wells.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP diluted in an appropriate blocking buffer and incubate for 1 hour at room temperature.

    • Wash the plate again.

    • Add the chemiluminescent HRP substrate.

  • Data Acquisition: Immediately read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Radiometric Kinase Inhibition Assay

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase.

Materials:

  • Recombinant kinase (e.g., Protein Kinase A)

  • Specific peptide substrate (e.g., Kemptide)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)

  • 10 mM ATP

  • Magnesium/Acetate solution

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation cocktail and counter

  • Test compound (this compound) and positive control (e.g., Staurosporine)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, peptide substrate, and the test compound at various concentrations.

  • Reaction Initiation: Add a mixture of [γ-³²P]ATP, unlabeled ATP, and magnesium/acetate solution to start the reaction.

  • Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes.

  • Stopping the Reaction: Spot a portion of the reaction mixture onto a piece of phosphocellulose paper.

  • Washing: Immerse the phosphocellulose paper in the wash buffer and wash several times to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the dried phosphocellulose paper in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percent inhibition of kinase activity for each compound concentration and calculate the IC50 value.

Mandatory Visualizations

Signaling Pathway: PARP1 in DNA Single-Strand Break Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks. Inhibition of PARP1 by compounds like this compound can disrupt this process.

PARP1_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 binds PAR Poly(ADP-ribose) (PAR) Polymer PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate BER_Complex Base Excision Repair (BER) Proteins (XRCC1, Ligase III, etc.) PAR->BER_Complex recruits DNA_Repair DNA Repair BER_Complex->DNA_Repair facilitates Inhibitor This compound (Inhibitor) Inhibitor->PARP1 inhibits

PARP1 signaling in DNA repair.

Experimental Workflow: Cross-Reactivity Screening

This diagram outlines a typical workflow for assessing the cross-reactivity of a test compound against a panel of different enzymes.

Cross_Reactivity_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Data Analysis Compound Test Compound (this compound) Primary_Assay Primary Target Assay (e.g., PARP1) Compound->Primary_Assay Kinase_Panel Kinase Panel (e.g., 96 kinases) Primary_Assay->Kinase_Panel Proceed with active compounds Other_Enzyme_Panel Other Enzyme Panels (Proteases, Phosphatases, etc.) Primary_Assay->Other_Enzyme_Panel IC50_Determination IC50 Determination for Hits Kinase_Panel->IC50_Determination Other_Enzyme_Panel->IC50_Determination Selectivity_Score Selectivity Score Calculation IC50_Determination->Selectivity_Score Hit_Validation Hit Validation (Orthogonal Assays) Selectivity_Score->Hit_Validation On_Off_Target cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathways Compound This compound On_Target Intended Target (e.g., PARP1) Compound->On_Target binds to Off_Target1 Off-Target 1 (e.g., Kinase X) Compound->Off_Target1 may bind to Off_Target2 Off-Target 2 (e.g., Receptor Y) Compound->Off_Target2 may bind to Therapeutic_Effect Desired Therapeutic Effect On_Target->Therapeutic_Effect leads to Side_Effect1 Potential Side Effect A Off_Target1->Side_Effect1 Side_Effect2 Potential Side Effect B Off_Target2->Side_Effect2

Illuminating the Molecular Architecture: A Multi-Spectroscopic Approach to Confirming the Structure of 3-Bromobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provides unequivocal evidence for the structural confirmation of 3-bromobenzamide. This guide offers a comparative look at the data obtained from these techniques, presenting the experimental evidence that collectively verifies the compound's identity and substitution pattern.

For researchers and professionals in drug development and chemical sciences, the precise characterization of molecular structure is paramount. This guide details the application of three cornerstone analytical techniques—NMR, IR, and Mass Spectrometry—to confirm the structure of this compound. By comparing the expected spectral features with experimental data, a high degree of confidence in the compound's structure is achieved.

At a Glance: Spectroscopic Data for this compound

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound. For comparative purposes, data for the isomeric 4-bromobenzamide is also presented where insightful.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data unavailableData unavailableData unavailableData unavailable

Note: Detailed experimental ¹H NMR data with multiplicity and integration for this compound was not available in the searched resources. The expected spectrum would show four aromatic protons with complex splitting patterns and two protons for the -NH₂ group, likely appearing as a broad singlet.

Table 2: ¹³C NMR Spectral Data Comparison: this compound (Predicted) vs. 4-Bromobenzamide (Experimental)

Carbon AtomThis compound (Predicted Chemical Shift, ppm)4-Bromobenzamide (Experimental Chemical Shift, ppm)
C=O~168168.27
C-Br~122126.88
C-CONH₂~135132.11
Aromatic CHMultiple peaks expected between 125-135129.07, 131.98

Note: An experimental ¹³C NMR spectrum for this compound was not found. The predicted values are based on standard substituent effects. The experimental data for 4-bromobenzamide is provided for comparison.[1]

Table 3: Key IR Absorption Bands for this compound [2]

Wavenumber (cm⁻¹)IntensityAssignment
3360, 3170Strong, BroadN-H stretch (amide)
1650StrongC=O stretch (amide I)
1610MediumN-H bend (amide II)
1590, 1570, 1470Medium-StrongC=C aromatic ring stretch
780, 680StrongC-H out-of-plane bend (meta-substitution)
~550MediumC-Br stretch

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
199/201~1:1 ratio[M]⁺˙ Molecular ion peak (presence of Br)
183/185Moderate[M-NH₂]⁺
155/157Moderate[M-CONH₂]⁺
121High[M-Br]⁺
105High[C₆H₅CO]⁺
77High[C₆H₅]⁺

Note: The fragmentation pattern is predicted based on typical fragmentation of aromatic amides and the presence of a bromine atom. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is expected for all bromine-containing fragments.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube.[3] DMSO-d₆ is a suitable choice due to its ability to dissolve a wide range of organic compounds.[3] The residual proton signal of DMSO-d₅ appears as a quintet at approximately 2.50 ppm.[4]

  • ¹H NMR Acquisition : The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition : The ¹³C NMR spectrum is acquired on the same instrument, typically requiring a larger number of scans (1024 or more) due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

The infrared spectrum of solid this compound can be obtained using the KBr pellet method.[5]

  • Sample Preparation : A few milligrams of this compound are intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Pellet Formation : The resulting fine powder is compressed in a die under high pressure to form a transparent or translucent pellet.

  • Data Acquisition : The KBr pellet is placed in the sample holder of the FTIR spectrometer, and a background spectrum of air is recorded, followed by the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common and suitable method for the mass analysis of relatively small, volatile organic molecules like this compound.[6][7]

  • Sample Introduction : A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography, injected into the GC column. The sample is volatilized by heating in the ion source.

  • Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺˙).[7][8]

  • Fragmentation : The excess energy imparted during ionization leads to the fragmentation of the molecular ion into smaller, characteristic charged fragments.

  • Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection : The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Visualizing the Analytical Workflow

The logical flow of the spectroscopic analysis to confirm the structure of this compound can be visualized as follows:

G Workflow for Structural Confirmation of this compound cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Splitting Patterns Number of Signals NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Confirmation Structural Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Analytical workflow for this compound structural confirmation.

References

Safety Operating Guide

Proper Disposal of 3-Bromobenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 3-bromobenzamide, ensuring the safety of laboratory personnel and environmental compliance.

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount. This document provides a clear, step-by-step guide for the safe disposal of this compound, a compound commonly used in organic synthesis.[1][2] Adherence to these procedures is critical to minimize risks and ensure compliance with safety regulations.

Immediate Safety Precautions

This compound is a hazardous substance that requires careful handling.[3][4][5] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4][5]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[5][6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[5][6]

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a respirator is required.[4][6]

  • Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[6][7]

In Case of Exposure:

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4]

  • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[4][5]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[4] For solutions, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[3]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Disposal: The collected waste is considered hazardous and must be disposed of according to the procedures outlined below.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.[3]

  • Waste Collection:

    • Place solid this compound waste and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) into a clearly labeled, sealed, and compatible waste container.

    • For solutions, use a labeled, leak-proof container. Do not mix with other incompatible waste streams.[6]

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep it away from incompatible materials, such as strong oxidizing agents.[7]

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal company.[3][6] These services are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.

Quantitative Hazard Data

For quick reference, the following table summarizes key hazard information for this compound.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemGHS07WarningH335: May cause respiratory irritation

Data sourced from multiple safety data sheets.[3][4][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 This compound Waste Disposal Workflow A Identify Waste (Solid this compound, Contaminated Labware, Solutions) B Is the waste container properly labeled with 'Hazardous Waste' and chemical name? A->B C Label the container correctly. B->C  No D Seal the waste container securely. B->D  Yes C->D E Store in designated hazardous waste accumulation area. D->E F Arrange for pickup by a licensed waste disposal service. E->F G Disposal Complete F->G

Caption: Workflow for the safe disposal of this compound.

By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Bromobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 3-Bromobenzamide, including detailed operational and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive suite of personal protective equipment is mandatory to prevent contact and inhalation.[1]

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are required. A face shield should be worn when there is a higher risk of splashes.[1][2][3][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for any signs of damage before use.[1]
Body Protection Laboratory Coat or Chemical-Resistant ApronA flame-retardant lab coat that fastens securely is essential. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised.[1]
Respiratory Protection Fume Hood or RespiratorAll handling of solid this compound or its solutions should occur in a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1]
Foot Protection Closed-Toe ShoesSubstantial, closed-toe shoes are mandatory to protect against spills.[1][5]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.

1. Preparation:

  • Ensure the chemical fume hood is functioning correctly.

  • Clear the workspace of any unnecessary items.

  • Locate the nearest eyewash station and safety shower.[2]

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within the fume hood.[1]

  • Use a disposable weighing boat to prevent contamination.[1]

  • Handle the compound gently to minimize the generation of airborne dust.[1]

3. Dissolution:

  • If preparing a solution, add the solid this compound to the solvent slowly.[1]

  • Keep the container covered as much as possible during this process.[1]

4. Post-Handling:

  • Thoroughly clean the work area after use.[1]

  • Decontaminate any equipment used with an appropriate solvent.[1]

  • Wash hands thoroughly after handling.[2][5]

Emergency and First Aid Procedures

In case of exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Seek immediate medical attention.[2][5][6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][6] Get immediate medical advice/attention.[5]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2][6] Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[2][6] Seek immediate medical attention.[5][6]

Storage and Disposal Plan

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage:

  • Store in a cool, dry, well-ventilated area.[2]

  • Keep the container tightly closed when not in use.[2][5]

  • Store locked up.[5]

Disposal:

  • Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.[1]

  • Contaminated Materials: Items such as gloves and weighing boats should be placed in a designated solid hazardous waste container.[1]

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant.[3][5] Do not let the product enter drains.[3]

Safe Handling Workflow for this compound

Safe Handling Workflow for this compound prep Preparation ppe Don PPE prep->ppe Ensure safety measures are in place handling Handling in Fume Hood (Weighing, Transfer, Dissolution) ppe->handling Proceed with experiment cleanup Decontamination & Cleanup handling->cleanup After experiment completion storage Proper Storage handling->storage Store unused chemical waste Waste Disposal cleanup->waste Segregate waste streams waste->storage Store waste securely

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.